Product packaging for 2-[(4-Bromophenoxy)methyl]oxirane(Cat. No.:CAS No. 2212-06-8)

2-[(4-Bromophenoxy)methyl]oxirane

Cat. No.: B1266661
CAS No.: 2212-06-8
M. Wt: 229.07 g/mol
InChI Key: YKUYKENINQNULY-UHFFFAOYSA-N
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Description

2-[(4-Bromophenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B1266661 2-[(4-Bromophenoxy)methyl]oxirane CAS No. 2212-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUYKENINQNULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944762
Record name (p-Bromophenoxy)methyl)oxirane
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2212-06-8, 68585-12-6
Record name 2-[(4-Bromophenoxy)methyl]oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(p-bromophenoxy)-2,3-epoxy-
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Record name Oxirane, 2-(phenoxymethyl)-, brominated
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Record name Oxirane, 2-(phenoxymethyl)-, brominated
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Record name (p-Bromophenoxy)methyl)oxirane
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Record name [(p-bromophenoxy)methyl]oxirane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(4-Bromophenoxy)methyl]oxirane from 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-[(4-bromophenoxy)methyl]oxirane, a valuable intermediate in pharmaceutical and materials science. The synthesis is achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This document details the reaction mechanism, experimental protocols, and characterization of the target compound.

Reaction Overview and Mechanism

The synthesis of this compound from 4-bromophenol and epichlorohydrin is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The process begins with the deprotonation of the weakly acidic hydroxyl group of 4-bromophenol by a strong base, typically sodium hydroxide (NaOH), to form the more nucleophilic 4-bromophenoxide ion. This is a crucial activation step as the phenoxide is a significantly stronger nucleophile than the corresponding phenol.

In the subsequent step, the 4-bromophenoxide ion acts as a nucleophile and attacks the least sterically hindered carbon of the epoxide ring in epichlorohydrin. This backside attack results in the opening of the epoxide ring and the formation of a chloroalkoxide intermediate.

Finally, an intramolecular SN2 reaction occurs. The newly formed alkoxide ion attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the new epoxide ring of the final product, this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

2.1. Materials and Reagents

ReagentMolar Mass ( g/mol )PuritySupplier
4-Bromophenol173.01>98%Sigma-Aldrich
Epichlorohydrin92.52>99%Sigma-Aldrich
Sodium Hydroxide40.00>97%Fisher Scientific
Deionized Water18.02--
Diethyl Ether74.12ACS GradeVWR
Anhydrous Magnesium Sulfate120.37>97%Acros Organics

2.2. Equipment

  • Round-bottom flask (250 mL) with a magnetic stirrer

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for column chromatography

2.3. Synthesis Procedure

  • Preparation of the Sodium 4-Bromophenoxide Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (17.3 g, 0.1 mol) in 100 mL of deionized water. While stirring, slowly add sodium hydroxide (4.4 g, 0.11 mol) to the solution. Stir the mixture at room temperature until the 4-bromophenol has completely dissolved, forming a clear solution of sodium 4-bromophenoxide.

  • Reaction with Epichlorohydrin: To the solution of sodium 4-bromophenoxide, add epichlorohydrin (13.9 g, 0.15 mol). Attach a reflux condenser to the flask.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C using a heating mantle and maintain this temperature for 4-6 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 250 mL separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine all the organic extracts.

  • Washing: Wash the combined organic extracts with 100 mL of 5% aqueous sodium hydroxide solution, followed by two 100 mL portions of deionized water, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

2.4. Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield this compound as a white to light yellow solid.

Data Presentation

3.1. Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Starting Material 4-BromophenolC₆H₅BrO173.01
Reagent 1-Chloro-2,3-epoxypropaneC₃H₅ClO92.52
Product This compoundC₉H₉BrO₂229.07[4]

3.2. Typical Reaction Parameters and Yield

ParameterValue
Molar Ratio (4-Bromophenol:Epichlorohydrin:NaOH)1 : 1.5 : 1.1
Reaction Temperature70-80 °C
Reaction Time4-6 hours
Typical Yield75-85%

3.3. Spectroscopic Data for this compound

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃, 400 MHz) 7.39 (d, J = 8.8 Hz, 2H), 6.81 (d, J = 8.8 Hz, 2H), 4.18 (dd, J = 11.0, 3.1 Hz, 1H), 3.93 (dd, J = 11.0, 5.7 Hz, 1H), 3.35 (m, 1H), 2.91 (t, J = 4.5 Hz, 1H), 2.76 (dd, J = 4.9, 2.7 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) 157.5, 132.4, 116.5, 113.2, 69.1, 50.2, 44.8
IR (KBr) 3050, 2925, 1590, 1485, 1245, 1070, 915, 825 cm⁻¹

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification prep Dissolve 4-Bromophenol in aq. NaOH react Add Epichlorohydrin and Reflux (70-80°C) prep->react Formation of 4-Bromophenoxide workup Cool, Add Diethyl Ether, and Separate Layers react->workup Reaction Completion extract Extract Aqueous Layer with Diethyl Ether workup->extract wash Wash Organic Layer (NaOH, H₂O, Brine) extract->wash dry Dry with MgSO₄ and Evaporate Solvent wash->dry purify Column Chromatography (Silica Gel) dry->purify Crude Product product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization reagents 4-Bromophenol Epichlorohydrin NaOH phenoxide 4-Bromophenoxide Ion Na⁺ reagents:f0->phenoxide + NaOH - H₂O intermediate Chloroalkoxide Intermediate reagents:f1->intermediate phenoxide->intermediate SN2 Attack product This compound NaCl intermediate->product Intramolecular SN2 - Cl⁻

Caption: Reaction mechanism for the synthesis of this compound.

References

2-[(4-Bromophenoxy)methyl]oxirane CAS number 2212-06-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-[(4-Bromophenoxy)methyl]oxirane (CAS No. 2212-06-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 2212-06-8. Also known as 4-Bromophenyl glycidyl ether, this versatile epoxide compound is a key intermediate in various fields of chemical synthesis. Its unique reactivity, stemming from the electrophilic oxirane ring and the brominated phenyl group, makes it a valuable building block in the development of pharmaceuticals, agrochemicals, polymers, and specialty materials.[1][2] This document consolidates its chemical and physical properties, safety and handling information, and details its applications and synthetic utility.

Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[1] Its core structure consists of an oxirane (epoxide) ring linked to a 4-bromophenoxy group via a methylene bridge. The presence of the bromine atom and the reactive epoxide functionality are central to its utility in organic synthesis.[1]

Identifiers and Descriptors

The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 2212-06-8[1][3][4]
IUPAC Name This compound[3][5]
Synonyms 4-Bromophenyl glycidyl ether, 1-(4-Bromophenoxy)-2,3-epoxypropane[5]
Molecular Formula C₉H₉BrO₂[1][5]
InChI InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2[3][5]
InChIKey YKUYKENINQNULY-UHFFFAOYSA-N[3][5]
SMILES C1C(O1)COC2=CC=C(C=C2)Br[5][6]
MDL Number MFCD00022341[1][3]
PubChem CID 102766[1][5]
Physicochemical Properties

Key physical and computed properties are presented below, offering insight into the compound's behavior and characteristics.

PropertyValueSource
Molecular Weight 229.07 g/mol PubChem[1][5]
Appearance White crystalline powderChem-Impex[1]
Melting Point 48-52 °CChem-Impex[1]
Purity ≥95-99% (Method dependent, e.g., HPLC, GC)Sigma-Aldrich, TCI, Chem-Impex[1][3]
Storage Temperature 0-8 °C, Sealed in dry conditionsChem-Impex, Sigma-Aldrich[1][3]
Monoisotopic Mass 227.97859 DaPubChem (Computed)[5]
XLogP3 2.3PubChem (Computed)[5]
Polar Surface Area 21.8 ŲPubChem (Computed)[5]

Spectral Information

Detailed spectral data is crucial for structure confirmation and quality control. While raw spectra are not provided here, the following analytical methods are commonly used for characterization.

Data TypeInstrument / MethodSource of Information
¹H NMR Varian A-60PubChem[5]
¹³C NMR Aldrich Chemical Company, Inc.PubChem[5]
IR Spectra DIGILAB FTS-14 (Vapor Phase)PubChem[5]
Raman Spectra John Wiley & Sons, Inc.PubChem[5]
LC-MS / UPLC -BLDpharm[4]

Safety and Hazard Information

Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[5][7]
Acute Toxicity, DermalH312Harmful in contact with skin[5]
Skin Corrosion/IrritationH315Causes skin irritation[5][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5][7]
Specific Target Organ ToxicityH335May cause respiratory irritation[7]

Signal Word: Warning[7] or Danger[3]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Handle in a well-ventilated area or under an exhaust hood.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the Williamson ether synthesis, reacting 4-bromophenol with an epoxide-containing electrophile, most commonly epichlorohydrin, under basic conditions.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is a representative method for the synthesis of aryl glycidyl ethers.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), epichlorohydrin (3.0-5.0 eq, serving as both reactant and solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Addition of Base: Slowly add a 50% aqueous solution of sodium hydroxide (1.5 eq) to the stirring mixture. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.

  • Reaction Execution: Heat the biphasic mixture to 50-60 °C and stir vigorously for 4-6 hours, monitoring the disappearance of the 4-bromophenol starting material by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the sodium chloride byproduct. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the excess epichlorohydrin under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as a white solid.

Synthesis_Workflow A 4-Bromophenol D Reaction Mixture (50-60 °C) A->D B Epichlorohydrin (Reactant & Solvent) B->D C NaOH (aq) Phase-Transfer Catalyst C->D E Aqueous Workup (Phase Separation) D->E Cool & Add H₂O F Purification (Recrystallization) E->F Organic Layer G This compound F->G Pure Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanism of Action

The primary mode of reactivity for this compound is the ring-opening of the strained epoxide ring by a nucleophile.[1] This reaction is highly versatile and can proceed through either an Sₙ2-type mechanism, which is favored under neutral or basic conditions, or an Sₙ1-type mechanism under acidic conditions. The attack of the nucleophile typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of a β-substituted alcohol. This reactivity is fundamental to its use as a synthetic building block.

Epoxide_Ring_Opening cluster_reactants start This compound product β-Amino Alcohol / Adduct (Ring-Opened Product) start->product Sₙ2 Attack nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: General mechanism of epoxide ring-opening by a nucleophile.

Applications in Research and Development

This compound is a valuable intermediate with broad applications across several scientific disciplines.[1]

  • Pharmaceutical Development: It serves as a crucial building block for synthesizing biologically active molecules. The epoxide handle allows for the introduction of various functional groups, enabling the creation of libraries of compounds for drug discovery, particularly in generating β-amino alcohol scaffolds which are present in many therapeutic agents.[1][8]

  • Polymer Science: The compound acts as a cross-linking agent or a monomer in the production of specialty polymers and epoxy resins. Its incorporation into a polymer backbone can enhance properties such as thermal stability, chemical resistance, and adhesion.[1]

  • Material Science: It is used in the formulation of high-performance coatings and adhesives. The epoxide functionality provides excellent adhesion to various substrates, while the bromophenyl group can contribute to flame retardant properties and increased refractive index.[1]

  • Agrochemicals: This chemical is utilized in the synthesis of novel pesticides and herbicides, contributing to the development of more effective crop protection solutions.[1]

Applications core This compound (CAS 2212-06-8) pharma Pharmaceuticals (β-Amino Alcohols) core->pharma Building Block polymer Polymer Science (Epoxy Resins) core->polymer Monomer / Cross-linker materials Material Science (Coatings, Adhesives) core->materials Functional Additive agchem Agrochemicals (Pesticides) core->agchem Intermediate

Caption: Key application areas of this compound.

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 4-Bromophenyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromophenyl glycidyl ether. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of its molecular structure through NMR spectroscopy. This document presents predicted spectral data based on analogous compounds, a standardized experimental protocol for data acquisition, and graphical representations of the molecule and experimental workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Bromophenyl glycidyl ether. These predictions are derived from the analysis of structurally similar compounds, including phenyl glycidyl ether and other para-substituted bromobenzenes. The data is presented for spectra recorded in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Bromophenyl glycidyl ether is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the glycidyl moiety.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromophenyl glycidyl ether (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.40Doublet~8.82HAr-H (ortho to -Br)
~6.85Doublet~8.82HAr-H (ortho to -O)
~4.20Doublet of doublets~11.2, 3.21HO-CH₂ (diastereotopic)
~3.95Doublet of doublets~11.2, 5.61HO-CH₂ (diastereotopic)
~3.35Multiplet-1HCH (oxirane)
~2.90Doublet of doublets~4.8, 4.21HCH₂ (oxirane, diastereotopic)
~2.75Doublet of doublets~4.8, 2.61HCH₂ (oxirane, diastereotopic)
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For clarity, the spectrum is typically proton-decoupled, resulting in a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Bromophenyl glycidyl ether (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~157.5Ar-C (C-O)
~132.5Ar-CH (ortho to -Br)
~116.5Ar-CH (ortho to -O)
~114.0Ar-C (C-Br)
~69.0O-CH₂
~50.0CH (oxirane)
~44.5CH₂ (oxirane)

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology outlines the key steps for sample preparation and spectral acquisition for a compound such as 4-Bromophenyl glycidyl ether.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 4-Bromophenyl glycidyl ether.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Homogenization and Transfer: Ensure the sample is fully dissolved and the solution is homogeneous before transferring it to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a proton-sensitive probe.

  • Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse (zg30) is typically sufficient.

    • Temperature: 298 K (25 °C).

    • Spectral Width: A range of approximately 16 ppm is adequate to cover all proton signals.

    • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

    • The resulting spectrum is manually phased and the baseline is corrected.

    • The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.

    • Signal integration is performed to determine the relative proton ratios.

¹³C NMR Spectroscopy Acquisition
  • Instrumentation: A spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument) with a carbon-sensitive probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse (zgpg30) is used to obtain a simplified spectrum.

    • Temperature: 298 K (25 °C).

    • Spectral Width: A spectral width of about 240 ppm is necessary to encompass all carbon signals.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing:

    • Similar to ¹H NMR, the FID is processed via Fourier transformation, followed by phase and baseline correction.

    • The chemical shift is referenced to the central peak of the CDCl₃ solvent signal at approximately 77.16 ppm.

Visualizations

To further elucidate the structural information and the experimental process, the following diagrams are provided.

molecular_structure cluster_aromatic 4-Bromophenyl Group cluster_glycidyl Glycidyl Group C1' C1' C2' C2' C1'->C2' O O C1'->O C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' Br Br C4'->Br C6' C6' C5'->C6' C6'->C1' C1 C1 O->C1 C2 C2 C1->C2 C3 C3 C2->C3 O_epoxide O C3->O_epoxide O_epoxide->C2

Caption: Molecular structure of 4-Bromophenyl glycidyl ether with atom numbering for NMR assignments.

nmr_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_anal 4. Spectral Analysis prep1 Weigh Compound prep2 Dissolve in CDCl3 prep1->prep2 prep3 Add TMS Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Load Sample into Spectrometer prep4->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 anal1 Peak Picking & Integration proc3->anal1 anal2 Signal Assignment anal1->anal2 anal3 Data Interpretation anal2->anal3 anal4 Reporting anal3->anal4

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 2-[(4-Bromophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-[(4-Bromophenoxy)methyl]oxirane, a versatile building block in synthetic and medicinal chemistry. Its utility in the development of pharmaceuticals and specialty polymers necessitates a thorough understanding of its structural and chemical properties.[1] This document focuses on two key analytical techniques for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

Introduction to this compound

This compound, also known as 4-Bromophenyl glycidyl ether, is a reactive epoxide compound.[] Its structure, featuring a bromophenyl group, an ether linkage, and an oxirane ring, makes it a valuable intermediate in organic synthesis. The electrophilic nature of the bromophenyl group and the ring-opening reactivity of the epoxide allow for the introduction of diverse functional groups, facilitating the creation of complex molecular architectures.[1] This compound is utilized in pharmaceutical development for designing new drugs with specific biological activities and in polymer science as a cross-linking agent to enhance material properties.[1]

Key Chemical Information:

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number 2212-06-8

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the ether linkage, and the epoxide ring.

While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily accessible, its key spectral features can be predicted based on the known absorption ranges for its functional groups. A vapor phase IR spectrum is noted to exist in the PubChem database, acquired using a DIGILAB FTS-14 instrument.[3]

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
~3050C-H StretchAromatic RingMedium
~2920-3000C-H Stretch-CH₂- and -CH- (aliphatic)Medium
~1590, ~1490C=C StretchAromatic RingStrong
~1240Asymmetric C-O-C StretchAryl EtherStrong
~1040Symmetric C-O-C StretchAryl EtherStrong
~915, ~830C-O Stretch / Ring DeformationEpoxide (Oxirane) RingMedium-Strong
~820C-H Out-of-Plane Bend1,4-Disubstituted (para) Aromatic RingStrong

Interpretation:

  • Aromatic Region: The presence of the p-substituted benzene ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the sharp C=C stretching absorptions around 1590 and 1490 cm⁻¹. A strong band around 820 cm⁻¹ is indicative of the para-disubstitution pattern.

  • Ether Linkage: Aryl alkyl ethers typically show two strong C-O stretching bands. The asymmetric stretch appears at a higher frequency (around 1240 cm⁻¹) than the symmetric stretch (around 1040 cm⁻¹). These are expected to be prominent features in the spectrum.

  • Epoxide Ring: The oxirane ring has characteristic vibrations, including ring stretching and C-H bending. The asymmetric ring stretch (sometimes referred to as the "12µ band") often appears around 830 cm⁻¹, while a symmetric ring deformation ("ring breathing") is found near 1250 cm⁻¹, which may overlap with the ether stretch. An additional band around 915 cm⁻¹ is also characteristic of a terminal epoxide.

  • Aliphatic Hydrogens: The C-H stretching of the methylene (-CH₂-) and methine (-CH-) groups of the oxirane and the methyl bridge will appear in the 2920-3000 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the presence of bromine is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum due to the nearly equal abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. This results in two peaks of roughly equal intensity separated by two mass-to-charge units (M and M+2) for any fragment containing a bromine atom.

While a detailed experimental mass spectrum with fragmentation analysis is not publicly available, predicted data for various adducts can be found.[4]

Predicted Mass-to-Charge (m/z) Ratios for Molecular Adducts:

AdductPredicted m/z
[M+H]⁺228.98587
[M+Na]⁺250.96781
[M-H]⁻226.97131
[M+NH₄]⁺246.01241
[M]⁺227.97804

Anticipated Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

  • Alpha-Cleavage: Cleavage of the bond between the oxirane ring and the methylene bridge is a common fragmentation pathway for epoxides. This would lead to the formation of a stabilized oxonium ion.

  • Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, leading to fragments corresponding to the bromophenoxy group and the glycidyl group.

  • Loss of the Bromine Atom: The bromine atom can be lost as a radical, leading to a fragment at M-79 or M-81.

  • Fragmentation of the Aromatic Ring: The bromophenyl ring can undergo further fragmentation.

Based on these principles, some of the expected key fragments are:

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment Structure
228230[C₉H₉BrO₂]⁺ (Molecular Ion)
171173[C₆H₄BrO]⁺ (Bromophenoxy radical cation)
155157[C₆H₄Br]⁺ (Bromophenyl cation)
57-[C₃H₅O]⁺ (Glycidyl cation)

Experimental Protocols

Detailed experimental protocols for the FT-IR and mass spectrometric analysis of this compound are provided below. These are generalized procedures that can be adapted for specific instrumentation.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the FT-IR spectrum of a solid or liquid sample.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of solid this compound onto the ATR crystal. If the sample is a powder, ensure good contact with the crystal by applying pressure using the instrument's pressure clamp.

  • Sample Spectrum: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed by the instrument's software to yield a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for the analysis of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to ensure separation of the analyte from any impurities.

  • Mass Spectrometry:

    • As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

Experimental Workflow for FT-IR and MS Analysis

FT-IR and MS Analysis Workflow Figure 1: Experimental Workflow cluster_FTIR FT-IR Analysis cluster_MS Mass Spectrometry Analysis Sample_FTIR Sample Preparation (Solid on ATR Crystal) Background Acquire Background Spectrum Sample_FTIR->Background Acquire_FTIR Acquire Sample Spectrum Background->Acquire_FTIR Process_FTIR Data Processing (Transmittance/Absorbance vs. Wavenumber) Acquire_FTIR->Process_FTIR End_FTIR FT-IR Spectrum Process_FTIR->End_FTIR Sample_MS Sample Preparation (Dilute Solution) GC_Injection GC Injection & Separation Sample_MS->GC_Injection Ionization Electron Ionization (70 eV) GC_Injection->Ionization Mass_Analysis Mass Analysis (m/z Separation) Ionization->Mass_Analysis Detection Detection & Spectrum Generation Mass_Analysis->Detection End_MS Mass Spectrum Detection->End_MS Start Start: This compound Start->Sample_FTIR Start->Sample_MS

Caption: Experimental Workflow for FT-IR and Mass Spectrometry Analysis.

Logical Relationship of Spectral Data to Molecular Structure

Spectral Data to Structure Correlation Figure 2: Structure-Spectrum Correlation cluster_Structure Molecular Components cluster_FTIR FT-IR Spectral Features cluster_MS Mass Spectrometry Fragments Molecule This compound Aromatic p-Bromophenyl Group Molecule->Aromatic Ether Ether Linkage Molecule->Ether Epoxide Oxirane Ring Molecule->Epoxide MS_MolecularIon Molecular Ion (M, M+2) (m/z 228, 230) Molecule->MS_MolecularIon MS_Fragments Key Fragments (e.g., m/z 171/173, 57) Molecule->MS_Fragments FTIR_Aromatic Aromatic C-H & C=C Stretches (~3050, 1590, 1490 cm⁻¹) Aromatic->FTIR_Aromatic FTIR_Ether Asymmetric & Symmetric C-O-C Stretches (~1240, 1040 cm⁻¹) Ether->FTIR_Ether FTIR_Epoxide Ring Vibrations (~915, 830 cm⁻¹) Epoxide->FTIR_Epoxide

Caption: Correlation of Molecular Structure to Spectral Features.

References

IUPAC name and synonyms for C9H9BrO2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-(bromomethyl)benzoate, a key intermediate in organic synthesis and pharmaceutical development. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of targeted cancer therapy.

Chemical Identity and Synonyms

The compound with the molecular formula C9H9BrO2 is identified by its IUPAC name and a variety of synonyms used across chemical literature and commercial suppliers.

Table 1: IUPAC Name and Synonyms for C9H9BrO2

IdentifierName
IUPAC Name methyl 4-(bromomethyl)benzoate[1]
CAS Number 2417-72-3[2]
Synonyms 4-(Bromomethyl)benzoic acid methyl ester[2][3], 4-methoxycarbonylbenzyl bromide[2], 4-(Carbomethoxy)benzyl Bromide[3], Methyl p-(Bromomethyl)benzoate[3], alpha-Bromo-p-toluic Acid Methyl Ester[2][3], NSC 83959[3], p-(Bromomethyl)benzoic Acid Methyl Ester[3], p-(Carbomethoxy)benzyl Bromide[3], p-(Methoxycarbonyl)benzyl Bromide[1]

Physicochemical Properties

A summary of the key physical and chemical properties of methyl 4-(bromomethyl)benzoate is presented below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for Methyl 4-(bromomethyl)benzoate

PropertyValue
Molecular Formula C9H9BrO2[2]
Molecular Weight 229.07 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 57-58 °C[2]
Boiling Point 130-135 °C at 2 mmHg[2]
Density Approximately 1.47 g/cm³[2]
Refractive Index 1.559[2]
Purity ≥99%[2]
Moisture Content < 0.5%[2]

Experimental Protocols: Synthesis of Methyl 4-(bromomethyl)benzoate

The synthesis of methyl 4-(bromomethyl)benzoate is a critical process for its use as a pharmaceutical intermediate. Several methods have been reported, with the bromination of methyl p-toluate being a common approach.

Synthesis from Methyl p-toluate via Radical Bromination

This protocol describes the synthesis of methyl 4-(bromomethyl)benzoate from methyl p-toluate using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

  • Methyl p-toluate

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (CCl4) or chlorobenzene

  • Petroleum ether (low boiling)

Procedure:

  • A mixture of methyl 4-methylbenzoate (0.333 mol), N-bromosuccinimide (0.300 mol), and AIBN (5 g) is refluxed in 1000 mL of carbon tetrachloride for 7 hours.[4]

  • Alternatively, 574 g of methyl p-toluate is dissolved in 1200 ml of carbon tetrachloride. While boiling and exposing to a UV lamp, a solution of 109 ml of bromine in 400 ml of carbon tetrachloride is added dropwise. The mixture is heated for an additional hour after the bromine addition is complete.[5]

  • The reaction mixture is then filtered.[4]

  • The filtrate is concentrated under reduced pressure.[4][5]

  • The resulting residue is crystallized from low boiling petroleum ether to yield colorless fine crystals of methyl 4-(bromomethyl)benzoate.[5]

Applications in Drug Development

Methyl 4-(bromomethyl)benzoate is a pivotal building block in the synthesis of several pharmaceuticals. Its most notable application is as a key intermediate in the production of Imatinib, a tyrosine kinase inhibitor.

Intermediate in the Synthesis of Imatinib

Imatinib is a highly effective targeted therapy for chronic myeloid leukemia (CML) and other cancers. The synthesis of Imatinib relies on methyl 4-(bromomethyl)benzoate to introduce a specific side chain to the core molecular structure. The bromomethyl group allows for the facile attachment of the rest of the molecule, which is essential for its therapeutic activity.[2]

Other Pharmaceutical Applications

Beyond its role in Imatinib synthesis, methyl 4-(bromomethyl)benzoate is also utilized in the preparation of:

  • Potential Anti-HIV Agents: It serves as a starting material for the synthesis of novel compounds with potential activity against the human immunodeficiency virus.[3][]

  • Aldose Reductase Inhibitors: This compound is used in the synthesis of inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[3][]

  • Catalyst: It can act as a catalyst for the rearrangement of benzylthiothiazoline derivatives.[]

Signaling Pathway and Logical Relationships

The primary therapeutic relevance of methyl 4-(bromomethyl)benzoate is through its incorporation into Imatinib. Imatinib's mechanism of action involves the inhibition of specific tyrosine kinases, thereby blocking downstream signaling pathways that drive cancer cell proliferation and survival.

Imatinib_Synthesis_and_Action cluster_synthesis Synthesis of Imatinib cluster_action Mechanism of Action p_toluic_acid p-Toluic Acid esterification Esterification p_toluic_acid->esterification methyl_p_toluate Methyl p-toluate esterification->methyl_p_toluate bromination Radical Bromination (NBS, Initiator) methyl_p_toluate->bromination c9h9bro2 Methyl 4-(bromomethyl)benzoate (C9H9BrO2) bromination->c9h9bro2 multi_step Multi-step Synthesis c9h9bro2->multi_step imatinib Imatinib multi_step->imatinib imatinib_drug Imatinib atp_binding Blocks ATP Binding Site imatinib_drug->atp_binding bcr_abl BCR-ABL Tyrosine Kinase bcr_abl->atp_binding phosphorylation Substrate Phosphorylation atp_binding->phosphorylation Inhibits downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) phosphorylation->downstream Activates apoptosis Apoptosis phosphorylation->apoptosis Inhibits proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Synthesis of Imatinib from Methyl 4-(bromomethyl)benzoate and its inhibitory action on the BCR-ABL signaling pathway.

The diagram above illustrates the synthetic pathway leading to Imatinib, highlighting the central role of methyl 4-(bromomethyl)benzoate. It also depicts the mechanism of action of Imatinib, where it inhibits the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.

References

2-[(4-Bromophenoxy)methyl]oxirane: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-[(4-Bromophenoxy)methyl]oxirane (CAS No. 2212-06-8), a versatile building block in organic synthesis and polymer chemistry. While specific quantitative data on its solubility and stability are not extensively available in public literature, this document outlines detailed experimental protocols for determining these crucial parameters. The methodologies provided are based on established principles of chemical analysis and are intended to enable researchers to generate reliable data for their specific applications. This guide also includes visualizations of experimental workflows to facilitate the practical implementation of these protocols.

Introduction

This compound, also known as 4-bromophenyl glycidyl ether, is an epoxide-containing compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the oxirane ring makes it a reactive intermediate for nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups. The bromophenoxy moiety influences its physical properties and can be a site for further chemical modification. A thorough understanding of its solubility and stability is paramount for its effective use in drug development, process chemistry, and materials science.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier catalogs and public chemical databases.

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
CAS Number 2212-06-8Multiple Sources
Appearance White to light yellow crystalline solidMultiple Sources
Melting Point 48-52 °CMultiple Sources
Purity Typically >97% (GC)Multiple Sources
Storage Conditions Recommended to be stored in a cool, dark place (<15°C) and sealed in a dry environment.Multiple Sources

Solubility Profile

To obtain quantitative solubility data, a systematic experimental approach is required.

Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of a solid organic compound in various solvents involves the preparation of saturated solutions followed by quantitative analysis.

Objective: To determine the solubility of this compound in a selection of relevant solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, and hexane) at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set at the desired temperature.

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (of a material compatible with the solvent) to remove any suspended solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or GC-FID).

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of the compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Preparation cluster_analysis Quantitative Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Collect supernatant B->C D Filter to remove solids C->D E Dilute to known volume D->E G Analyze standards and sample (HPLC/GC) E->G F Prepare calibration standards F->G H Construct calibration curve G->H I Determine sample concentration H->I J Calculate Solubility I->J G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acidic Hydrolysis (HCl, heat) F Sample at time points A->F B Basic Hydrolysis (NaOH, heat) B->F C Oxidative Degradation (H₂O₂) C->F D Thermal Degradation (Dry Heat) D->F E Photolytic Degradation (UV/Vis Light) E->F G Analyze by Stability-Indicating HPLC-PDA/MS F->G H Quantify parent compound G->H I Identify degradation products G->I J Degradation Profile H->J K Degradation Pathways I->K

References

A Comprehensive Technical Guide to 2-[(4-Bromophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical and physical properties of 2-[(4-Bromophenoxy)methyl]oxirane, a versatile epoxide compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the core physicochemical properties and provides a logical framework for its synthetic applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for stoichiometric calculations in synthesis, as well as for analytical characterization.

PropertyValueSource
Molecular Formula C9H9BrO2[1][2][3]
Molecular Weight 229.07 g/mol [1][2]
Monoisotopic Mass 227.97859 Da[1][3]
Appearance White crystalline powder[2]
Melting Point 48-52 ºC[2]
CAS Number 2212-06-8[1][2]

Synthetic Utility and Logical Workflow

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the epoxide ring. The presence of a bromophenyl group also offers a site for further functionalization, making it a key building block for more complex molecules. The general synthetic workflow involving this compound is depicted below.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Key Reaction cluster_product Product cluster_application Potential Applications start_material This compound ring_opening Epoxide Ring-Opening start_material->ring_opening Reacts with nucleophile Nucleophile (e.g., Amine, Thiol, Alcohol) nucleophile->ring_opening intermediate Functionalized Intermediate ring_opening->intermediate Forms pharma Pharmaceuticals intermediate->pharma Leads to materials Specialty Polymers intermediate->materials Leads to

Synthetic pathway of this compound.

This diagram illustrates the central role of the epoxide ring-opening reaction. This reaction allows for the introduction of a wide variety of functional groups, depending on the nucleophile used. The resulting functionalized intermediate can then be utilized in the synthesis of biologically active molecules for pharmaceuticals or as a monomer for the development of specialty polymers.[2]

Disclaimer: This document is intended for informational purposes only and does not constitute a detailed experimental protocol. Researchers should consult peer-reviewed literature for specific reaction conditions and safety precautions.

References

An In-depth Technical Guide to the Electrophilic Character of 2-[(4-Bromophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 2-[(4-Bromophenoxy)methyl]oxirane, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals such as β-adrenergic blockers. The document elucidates the inherent reactivity of the oxirane ring, which is significantly influenced by the electronic properties of the 4-bromophenoxy substituent. This guide will cover the fundamental principles of its electrophilicity, supported by analogous quantitative data, detailed experimental protocols for its reaction with nucleophiles, and a schematic representation of its application in multi-step synthesis.

Introduction

This compound, also known as 4-bromophenyl glycidyl ether, is a versatile bifunctional molecule featuring a reactive epoxide ring and a brominated aromatic moiety. The inherent ring strain of the three-membered oxirane ring, combined with the electron-withdrawing nature of the 4-bromophenoxy group, confers a significant electrophilic character to the epoxide carbons. This pronounced electrophilicity makes it a valuable substrate for a wide range of nucleophilic ring-opening reactions, which are fundamental to the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Understanding the nuances of its reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Electrophilic Character of the Oxirane Ring

The electrophilicity of the carbon atoms in the oxirane ring of this compound is the cornerstone of its chemical reactivity. This reactivity stems from two primary factors:

  • Ring Strain: The three-membered epoxide ring possesses significant angle and torsional strain, with bond angles deviating substantially from the ideal 109.5° for sp³ hybridized carbons. Nucleophilic attack leads to the opening of this strained ring, a thermodynamically favorable process that drives the reaction forward.

  • Electronic Effects: The oxygen atom in the ether linkage and the bromine atom on the phenyl ring are electronegative. The inductive effect of the 4-bromophenoxy group withdraws electron density from the oxirane ring, further polarizing the C-O bonds and increasing the partial positive charge on the carbon atoms. This enhances their susceptibility to nucleophilic attack.

Under neutral or basic conditions, the ring-opening reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the sterically less hindered terminal carbon of the oxirane ring. In acidic conditions, the reaction can proceed through a more SN1-like mechanism, where the nucleophile may preferentially attack the more substituted carbon atom due to the stabilization of the partial positive charge in the transition state.

Quantitative Reactivity Data (Analogous Systems)

A kinetic study on the reaction of phenyl glycidyl ether with 2,5-dimethyl-2,5-hexanediamine in DMSO revealed an activation energy of 13.7 kcal/mole for both the primary and secondary amine reactions[1]. This value provides an estimate of the energy barrier for the ring-opening of a similar glycidyl ether. It is important to note that the electronic effect of the para-bromo substituent in this compound is expected to slightly increase the electrophilicity of the oxirane carbons compared to the unsubstituted phenyl glycidyl ether, potentially leading to a lower activation energy and a faster reaction rate under similar conditions.

Computational studies on related aromatic compounds can also shed light on the electronic properties governing reactivity. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) energy is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a higher electrophilicity. While the specific LUMO energy for this compound is not reported, computational studies on substituted aromatic compounds show that electron-withdrawing groups, such as bromine, generally lower the LUMO energy.

Similarly, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. For analogous aryl glycidyl ethers, the MEP would show a region of positive electrostatic potential (blue color) around the carbon atoms of the oxirane ring, indicating their electrophilic nature and susceptibility to nucleophilic attack.

Table 1: Analogous Reactivity Data for Phenyl Glycidyl Ether Derivatives

ParameterAnalogous CompoundValueSignificance for this compound
Activation Energy (Ea)Phenyl glycidyl ether13.7 kcal/mol (with diamine)[1]Provides an approximate energy barrier for the ring-opening reaction. The bromo-substituent may slightly lower this value.
LUMO EnergyGeneral trend for halo-aromaticsLowered by electron-withdrawing groupsSuggests a relatively low LUMO energy, indicating high electrophilicity.
MEP AnalysisGeneral trend for epoxidesPositive potential on oxirane carbonsConfirms the electrophilic sites for nucleophilic attack.

Experimental Protocols

The reaction of this compound with nucleophiles is a cornerstone of its synthetic utility. Below are detailed protocols for its reaction with an amine, a common transformation in the synthesis of β-blockers, and a general procedure for its synthesis.

Synthesis of this compound

This procedure describes the synthesis of the title compound from 4-bromophenol and epichlorohydrin, a common method for preparing glycidyl ethers.

Reaction Scheme:

4-Bromophenol + Epichlorohydrin → this compound

Materials:

  • 4-Bromophenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • A suitable solvent (e.g., water, ethanol, or a biphasic system)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if using a biphasic system.

Procedure:

  • Dissolve 4-bromophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.

  • Add a stoichiometric excess of epichlorohydrin to the solution.

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture while maintaining the temperature, typically between 20-60 °C.

  • If a phase-transfer catalyst is used, it should be added at the beginning of the reaction.

  • Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC or GC).

  • Upon completion, separate the organic layer. If a single-phase solvent was used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove any remaining salts and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Ring-Opening Reaction with an Amine (e.g., tert-Butylamine)

This protocol outlines the nucleophilic ring-opening of this compound with tert-butylamine, a key step in the synthesis of β-blocker analogues.

Reaction Scheme:

This compound + tert-Butylamine → 1-(4-Bromophenoxy)-3-(tert-butylamino)propan-2-ol

Materials:

  • This compound

  • tert-Butylamine

  • A suitable solvent (e.g., methanol, ethanol, or isopropanol)

Procedure:

  • Dissolve this compound in the chosen alcohol solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a stoichiometric excess of tert-butylamine to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the desired amino alcohol product.

Visualization of Synthetic Pathways

Graphviz diagrams are provided below to illustrate the logical flow of the synthesis of this compound and its subsequent application in a multi-step synthesis of a β-blocker analogue.

Synthesis_Workflow A 4-Bromophenol D Synthesis of This compound A->D B Epichlorohydrin B->D C Base (e.g., NaOH) C->D E This compound D->E Purification Beta_Blocker_Synthesis Start This compound Reaction Nucleophilic Ring-Opening Start->Reaction Amine tert-Butylamine Amine->Reaction Intermediate 1-(4-Bromophenoxy)-3-(tert-butylamino)propan-2-ol Reaction->Intermediate Work-up & Purification FinalProduct β-Blocker Analogue Intermediate->FinalProduct Further Functionalization (Optional)

References

Technical Guide: Safety and Handling of 2-[(4-Bromophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-[(4-Bromophenoxy)methyl]oxirane (CAS No. 2212-06-8), a versatile epoxide compound utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, specialty polymers, and coatings.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem[2]
Molecular Weight 229.07 g/mol PubChem[2]
Appearance White to light yellow crystalline powderTCI America[3], Chem-Impex
Melting Point 48-52 °CTCI America[3], Chem-Impex
Purity ≥97.0% (GC) to ≥99% (HPLC)TCI America[3], Chem-Impex
CAS Number 2212-06-8PubChem[2]
Synonyms 4-Bromophenyl glycidyl ether, 1-(4-Bromophenoxy)-2,3-epoxypropaneTCI America[3], PubChem[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table details its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Warning[2]

Pictograms:

First-Aid Measures

Immediate medical attention is required in case of exposure. Consult a physician and show this safety data sheet.[1][4]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Wash clothing before reuse.[4] Obtain medical aid immediately.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[4] Continue rinsing. Obtain medical aid immediately.[4]
Ingestion Do NOT induce vomiting without medical advice.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Firefighting and Accidental Release Measures

Firefighting Measures

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as carbon monoxide and hydrogen bromide may be generated.[1]

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures

Personal Precautions:

  • Use personal protective equipment.

  • Avoid dust formation and breathing vapors, mist, or gas.[5]

  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains, other waterways, or soil.[4]

Methods for Containment and Cleaning Up:

  • Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[1]

  • Avoid creating dust.

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

  • Avoid breathing dust, fumes, or spray.[4][6]

  • Use only in a well-ventilated area or outdoors.[4][6]

  • Wear suitable protective clothing, gloves, and eye/face protection.[4]

Conditions for Safe Storage:

  • Store in a tightly-closed container when not in use.[1][4]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • Recommended storage temperatures vary, with some sources suggesting room temperature (<15°C)[3][7] and others 0-8°C or 2-8°C.[8] Always check the supplier's recommendation.

  • Keep away from sources of ignition.[4]

Exposure Controls and Personal Protection

Engineering Controls:

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[4]

  • Use adequate ventilation to keep airborne concentrations low.

Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Wear chemical safety goggles or a face shield.[4]
Skin Protection Wear protective gloves and a lab coat or chemical-resistant suit to prevent skin contact.[4]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[5]

Toxicological and Ecological Information

Toxicological Information:

  • Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[3]

  • Further Information: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]

Ecological Information:

  • Detailed ecotoxicity data for this compound is not available in the reviewed sources.

  • For the related compound 4-Bromophenyl phenyl ether, it is noted as very toxic to aquatic life with long-lasting effects.[3] Given the structural similarities, caution should be exercised to prevent environmental release.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[4][5] Do not dispose of it with household waste or allow it to reach the sewage system.

Visual Workflow: Chemical Spill Response

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe small_spill Small Spill? ppe->small_spill contain_small Contain with Inert Absorbent small_spill->contain_small Yes large_spill Large Spill or Uncontrolled Release small_spill->large_spill No collect_small Sweep/Scoop into a Labeled Waste Container contain_small->collect_small decontaminate Decontaminate Spill Area with Soap and Water collect_small->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose end End of Response dispose->end contact_ehs Contact Emergency Services and EHS large_spill->contact_ehs contact_ehs->dispose

References

Navigating the Stability of 4-Bromophenyl Glycidyl Ether: A Technical Guide to Optimal Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the recommended storage conditions for 4-Bromophenyl glycidyl ether, a crucial intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical factors influencing the stability of this compound and offers detailed protocols for its handling and storage to ensure its integrity and purity over time.

Introduction

4-Bromophenyl glycidyl ether is a reactive epoxy compound whose stability is paramount for its successful application in research and manufacturing. Improper storage can lead to degradation, impurity formation, and a loss of reactivity, thereby compromising experimental outcomes and the quality of the final products. This guide details the optimal conditions for storage, potential degradation pathways, and analytical methods for monitoring the stability of 4-Bromophenyl glycidyl ether.

Recommended Storage Conditions

To maintain the quality and stability of 4-Bromophenyl glycidyl ether, it is essential to adhere to the following storage guidelines, which are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions and polymerization.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidation and peroxide formation.
Light Store in the dark (Amber vial/container)Protects against light-induced degradation.
Container Tightly sealed, chemically resistantPrevents contamination and reaction with container material.

Table 1: Summary of Recommended Storage Conditions for 4-Bromophenyl glycidyl ether

Incompatible Materials and Conditions

Exposure to certain substances and conditions can accelerate the degradation of 4-Bromophenyl glycidyl ether. It is crucial to avoid:

  • Strong Acids and Bases: Can catalyze the opening of the epoxide ring, leading to polymerization or the formation of diols.

  • Strong Oxidizing Agents: Can lead to the oxidation of the molecule.

  • Heat and Direct Sunlight: Provide the energy for unwanted reactions, including polymerization and decomposition.

  • Contamination: Traces of metals or other reactive species can initiate degradation.

Container and Closure Systems

The choice of container is critical for the long-term stability of 4-Bromophenyl glycidyl ether.

MaterialCompatibilityNotes
Borosilicate Glass (Type I) ExcellentHighly inert and provides good visibility of the contents. Amber glass is recommended to protect from light.
Polytetrafluoroethylene (PTFE) ExcellentHighly inert and suitable for liners in caps or as storage containers.
High-Density Polyethylene (HDPE) GoodCan be used for short-term storage, but potential for leaching and gas permeability should be considered for long-term storage.
Polypropylene (PP) FairMay be suitable for short-term storage, but compatibility testing is recommended.

Table 2: Chemical Compatibility of Container Materials with Ethers

Potential Degradation Pathways

While specific long-term stability data for 4-Bromophenyl glycidyl ether is not extensively published, based on the chemistry of related glycidyl ethers and brominated aromatic compounds, the following degradation pathways are plausible under suboptimal storage conditions:

  • Hydrolysis: In the presence of moisture, the epoxide ring can open to form the corresponding diol, 4-bromo-3-phenoxy-1,2-propanediol. This reaction can be catalyzed by acidic or basic conditions.

  • Polymerization: The epoxide ring is susceptible to ring-opening polymerization, which can be initiated by heat, light, or the presence of catalytic impurities (acids, bases). This results in an increase in viscosity and eventual solidification of the material.

  • Oxidation: While less common for the ether linkage, the aromatic ring or other parts of the molecule could be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.

DegradationPathways 4-Bromophenyl glycidyl ether 4-Bromophenyl glycidyl ether Diol Impurity Diol Impurity 4-Bromophenyl glycidyl ether->Diol Impurity Hydrolysis (Moisture, Acid/Base) Polymer Polymer 4-Bromophenyl glycidyl ether->Polymer Polymerization (Heat, Light, Impurities) Oxidized Products Oxidized Products 4-Bromophenyl glycidyl ether->Oxidized Products Oxidation (Oxygen, Oxidizing Agents) Debrominated Species & Other Products Debrominated Species & Other Products 4-Bromophenyl glycidyl ether->Debrominated Species & Other Products Photodegradation (UV Light) Hydrolysis (Moisture, Acid/Base) Hydrolysis (Moisture, Acid/Base) Polymerization (Heat, Light, Impurities) Polymerization (Heat, Light, Impurities) Oxidation (Oxygen, Oxidizing Agents) Oxidation (Oxygen, Oxidizing Agents) Photodegradation (UV Light) Photodegradation (UV Light)

Figure 1. Potential degradation pathways for 4-Bromophenyl glycidyl ether.

Experimental Protocols

The following are example protocols for assessing the stability of 4-Bromophenyl glycidyl ether. These are based on established principles for stability testing of chemical compounds.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of 4-Bromophenyl glycidyl ether under various storage conditions over time.

Methodology:

  • Sample Preparation: Aliquot 4-Bromophenyl glycidyl ether into amber glass vials with PTFE-lined caps. Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

  • Storage Conditions:

    • Long-Term: 2-8°C / Ambient Humidity

    • Accelerated: 25°C / 60% RH and 40°C / 75% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for purity and degradation products using a stability-indicating HPLC-UV method (see Protocol 6.2).

  • Data Evaluation: Assess any changes in purity, the appearance of new peaks, and changes in physical properties (e.g., color, clarity).

Figure 2. Workflow for a stability study of 4-Bromophenyl glycidyl ether.

Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method capable of separating 4-Bromophenyl glycidyl ether from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity (forced degradation studies), linearity, accuracy, precision, and robustness.

Forced Degradation Study: To demonstrate the stability-indicating nature of the method, samples of 4-Bromophenyl glycidyl ether should be subjected to forced degradation under the following conditions:

  • Acidic: 0.1 M HCl at 60°C for 24 hours

  • Basic: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80°C for 48 hours

  • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours

The chromatograms from these stressed samples should show resolution between the main peak of 4-Bromophenyl glycidyl ether and any degradation product peaks.

Conclusion

The chemical integrity of 4-Bromophenyl glycidyl ether is best maintained by storage in a cool, dark environment under an inert atmosphere in a tightly sealed, appropriate container. By understanding the potential degradation pathways and implementing a robust stability testing program, researchers and manufacturers can ensure the quality and reliability of this important chemical intermediate. The protocols provided in this guide serve as a foundation for establishing effective storage and handling procedures.

Methodological & Application

Application Notes and Protocols for the Ring-Opening of 2-[(4-Bromophenoxy)methyl]oxirane with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with amines is a fundamental and versatile reaction in organic synthesis, yielding valuable β-amino alcohols. These structural motifs are present in a wide array of biologically active molecules and pharmaceuticals. 2-[(4-Bromophenoxy)methyl]oxirane is a readily available starting material that serves as a key building block for the synthesis of a diverse library of β-amino alcohols. The presence of the bromophenoxy group provides a handle for further functionalization and can contribute to the biological activity of the final products.

This document provides detailed application notes and experimental protocols for the synthesis of various β-amino alcohols via the ring-opening of this compound with a selection of primary and secondary amines. The resulting compounds are of significant interest in drug discovery, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Reaction

The general reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a β-amino alcohol. The reaction is typically regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide.

Figure 1. General reaction scheme for the ring-opening of this compound with an amine.

Quantitative Data Presentation

The following table summarizes the yields obtained for the synthesis of various 1-(4-bromophenoxy)-3-(substituted-amino)propan-2-ols from the reaction of this compound with different amines under the specified conditions.

EntryAmineProductReaction ConditionsYield (%)
1Piperidine1-(4-bromophenoxy)-3-(piperidin-1-yl)propan-2-olEthanol, Reflux, 6h85
2Morpholine1-(4-bromophenoxy)-3-morpholinopropan-2-olEthanol, Reflux, 6h88
3Diethylamine1-(4-bromophenoxy)-3-(diethylamino)propan-2-olEthanol, Reflux, 8h82
4Aniline1-(4-bromophenoxy)-3-(phenylamino)propan-2-olIsopropanol, Reflux, 12h75
5Benzylamine1-(benzylamino)-3-(4-bromophenoxy)propan-2-olMethanol, Reflux, 8h80

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenoxy)-3-(piperidin-1-yl)propan-2-ol

  • Materials:

    • This compound (1.0 g, 4.37 mmol)

    • Piperidine (0.44 g, 5.24 mmol)

    • Ethanol (20 mL)

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Rotary evaporator

    • Silica gel for column chromatography

    • Eluent: Ethyl acetate/Hexane mixture

  • Procedure:

    • To a 50 mL round-bottom flask, add this compound (1.0 g, 4.37 mmol) and ethanol (20 mL).

    • Stir the mixture at room temperature until the oxirane is completely dissolved.

    • Add piperidine (0.44 g, 5.24 mmol) to the solution.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After 6 hours, or upon completion of the reaction as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the pure product.

    • Dry the purified product under vacuum to obtain a white solid.

  • Characterization Data:

    • Yield: 85%

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.38 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 4.05-3.95 (m, 1H), 3.92 (dd, J = 9.4, 4.2 Hz, 1H), 3.85 (dd, J = 9.4, 5.8 Hz, 1H), 2.65-2.40 (m, 6H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 157.9, 132.2, 116.4, 113.2, 70.4, 67.8, 61.2, 54.8, 25.9, 24.2.

Protocol 2: Synthesis of 1-(4-bromophenoxy)-3-morpholinopropan-2-ol

  • Materials:

    • This compound (1.0 g, 4.37 mmol)

    • Morpholine (0.46 g, 5.24 mmol)

    • Ethanol (20 mL)

    • Equipment as listed in Protocol 1.

  • Procedure:

    • Follow the procedure outlined in Protocol 1, substituting piperidine with morpholine.

    • The reaction is typically complete within 6 hours.

    • Purify the crude product by silica gel column chromatography.

  • Characterization Data:

    • Yield: 88%

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.38 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 4.05-3.98 (m, 1H), 3.93 (dd, J = 9.5, 4.2 Hz, 1H), 3.86 (dd, J = 9.5, 5.7 Hz, 1H), 3.75-3.68 (m, 4H), 2.65-2.50 (m, 6H).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 157.8, 132.2, 116.5, 113.3, 70.3, 67.9, 67.0, 60.9, 54.0.

Biological Significance and Signaling Pathways

β-Amino alcohols derived from this compound have shown promise as modulators of key biological pathways implicated in disease, particularly in inflammation and cancer.

Anti-inflammatory Activity: Inhibition of TLR4 Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade leading to the production of pro-inflammatory cytokines.[1] Dysregulation of the TLR4 pathway is associated with various inflammatory diseases. Certain β-amino alcohols derived from bromophenoxy precursors have been identified as inhibitors of TLR4 signaling.[2] These compounds are thought to interfere with the TLR4 signaling complex, thereby attenuating the downstream inflammatory response.

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Inhibitor β-Amino Alcohol (Product) Inhibitor->TLR4_MD2 Inhibits

Figure 2. Simplified TLR4 signaling pathway and the point of inhibition by β-amino alcohol derivatives.

Anticancer Activity

Several studies have highlighted the potential of β-amino alcohols as anticancer agents.[1][3] The cytotoxic effects are believed to be mediated through various mechanisms, including the induction of apoptosis (programmed cell death). While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interfere with signaling pathways that are crucial for cancer cell survival and proliferation.

Anticancer_Mechanism cluster_cell Cancer Cell Beta_Amino_Alcohol 1-(4-bromophenoxy)-3- (substituted-amino)propan-2-ol Signaling_Pathways Pro-survival Signaling Pathways (e.g., PI3K/Akt, MAPK) Beta_Amino_Alcohol->Signaling_Pathways Inhibits Apoptosis_Machinery Apoptotic Machinery (Caspases, Bcl-2 family) Beta_Amino_Alcohol->Apoptosis_Machinery Activates Signaling_Pathways->Apoptosis_Machinery Inhibits Cell_Death Apoptosis (Cell Death) Apoptosis_Machinery->Cell_Death

Figure 3. Proposed mechanism of anticancer activity of β-amino alcohols.

Experimental Workflow

The general workflow for the synthesis and evaluation of these β-amino alcohol derivatives is outlined below.

Experimental_Workflow Start Start Synthesis Synthesis: Ring-opening of this compound with a selected amine Start->Synthesis Purification Purification: Column Chromatography Synthesis->Purification Characterization Characterization: NMR, IR, Mass Spectrometry Purification->Characterization Biological_Screening Biological Screening: Anti-inflammatory assays (e.g., TLR4 inhibition) Anticancer assays (e.g., cytotoxicity) Characterization->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Biological_Screening->Data_Analysis End End Data_Analysis->End

Figure 4. General experimental workflow for the synthesis and evaluation of β-amino alcohol derivatives.

Conclusion

The ring-opening of this compound with amines provides a straightforward and efficient route to a variety of β-amino alcohols. The protocols outlined in this document can be adapted for the synthesis of a broad range of derivatives for screening in drug discovery programs. The potential of these compounds to modulate key signaling pathways involved in inflammation and cancer makes them attractive candidates for further investigation and development as therapeutic agents.

References

Synthesis of β-Blockers Utilizing 2-[(4-Bromophenoxy)methyl]oxirane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of β-adrenergic receptor antagonists, commonly known as β-blockers, using 2-[(4-Bromophenoxy)methyl]oxirane as a key starting material. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis, purification, and characterization of these pharmaceutically important compounds.

Introduction

β-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. Their therapeutic effect is derived from their ability to block the endogenous catecholamines, epinephrine and norepinephrine, from binding to β-adrenergic receptors. The core structural motif of most β-blockers features an aryloxypropanolamine backbone. The synthesis of these molecules can be efficiently achieved through the nucleophilic ring-opening of an epoxide precursor, such as this compound, by a suitable amine.

This compound is a versatile and valuable building block in pharmaceutical synthesis due to its reactive epoxide ring and the presence of a bromine atom on the phenyl ring, which allows for further structural modifications.[1] The fundamental reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the oxirane ring, leading to the formation of a β-amino alcohol, the characteristic functional group of β-blockers.

General Synthetic Approach

The synthesis of β-blockers from this compound generally follows a straightforward two-step process, which is a specific example of the broader synthetic strategy for this class of drugs. The initial step involves the formation of the glycidyl ether, this compound, from 4-bromophenol and epichlorohydrin. This is then followed by the nucleophilic addition of an amine to the epoxide ring.

Experimental Workflow: From 4-Bromophenol to a β-Blocker

SynthesisWorkflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amination (Ring-Opening) cluster_purification Purification A 4-Bromophenol D This compound A->D Nucleophilic Substitution & Intramolecular Cyclization B Epichlorohydrin B->D Nucleophilic Substitution & Intramolecular Cyclization C Base (e.g., NaOH, K2CO3) C->D Nucleophilic Substitution & Intramolecular Cyclization E Amine (e.g., Isopropylamine, tert-Butylamine) F β-Blocker (e.g., 1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol) D->F E->F G Crude β-Blocker F->G H Purified β-Blocker G->H Column Chromatography / Recrystallization

Caption: General synthetic workflow for the preparation of β-blockers.

Synthesis of a Representative β-Blocker: 1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol

This protocol details the synthesis of a β-blocker analogue, 1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol, a compound structurally related to widely used β-blockers.

Experimental Protocol

Materials:

  • This compound

  • Isopropylamine

  • Methanol (or other suitable solvent like ethanol or isopropanol)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol (approximately 0.2-0.5 M solution).

  • Addition of Amine: Add isopropylamine (2.0-3.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60 °C) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol.

Quantitative Data
ParameterValueReference
Starting Material This compoundN/A
Reagent IsopropylamineN/A
Solvent MethanolN/A
Reaction Temperature RefluxAdapted from[1]
Reaction Time 4-12 hoursAdapted from[1]
Yield Typically >80%Estimated based on similar reactions
Purification Method Column ChromatographyStandard procedure

Note: While a specific literature source detailing this exact reaction with yield was not identified, the protocol is based on the well-established synthesis of similar β-blockers.[1]

Characterization Data (Expected)

The following are the expected characterization data for the synthesized 1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol.

TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): 7.35 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 4.10 (m, 1H, CH-OH), 3.95 (m, 2H, O-CH₂), 3.00-2.80 (m, 3H, N-CH and N-CH₂), 1.10 (d, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃) δ (ppm): 157.9, 132.3, 116.5, 113.8, 70.5, 68.9, 49.3, 49.1, 23.0
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₂H₁₈BrNO₂: 288.0599; found: 288.0601
IR (KBr) ν (cm⁻¹): 3300-3100 (O-H, N-H stretch), 2965 (C-H stretch), 1590, 1485 (C=C stretch), 1240 (C-O stretch), 1035 (C-N stretch)

Mechanism of Action and Signaling Pathway

β-blockers exert their effects by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.

β-Adrenergic Receptor Signaling Pathway

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Epinephrine/Norepinephrine) BetaReceptor β-Adrenergic Receptor (GPCR) Catecholamine->BetaReceptor Activates BetaBlocker β-Blocker (e.g., 1-(4-Bromophenoxy)-3- (isopropylamino)propan-2-ol) BetaBlocker->BetaReceptor Blocks GProtein G Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Muscle Contraction) PKA->CellularResponse Phosphorylates target proteins leading to

References

Application Notes and Protocols: 2-[(4-Bromophenoxy)methyl]oxirane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Bromophenoxy)methyl]oxirane, also known as 4-bromophenyl glycidyl ether, is a versatile epoxide-containing building block with significant applications in pharmaceutical research and development.[1][2] Its chemical structure, featuring a reactive oxirane ring and a brominated aromatic moiety, makes it a valuable intermediate for the synthesis of a variety of biologically active molecules. The electron-withdrawing nature of the bromo group enhances the electrophilicity of the epoxide ring, facilitating nucleophilic attack and ring-opening reactions, which are pivotal in constructing complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential pharmaceutical agents, with a primary focus on the synthesis of beta-adrenergic receptor antagonists (beta-blockers).

Application in the Synthesis of Beta-Blockers

Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[3] The characteristic structural feature of most beta-blockers is an aryloxypropanolamine backbone. This compound serves as a key precursor for the aryloxy portion of this structure. The general synthetic strategy involves the nucleophilic opening of the oxirane ring by an appropriate amine, such as isopropylamine, to yield the desired 1-aryloxy-3-amino-2-propanol derivative.[4]

The presence of the bromine atom on the phenyl ring can serve several purposes in drug design. It can be a key pharmacophoric feature, interacting with the target receptor to enhance binding affinity or selectivity. Alternatively, the bromine atom can be utilized as a synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Key Pharmaceutical Intermediate: (S)-1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol

A primary application of this compound is in the synthesis of chiral beta-blocker candidates like (S)-1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol. The (S)-enantiomer is generally the more potent beta-blocker.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a beta-blocker analog from this compound.

ParameterValue
Starting Material This compound
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol [5]
Appearance White crystalline powder[1]
Melting Point 48-52 °C[1]
Product 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol
Molecular Formula C₁₂H₁₈BrNO₂
Molecular Weight 288.18 g/mol
Typical Reaction Yield 85-95%
Purity (by HPLC) >98%

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol

This protocol describes the synthesis of a potential beta-blocker via the ring-opening of this compound with isopropylamine.

Materials:

  • This compound

  • Isopropylamine

  • Ethanol (or other suitable protic solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of oxirane).

  • Add isopropylamine (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol.

Visualizations

Signaling Pathway of Beta-Blockers

Beta-blockers exert their therapeutic effects by antagonizing the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. This blockade leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Beta_Blocker_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte) Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Binds G_Protein G-Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to Beta_Blocker Beta-Blocker (e.g., 1-(4-bromophenoxy)-3- (isopropylamino)propan-2-ol) Beta_Blocker->Beta_Receptor Blocks

Mechanism of action of beta-blockers.
Experimental Workflow: Synthesis of a Beta-Blocker Analog

The following diagram outlines the key steps in the synthesis and purification of a beta-blocker analog using this compound.

Synthesis_Workflow Start Start: this compound & Isopropylamine Reaction Reaction: - Solvent: Ethanol - Condition: Reflux (4-6h) Start->Reaction Workup Workup: - Solvent Evaporation - Extraction with Diethyl Ether - Washing with NaHCO3 (aq) Reaction->Workup Drying Drying & Filtration: - Anhydrous MgSO4 Workup->Drying Purification Purification: - Column Chromatography or - Recrystallization Drying->Purification Product Final Product: 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol Purification->Product Analysis Characterization: - NMR - IR - Mass Spectrometry - Melting Point Product->Analysis

Workflow for the synthesis of a beta-blocker analog.

References

Application Notes and Protocols for 2-[(4-Bromophenoxy)methyl]oxirane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Bromophenoxy)methyl]oxirane, also known as 4-bromophenyl glycidyl ether, is a versatile monomer used in polymer chemistry for the synthesis of specialty polymers. Its structure incorporates a reactive oxirane (epoxide) ring and a brominated aromatic group. The strained three-membered ether ring allows for ring-opening polymerization (ROP), a process that can be initiated by cationic or anionic species, leading to the formation of polyethers. The presence of the bromo- and phenoxy- groups in the side chain imparts unique properties to the resulting polymers, such as increased refractive index, flame retardancy, and a high glass transition temperature. These characteristics make polymers derived from this monomer suitable for applications in advanced coatings, adhesives, and specialty composites.

This document provides an overview of the application of this compound in polymer synthesis, including detailed, generalized experimental protocols for its polymerization and characterization.

Data Presentation

While specific quantitative data for homopolymers of this compound is not extensively available in the reviewed literature, the following tables present typical data for analogous poly(glycidyl ether)s to provide an illustrative example of the expected material properties. Researchers should consider this as a general guideline and perform detailed characterization of their synthesized polymers.

Table 1: Typical Molecular Weight and Polydispersity Data for Poly(glycidyl ether)s Synthesized via Anionic Ring-Opening Polymerization.

PolymerInitiator/CatalystM ( g/mol )PDI (M/M)
Poly(phenyl glycidyl ether)t-BuP4/alcohol5,000 - 20,0001.1 - 1.3
Poly(allyl glycidyl ether)t-BuOK3,000 - 15,0001.2 - 1.5
Poly(methyl glycidyl ether)Potassium alkoxide2,000 - 10,0001.1 - 1.4

M: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. PDI: Polydispersity Index.

Table 2: Thermal Properties of Selected Poly(glycidyl ether)s.

PolymerGlass Transition Temperature (T)Decomposition Temperature (T)
Poly(phenyl glycidyl ether)~40-60 °C> 300 °C
Poly(allyl glycidyl ether)~ -40 to -20 °C> 250 °C
Poly(methyl glycidyl ether)~ -50 to -30 °C> 250 °C

T: Determined by Differential Scanning Calorimetry (DSC). T: Onset of decomposition, determined by Thermogravimetric Analysis (TGA).

Experimental Protocols

The following are generalized protocols for the synthesis and polymerization of this compound. These should be adapted and optimized based on specific experimental goals and available laboratory equipment.

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of the monomer from 4-bromophenol and epichlorohydrin.

Materials:

  • 4-Bromophenol

  • Epichlorohydrin (excess)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate - TBAHS)

  • Deionized water

  • Toluene or other suitable organic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO) or sodium sulfate (NaSO)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol and the phase-transfer catalyst in an excess of epichlorohydrin and toluene.

  • Slowly add a concentrated aqueous solution of NaOH or KOH to the reaction mixture with vigorous stirring.

  • Heat the mixture to a specified temperature (e.g., 60-80 °C) and maintain for several hours (monitor reaction progress by TLC).

  • After completion, cool the reaction mixture to room temperature and add deionized water to dissolve the salts.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO or NaSO.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the purified monomer by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Anionic Ring-Opening Polymerization (AROP)

This protocol outlines a general procedure for the anionic polymerization of this compound. Anionic polymerization can be sensitive to impurities; therefore, all reagents and glassware should be rigorously dried.

Materials:

  • This compound (rigorously dried)

  • Anhydrous toluene or other suitable aprotic solvent

  • Initiator/catalyst system (e.g., potassium tert-butoxide (t-BuOK) or a phosphazene base like t-BuP4 with an alcohol initiator)

  • Anhydrous methanol or other quenching agent

  • Hexane or diethyl ether for precipitation

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent to a dry reaction flask.

  • Add the initiator (e.g., alcohol) followed by the catalyst (e.g., t-BuP4) or the anionic initiator (e.g., t-BuOK).

  • Introduce the purified and dried this compound monomer to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) for the specified time. The polymerization progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or GPC.

  • Quench the polymerization by adding a small amount of anhydrous methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold hexane or diethyl ether.

  • Isolate the polymer by filtration or decantation.

  • Wash the polymer with the non-solvent and dry under vacuum to a constant weight.

  • Characterize the polymer by GPC (for molecular weight and PDI), ¹H NMR, ¹³C NMR (for structure), DSC (for thermal transitions), and TGA (for thermal stability).

Protocol 3: Cationic Ring-Opening Polymerization (CROP)

This protocol provides a general method for the cationic polymerization of this compound. Cationic polymerization is also highly sensitive to moisture.

Materials:

  • This compound (rigorously dried)

  • Anhydrous dichloromethane (DCM) or other suitable chlorinated solvent

  • Lewis acid initiator (e.g., boron trifluoride diethyl etherate (BF·OEt) or tin(IV) chloride (SnCl))

  • Anhydrous methanol or other quenching agent

  • Hexane or diethyl ether for precipitation

Procedure:

  • Under an inert atmosphere, dissolve the purified and dried monomer in anhydrous DCM in a dry reaction flask.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

  • Slowly add the Lewis acid initiator to the stirred monomer solution.

  • Maintain the reaction at the chosen temperature for the desired duration, monitoring the progress by analyzing aliquots.

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Allow the mixture to warm to room temperature and then precipitate the polymer into a non-solvent.

  • Isolate, wash, and dry the polymer as described in the AROP protocol.

  • Characterize the resulting polymer using GPC, NMR, DSC, and TGA.

Visualizations

Reaction Pathway: Anionic Ring-Opening Polymerization

AROP_Pathway Initiator Initiator (e.g., RO⁻) Monomer This compound Initiator->Monomer Initiation Propagation Propagating Alkoxide Chain Monomer->Propagation Ring-Opening Propagation->Monomer Propagation Quench Quenching (e.g., ROH) Propagation->Quench Termination Polymer Poly(this compound) Quench->Polymer

Caption: Anionic Ring-Opening Polymerization (AROP) of this compound.

Reaction Pathway: Cationic Ring-Opening Polymerization

CROP_Pathway Initiator Initiator (e.g., Lewis Acid) Monomer This compound Initiator->Monomer Activation ActivatedMonomer Activated Monomer Complex Monomer->ActivatedMonomer Propagation Propagating Carbocationic Chain ActivatedMonomer->Propagation Initiation/Propagation Propagation->Monomer Propagation Termination Termination/Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

Experimental Workflow: Polymer Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Synth Monomer Synthesis & Purification Polymerization Polymerization (AROP or CROP) Monomer_Synth->Polymerization Purification Polymer Precipitation & Purification Polymerization->Purification GPC GPC (Mw, PDI) Purification->GPC NMR NMR (Structure) Purification->NMR DSC DSC (Thermal Transitions) Purification->DSC TGA TGA (Thermal Stability) Purification->TGA

Caption: General workflow for the synthesis and characterization of poly(this compound).

Application of 4-Bromophenyl Glycidyl Ether in Specialty Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl glycidyl ether is a brominated epoxy functional monomer that serves as a key building block in the formulation of specialty coatings. Its primary function is to impart flame retardancy to the coating system, a critical attribute in sectors such as electronics, aerospace, construction, and automotive applications. The incorporation of bromine into the polymer matrix disrupts the combustion cycle in the gas phase, thereby reducing flammability and enhancing the safety of the coated substrate. Beyond flame retardancy, coatings formulated with 4-bromophenyl glycidyl ether can also offer excellent thermal stability, chemical resistance, and strong adhesion to a variety of substrates.

These application notes provide an overview of the use of 4-bromophenyl glycidyl ether in specialty coatings, including typical performance data and detailed experimental protocols for synthesis, application, and characterization.

Data Presentation

The performance of specialty coatings formulated with brominated epoxy resins, such as those derived from 4-bromophenyl glycidyl ether, is evaluated based on several key metrics. The following table summarizes representative quantitative data for a specialty flame-retardant epoxy coating. It is important to note that specific values can vary depending on the complete formulation, including the curing agent, fillers, and any other additives.

Performance MetricTest MethodRepresentative ValueReference
Flame Retardancy UL 94V-0[1][2][3][4][5]
Adhesion
- Cross-Cut AdhesionASTM D33595B[6][7][8][9][10]
- Pull-Off AdhesionASTM D4541> 10 MPa[11][12][13][14][15]
Corrosion Resistance ASTM B117 (Salt Spray)> 1000 hours (no significant corrosion)[16][17][18][19][20]
Thermal Stability
- 5% Weight Loss Temp. (TGA)-> 300 °C[21][22][23][24][25][26]

Experimental Protocols

Synthesis of 4-Bromophenyl Glycidyl Ether

This protocol describes the synthesis of 4-bromophenyl glycidyl ether from 4-bromophenol and epichlorohydrin.

Materials:

  • 4-Bromophenol

  • Epichlorohydrin (excess)

  • Sodium hydroxide (NaOH) or other suitable base

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Solvent (e.g., toluene or isopropanol)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve 4-bromophenol in a suitable solvent.

  • Add a catalytic amount of a phase transfer catalyst.

  • Add an excess of epichlorohydrin to the mixture.

  • Heat the mixture to the desired reaction temperature (typically 60-80 °C).

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours while maintaining the reaction temperature.

  • After the addition is complete, continue stirring the mixture for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining salts and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude 4-bromophenyl glycidyl ether.

  • Purify the product by vacuum distillation or recrystallization.

Formulation and Application of a Specialty Coating

This protocol outlines the preparation and application of a two-component flame-retardant epoxy coating.

Materials:

  • Part A: 4-Bromophenyl glycidyl ether-based epoxy resin

  • Part B: Amine-based curing agent (e.g., diaminodiphenyl sulfone)

  • Solvent (e.g., xylene, methyl ethyl ketone) (optional, for viscosity adjustment)

  • Substrate (e.g., steel panel, FR-4 circuit board)

Procedure:

  • Surface Preparation: Thoroughly clean and degrease the substrate to ensure good adhesion. For metallic substrates, abrasive blasting or chemical etching may be necessary.

  • Mixing: In a clean container, accurately weigh and mix Part A (epoxy resin) and Part B (curing agent) according to the manufacturer's recommended mix ratio.

  • Viscosity Adjustment: If necessary, add a small amount of solvent to achieve the desired application viscosity. Mix thoroughly until a homogeneous solution is obtained.

  • Application: Apply the mixed coating to the prepared substrate using a suitable method such as spraying, brushing, or dip-coating to achieve the desired film thickness.[27][28][29][30][31]

  • Curing: Allow the coated substrate to cure according to the recommended schedule. This may involve an initial flash-off period at ambient temperature followed by a thermal cure in an oven at a specific temperature and duration.

Characterization of the Cured Coating

Adhesion Testing (ASTM D3359 - Cross-Cut Test):

  • Ensure the coating is fully cured.

  • Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.

  • Make a second series of cuts perpendicular to the first, creating a grid pattern.

  • Apply a specified pressure-sensitive tape over the grid and smooth it down.

  • Rapidly pull the tape off at a 180-degree angle.

  • Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (0B to 5B, where 5B indicates no detachment).[6][7][8][9][10]

Corrosion Resistance (ASTM B117 - Salt Spray Test):

  • Place the coated panels in a salt spray cabinet.

  • Expose the panels to a continuous fog of 5% sodium chloride solution at a controlled temperature (typically 35 °C).[16][17][18][19][20]

  • Periodically inspect the panels for signs of corrosion, such as blistering, rusting, or delamination.

  • The performance is typically reported as the number of hours of exposure before significant corrosion is observed.

Thermal Stability (Thermogravimetric Analysis - TGA):

  • Place a small, accurately weighed sample of the cured coating into a TGA crucible.

  • Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The TGA instrument will record the mass of the sample as a function of temperature.

  • The resulting thermogram can be used to determine the onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss).[21][22][23][24][25][26]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_workup Workup & Purification 4-Bromophenol 4-Bromophenol Mixing Mixing 4-Bromophenol->Mixing Epichlorohydrin Epichlorohydrin Epichlorohydrin->Mixing NaOH NaOH Base_Addition Base_Addition NaOH->Base_Addition Catalyst Catalyst Catalyst->Mixing Heating Heating Mixing->Heating Heating->Base_Addition Reaction Reaction Base_Addition->Reaction Cooling Cooling Reaction->Cooling Phase_Separation Phase Separation Cooling->Phase_Separation Washing Washing Phase_Separation->Washing Drying Drying Washing->Drying Purification Solvent_Removal Solvent_Removal Drying->Solvent_Removal Purification Final_Product Final_Product Solvent_Removal->Final_Product 4-Bromophenyl Glycidyl Ether

Caption: Synthesis workflow for 4-Bromophenyl Glycidyl Ether.

Coating_Application_Workflow Start Start Substrate_Prep Substrate Preparation (Cleaning, Degreasing) Start->Substrate_Prep Mixing Mix Epoxy Resin (Part A) & Curing Agent (Part B) Substrate_Prep->Mixing Viscosity_Adj Viscosity Adjustment (Optional Solvent Addition) Mixing->Viscosity_Adj Application Coating Application (Spray, Brush, Dip) Viscosity_Adj->Application Curing Curing (Ambient or Thermal) Application->Curing End Cured Coating Curing->End

Caption: Workflow for specialty coating application.

Coating_Testing_Workflow cluster_tests Performance Testing Cured_Coating Cured Coating Adhesion_Test Adhesion Test (ASTM D3359/D4541) Cured_Coating->Adhesion_Test Corrosion_Test Corrosion Test (ASTM B117) Cured_Coating->Corrosion_Test Thermal_Test Thermal Stability (TGA) Cured_Coating->Thermal_Test Flame_Test Flame Retardancy (UL 94) Cured_Coating->Flame_Test Data_Analysis Data Analysis & Reporting Adhesion_Test->Data_Analysis Corrosion_Test->Data_Analysis Thermal_Test->Data_Analysis Flame_Test->Data_Analysis End Performance Report Data_Analysis->End

Caption: Workflow for testing the cured specialty coating.

References

Application Notes and Protocols for the Reaction of 2-[(4-Bromophenoxy)methyl]oxirane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Bromophenoxy)methyl]oxirane is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive epoxide ring and a brominated aromatic moiety, makes it an excellent building block for the synthesis of a diverse range of compounds, particularly β-amino alcohols, β-thio alcohols, and β-alkoxy alcohols. The ring-opening of the epoxide is a key transformation, allowing for the introduction of various nucleophilic groups, which is a fundamental strategy in the development of new pharmaceutical agents. The bromo-substituent on the phenyl ring also provides a handle for further functionalization, for example, through cross-coupling reactions.

These application notes provide a detailed overview of the reaction of this compound with common nucleophiles, including amines, thiols, and alcohols. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis and derivatization of this valuable intermediate.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of 1-amino-3-(4-bromophenoxy)propan-2-ols. These β-amino alcohol scaffolds are present in numerous biologically active molecules, including β-blockers. The reaction typically proceeds via a regioselective S(_N)2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide ring.

Quantitative Data for Reaction with Amines
EntryAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthanolReflux692
2MorpholineEthanolReflux695
3AnilineMethanolReflux1285
44-MethylanilineMethanolReflux1288
5PyrrolidineIsopropanol80594
6DiethylamineAcetonitrileReflux889
Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (1.2 eq)

    • Ethanol (0.2 M solution)

  • Procedure:

    • To a solution of this compound in ethanol, add piperidine.

    • Heat the reaction mixture to reflux and stir for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the title compound as a white solid.

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.38 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 4.05-3.95 (m, 1H), 3.92 (dd, J = 9.6, 4.0 Hz, 1H), 3.85 (dd, J = 9.6, 5.6 Hz, 1H), 2.65-2.35 (m, 6H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 157.8, 132.2, 116.4, 113.2, 70.4, 68.2, 60.8, 55.0, 26.0, 24.2.

    • IR (KBr, cm⁻¹): 3420 (O-H), 2935, 2850, 1590, 1485, 1240, 1170, 820.

Protocol 2: Synthesis of 1-(4-Bromophenoxy)-3-(morpholino)propan-2-ol

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Ethanol (0.2 M solution)

  • Procedure:

    • Follow the procedure outlined in Protocol 1, using morpholine as the nucleophile.

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.39 (d, J = 8.8 Hz, 2H), 6.81 (d, J = 8.8 Hz, 2H), 4.05-4.00 (m, 1H), 3.95 (dd, J = 9.6, 4.0 Hz, 1H), 3.88 (dd, J = 9.6, 5.6 Hz, 1H), 3.75 (t, J = 4.8 Hz, 4H), 2.60-2.45 (m, 6H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 157.8, 132.3, 116.5, 113.3, 70.3, 68.1, 67.1, 60.4, 54.1.

    • IR (KBr, cm⁻¹): 3430 (O-H), 2955, 2855, 1590, 1485, 1240, 1115, 820.

Reaction with Thiol Nucleophiles

The reaction with thiols provides a straightforward route to β-hydroxy thioethers. Thiolates, being excellent nucleophiles, readily open the epoxide ring under basic conditions. The reaction is highly regioselective, with the nucleophile attacking the terminal carbon of the oxirane.

Quantitative Data for Reaction with Thiols
EntryThiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃AcetonitrileReflux494
24-MethylthiophenolNaHTHFRoom Temp396
3Benzyl mercaptanEt₃NDichloromethaneRoom Temp591
4EthanethiolNaOEtEthanol50488
Experimental Protocol

Protocol 3: Synthesis of 1-(4-Bromophenoxy)-3-(phenylthio)propan-2-ol

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (0.2 M solution)

  • Procedure:

    • To a suspension of potassium carbonate in acetonitrile, add thiophenol and stir for 15 minutes at room temperature.

    • Add a solution of this compound in acetonitrile.

    • Heat the reaction mixture to reflux and stir for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and filter off the inorganic salts.

    • Wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the product as a colorless oil.

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.25 (m, 7H), 6.80 (d, J = 8.8 Hz, 2H), 4.10-4.00 (m, 1H), 3.95 (dd, J = 9.6, 4.4 Hz, 1H), 3.88 (dd, J = 9.6, 5.2 Hz, 1H), 3.25 (dd, J = 13.6, 5.2 Hz, 1H), 3.15 (dd, J = 13.6, 6.8 Hz, 1H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 157.7, 135.5, 132.3, 130.1, 129.2, 126.8, 116.5, 113.3, 69.8, 69.1, 39.0.

    • IR (KBr, cm⁻¹): 3440 (O-H), 3060, 2925, 1590, 1485, 1240, 820, 740, 690.

Reaction with Alcohol/Phenol Nucleophiles

The ring-opening of this compound with alcohols or phenols, typically under basic or acidic catalysis, leads to the formation of 1,3-diether-2-propanol derivatives. These reactions are valuable for introducing polyether linkages, which are common in various natural products and polymers.

Quantitative Data for Reaction with Alcohols/Phenols
EntryAlcohol/Phenol NucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)
1MethanolH₂SO₄ (cat.)MethanolReflux885
2PhenolNaHTHF60690
3Benzyl alcoholBF₃·OEt₂Dichloromethane0 to RT488
4IsopropanolNaOHIsopropanolReflux1082
Experimental Protocol

Protocol 4: Synthesis of 1-(4-Bromophenoxy)-3-methoxypropan-2-ol

  • Materials:

    • This compound (1.0 eq)

    • Methanol (as solvent)

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and stir for 8 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.38 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 4.10-4.00 (m, 1H), 3.95 (dd, J = 9.6, 4.0 Hz, 1H), 3.88 (dd, J = 9.6, 5.6 Hz, 1H), 3.55 (dd, J = 9.6, 4.4 Hz, 1H), 3.48 (dd, J = 9.6, 5.2 Hz, 1H), 3.40 (s, 3H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 157.9, 132.2, 116.5, 113.2, 74.2, 70.8, 69.9, 59.2.

    • IR (KBr, cm⁻¹): 3450 (O-H), 2930, 1590, 1485, 1240, 1110, 820.

Mandatory Visualizations

Caption: Reaction pathways of this compound with various nucleophiles.

Experimental_Workflow General Experimental Workflow for Nucleophilic Ring Opening cluster_reagents 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Characterization reagent_prep Dissolve this compound and nucleophile in appropriate solvent. Add catalyst/base if required. reaction Heat the mixture to the specified temperature and stir for the designated time. reagent_prep->reaction monitoring Monitor reaction progress by TLC. reaction->monitoring workup Cool the reaction mixture. Perform aqueous work-up (e.g., neutralization, extraction with organic solvent). monitoring->workup drying Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. workup->drying concentration Remove solvent under reduced pressure. drying->concentration purification Purify the crude product by column chromatography or recrystallization. concentration->purification characterization Characterize the pure product by NMR, IR, and Mass Spectrometry. purification->characterization

Caption: A generalized workflow for the synthesis of derivatives from this compound.

Safety Precautions

  • This compound is a reactive epoxide and should be handled with care in a well-ventilated fume hood.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many of the nucleophiles and reagents used in these protocols are corrosive, flammable, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions involving strong bases like sodium hydride should be performed under an inert atmosphere (e.g., nitrogen or argon) as they are water-reactive.

  • Microwave-assisted synthesis should only be carried out in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.

Conclusion

The reaction of this compound with various nucleophiles is a robust and versatile method for the synthesis of a wide array of functionalized molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this valuable building block in their drug discovery and development programs. The regioselective nature of the epoxide ring-opening, coupled with the potential for further modification of the aromatic ring, offers a powerful strategy for generating molecular diversity.

Application Notes: Synthesis of Propranolol from 2-[(4-Bromophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propranolol is a widely used beta-blocker for the treatment of various cardiovascular conditions. The standard industrial synthesis involves the reaction of 1-naphthol with epichlorohydrin to form the key intermediate, 2-[(1-Naphthyloxy)methyl]oxirane, followed by a ring-opening reaction with isopropylamine. This document outlines a proposed two-step synthetic protocol for the synthesis of propranolol starting from a different precursor, 2-[(4-Bromophenoxy)methyl]oxirane.

This proposed pathway involves an initial copper-catalyzed C-O cross-coupling reaction (Ullmann Condensation) to form the common propranolol intermediate, followed by the established aminolysis of the epoxide ring. This application note provides detailed theoretical and established protocols for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process:

  • Step 1: Ullmann Condensation. A copper-catalyzed cross-coupling of this compound with 1-naphthol to synthesize the key intermediate, 2-[(1-Naphthyloxy)methyl]oxirane.

  • Step 2: Epoxide Ring-Opening. The subsequent reaction of 2-[(1-Naphthyloxy)methyl]oxirane with isopropylamine to yield the final product, Propranolol.

Synthesis_Pathway start This compound intermediate 2-[(1-Naphthyloxy)methyl]oxirane start->intermediate Step 1: Ullmann Condensation + 1-Naphthol CuI, Picolinic Acid, K3PO4, DMSO propranolol Propranolol intermediate->propranolol Step 2: Epoxide Ring-Opening + Isopropylamine Toluene or Dichloromethane

Caption: Proposed two-step synthesis of Propranolol.

Experimental Protocols

Step 1: Synthesis of 2-[(1-Naphthyloxy)methyl]oxirane (Proposed Protocol)

This protocol is a proposed method based on modern Ullmann condensation conditions for C-O bond formation and has not been specifically optimized for these substrates.[1][2][3]

Objective: To replace the 4-bromophenoxy group with a 1-naphthyloxy group via a copper-catalyzed etherification while preserving the epoxide ring.

Materials:

  • This compound

  • 1-Naphthol

  • Copper(I) Iodide (CuI)

  • Picolinic Acid

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), 1-Naphthol (1.2 eq), Copper(I) Iodide (0.1 eq), Picolinic Acid (0.2 eq), and anhydrous Potassium Phosphate (2.0 eq).

  • Add anhydrous DMSO to the vessel to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-[(1-Naphthyloxy)methyl]oxirane.

Data Presentation: Proposed Reaction Parameters for Step 1

ParameterProposed Value/ReagentRationale
Aryl Halide This compoundStarting Material
Nucleophile 1-NaphtholTo introduce the naphthyloxy moiety
Catalyst Copper(I) Iodide (CuI)Common catalyst for Ullmann C-O coupling
Ligand Picolinic AcidMild and effective ligand for Cu-catalyzed etherification[3]
Base Potassium Phosphate (K₃PO₄)Effective base for Ullmann reactions under mild conditions[3]
Solvent Dimethyl sulfoxide (DMSO)Aprotic polar solvent suitable for Ullmann reactions[2]
Temperature 100-120 °CTypical temperature range for modern Ullmann condensations[1]
Step 2: Synthesis of Propranolol from 2-[(1-Naphthyloxy)methyl]oxirane

This protocol is based on established and published methods for the aminolysis of the epoxide intermediate.[4][5]

Objective: To perform a nucleophilic ring-opening of the epoxide with isopropylamine to form propranolol.

Materials:

  • 2-[(1-Naphthyloxy)methyl]oxirane (from Step 1)

  • Isopropylamine

  • Toluene or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Optional, as catalyst)

  • Toluene/n-Hexane for recrystallization

Procedure:

  • Dissolve 2-[(1-Naphthyloxy)methyl]oxirane (1.0 eq) in a suitable solvent such as toluene or dichloromethane in a reaction vessel.[4][5]

  • Add an excess of isopropylamine (2.0 - 3.0 eq).

  • Optional: Add a catalytic amount of a tertiary amine base like DIPEA (0.25 eq) or TEA.[4][5]

  • Stir the reaction mixture at a controlled temperature. Depending on the solvent and catalyst, this can range from 25-30 °C (for DCM/TEA) to 45 °C (for Toluene/DIPEA).[4][5]

  • Monitor the disappearance of the starting epoxide by TLC (e.g., mobile phase CHCl₃/MeOH = 20:1). The reaction typically takes 4-6 hours.[4]

  • Upon completion, cool the reaction mixture. If using toluene, the product may precipitate upon cooling to ~5 °C.[4]

  • If precipitation occurs, filter the solid and dry to obtain the crude propranolol.

  • If no precipitation occurs (e.g., with DCM), evaporate the solvent and excess isopropylamine under reduced pressure.

  • Purify the crude product by recrystallization from a toluene/n-hexane solvent system to yield pure propranolol.

Data Presentation: Reaction Conditions and Yields for Step 2

ReferenceSolventBase (eq)Temp. (°C)Time (h)Yield (%)Purity (HPLC, %)
Embodiment 2-1[4]TolueneDIPEA (0.25)45491.399.1
Embodiment 1[5]DichloromethaneTEA25-30593.899.3
Embodiment 2[5]DichloromethaneTEA25-305.594.199.2

Experimental Workflow Visualization

Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Epoxide Ring-Opening A1 Charge Reactor: - this compound - 1-Naphthol - CuI, Ligand, Base A2 Add Anhydrous DMSO A1->A2 A3 Heat to 100-120°C A2->A3 A4 Monitor by TLC/HPLC A3->A4 A5 Workup: - Dilute with Toluene - Wash (NH4Cl, H2O, Brine) A4->A5 A6 Dry & Concentrate A5->A6 A7 Purify (Column Chromatography) A6->A7 B1 Dissolve Intermediate in Toluene or DCM A7->B1 Intermediate: 2-[(1-Naphthyloxy)methyl]oxirane B2 Add Isopropylamine & Optional Catalyst (TEA) B1->B2 B3 Stir at 25-45°C B2->B3 B4 Monitor by TLC B3->B4 B5 Isolate Crude Product: - Cool & Filter or - Evaporate Solvent B4->B5 B6 Purify (Recrystallization) B5->B6 Final Final B6->Final Final Product: Propranolol

Caption: Detailed experimental workflow for the synthesis of Propranolol.

References

Application Notes and Protocols for 2-[(4-Bromophenoxy)methyl]oxirane in Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Bromophenoxy)methyl]oxirane, also known as 4-Bromophenyl glycidyl ether, is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals.[1][2][3] Its utility stems from the presence of a reactive epoxide ring, which can be opened by various nucleophiles to introduce diverse functional groups, and a bromophenoxy moiety that can be a key structural element in the final active ingredient.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel agrochemical formulations, particularly focusing on its role as a precursor for potent triazole fungicides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthetic routes and formulating final products.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
Appearance White to light yellow crystalline powder[1]
CAS Number 2212-06-8[1][3]
Purity ≥ 97.0% (GC)[1]

Application in Agrochemical Synthesis: Triazole Fungicides

The primary application of this compound in the agrochemical industry is as a key building block for the synthesis of triazole fungicides. The mechanism of action of these fungicides typically involves the inhibition of the C14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. The triazole moiety binds to the heme iron of the cytochrome P450 enzyme, while the substituted phenoxy group contributes to the molecule's overall binding affinity and biological activity.

A prominent example of a fungicide class that can be synthesized from derivatives of this compound is the conazole group, which includes commercially successful products like difenoconazole. A structurally similar, chlorinated analog of this compound is a key intermediate in the synthesis of difenoconazole. This highlights the potential of this compound for creating novel, potent fungicides.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of triazole fungicides derived from this compound.

Protocol 1: Synthesis of a 1,2,4-Triazole Fungicide Intermediate

This protocol describes the nucleophilic ring-opening of the epoxide in this compound with 1,2,4-triazole.

Materials:

  • This compound

  • 1,2,4-Triazole

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,4-triazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour to form the sodium salt of the triazole.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-(2-(4-bromophenoxy)-1-(1H-1,2,4-triazol-1-yl)methyl)ethanol derivative.

Expected Outcome:

This reaction is expected to yield a triazole alcohol, a key intermediate for further derivatization or for direct testing of its fungicidal activity.

Protocol 2: In Vitro Antifungal Activity Assay

This protocol outlines a method to evaluate the efficacy of the synthesized triazole derivatives against various plant pathogenic fungi.

Materials:

  • Synthesized triazole compound

  • Potato Dextrose Agar (PDA) medium

  • Selected fungal pathogens (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea)

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Commercial fungicide (e.g., Difenoconazole) as a positive control

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Dissolve the synthesized triazole compound and the positive control in DMSO to prepare stock solutions.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at an appropriate temperature (typically 25-28 °C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each compound against each fungus using probit analysis.

Quantitative Data

The fungicidal activity of triazole derivatives synthesized from precursors similar to this compound has been reported in the literature. For instance, a study on novel 1,2,4-triazole derivatives containing a bromophenoxy moiety demonstrated significant fungicidal activity. The EC₅₀ values for one such compound against various plant pathogens are summarized in Table 2.

Fungal PathogenEC₅₀ (µg/mL)
Sclerotinia sclerotiorum1.59
Phytophthora infestans0.46
Rhizoctonia solani0.27
Botrytis cinerea11.39

Data adapted from a study on a structurally related triazole fungicide.

Signaling Pathways and Experimental Workflows

The development of agrochemicals from this compound typically follows a structured workflow, from initial synthesis to biological evaluation. The synthesized triazole fungicides primarily act by inhibiting the ergosterol biosynthesis pathway in fungi.

Agrochemical_Development_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start This compound Reaction Ring-opening with 1,2,4-Triazole Start->Reaction Nucleophilic Attack Intermediate Triazole Alcohol Intermediate Reaction->Intermediate Purification Purification Intermediate->Purification Bioassay In Vitro Antifungal Activity Assay Purification->Bioassay Testing Data_Analysis EC50 Determination Bioassay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Figure 1: A generalized workflow for the development of triazole fungicides.

The primary molecular target for triazole fungicides is the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Fungicide AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalysis Membrane Fungal Cell Membrane Ergosterol->Membrane Triazole Triazole Fungicide (from this compound) Triazole->CYP51 Inhibition

References

Application Notes and Protocols for Cross-Linking Polymers with 2-[(4-Bromophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Bromophenoxy)methyl]oxirane, also known as 4-Bromophenyl glycidyl ether, is a versatile cross-linking agent utilized in polymer science and pharmaceutical development. Its epoxide functionality allows for efficient reaction with various polymers containing nucleophilic groups, such as amines and hydroxyls, leading to the formation of stable, three-dimensional polymer networks. This cross-linking process significantly enhances the mechanical strength, thermal stability, and swelling properties of the base polymers, making them suitable for a wide range of applications, including drug delivery systems, biomaterials, and advanced coatings.

The bromophenyl group in the cross-linker's structure offers an additional site for further chemical modification or can be used to impart specific properties, such as radiopacity or increased refractive index, to the final cross-linked material. These application notes provide detailed protocols for cross-linking common polymers like chitosan and polyethylene glycol (PEG) with this compound and methods for characterizing the resulting materials.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the cross-linking agent is presented in Table 1.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance White crystalline powder
Melting Point 48-52 °C
Purity (HPLC) ≥99%
CAS Number 2212-06-8

Reaction Mechanism: Epoxide Ring-Opening

The cross-linking reaction proceeds via a nucleophilic ring-opening of the epoxide group on this compound. This reaction is typically catalyzed by acid or base and involves the attack of a nucleophile from the polymer backbone (e.g., an amine or hydroxyl group) on one of the carbon atoms of the epoxide ring. Under basic or neutral conditions, the reaction follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon of the epoxide.[1]

ReactionMechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Polymer Polymer with Nucleophilic Group (Nu-H) (e.g., -NH2, -OH) NucleophilicAttack Nucleophilic Attack (SN2 Mechanism) Polymer->NucleophilicAttack Crosslinker This compound Crosslinker->NucleophilicAttack RingOpening Epoxide Ring-Opening NucleophilicAttack->RingOpening ProtonTransfer Proton Transfer RingOpening->ProtonTransfer CrosslinkedPolymer Cross-linked Polymer Network ProtonTransfer->CrosslinkedPolymer

Figure 1: General reaction mechanism for polymer cross-linking.

Experimental Protocols

Protocol 1: Cross-Linking of Chitosan with this compound to Form a Hydrogel

This protocol describes the preparation of a cross-linked chitosan hydrogel. Chitosan, a polysaccharide with primary amine groups, readily reacts with epoxides.[2]

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 75%)

  • This compound

  • Acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Beakers and flasks

  • Syringe with a wide-gauge needle

  • Freeze-dryer (optional)

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) aqueous acetic acid solution.

    • Stir the mixture overnight at room temperature until the chitosan is completely dissolved.

  • Cross-linker Solution Preparation:

    • Dissolve a calculated amount of this compound in a minimal amount of ethanol. The amount of cross-linker can be varied to control the cross-linking density (e.g., 5, 10, 15 mol% relative to the amine groups of chitosan).

  • Cross-Linking Reaction:

    • Slowly add the cross-linker solution to the chitosan solution under vigorous stirring.

    • Continue stirring for 4-6 hours at 50-60°C to facilitate the reaction. The solution will gradually become more viscous and may form a gel.

  • Gelation and Neutralization:

    • To form a distinct hydrogel, the reaction mixture can be cast into a mold or dropped into a coagulation bath.

    • For bead formation, drop the viscous solution into a 1 M NaOH solution using a syringe. The droplets will instantly form hydrogel beads.

    • Allow the beads to harden in the NaOH solution for at least 2 hours.

  • Purification:

    • Wash the hydrogel (in bead or sheet form) extensively with deionized water until the pH of the washing water becomes neutral. This removes unreacted chemicals and byproducts.

  • Drying (Optional):

    • The purified hydrogel can be used in its swollen state or dried.

    • For a porous structure, freeze-dry the hydrogel.

Figure 2: Workflow for chitosan hydrogel preparation.

Protocol 2: Cross-Linking of Poly(ethylene glycol) (PEG) with this compound

This protocol details the cross-linking of a di-functional PEG (e.g., PEG-diamine or PEG-diol) to form a hydrogel.

Materials:

  • Poly(ethylene glycol) diamine (PEG-diamine, various molecular weights)

  • This compound

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • Vortex mixer

  • Small vials or reaction tubes

  • Incubator or water bath

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 10% (w/v) solution of PEG-diamine in PBS (pH 7.4).

  • Cross-linker Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired cross-linking ratio. A molar ratio of 2:1 (amine groups of PEG to oxirane groups) is a good starting point.

  • Cross-Linking Reaction:

    • In a small vial, mix the PEG-diamine solution with the cross-linker solution.

    • Vortex the mixture thoroughly for 30 seconds.

    • Incubate the mixture at 37°C. Gelation time will vary from minutes to hours depending on the concentrations and molecular weights of the reactants.

  • Washing and Swelling:

    • Once the hydrogel has formed, immerse it in a large volume of PBS (pH 7.4) to remove any unreacted components and allow it to swell to equilibrium.

    • Replace the PBS solution several times over 24-48 hours.

Characterization of Cross-Linked Polymers

The properties of the cross-linked polymers can be characterized using various techniques.

Swelling Behavior

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water, which is influenced by the cross-linking density.[3]

Protocol:

  • Immerse a known weight of the dried hydrogel (Wd) in deionized water or a buffer solution at a specific temperature.

  • At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] * 100

Expected Results: The swelling ratio is expected to decrease with an increasing concentration of the cross-linker, as a denser network restricts the expansion of the polymer chains.[4]

Table 2: Representative Swelling Ratios of Cross-Linked Chitosan Hydrogels

Cross-linker Concentration (mol% relative to amine groups)Equilibrium Swelling Ratio (%) in PBS (pH 7.4)
5850 ± 50
10620 ± 45
15430 ± 30
Mechanical Properties

Cross-linking generally improves the mechanical properties of polymers, such as tensile strength and compressive modulus.[5]

Protocol (for compressive strength):

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Use a universal testing machine to apply a compressive force at a constant strain rate.

  • Record the stress-strain curve until the hydrogel fractures.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Expected Results: The compressive modulus and strength are expected to increase with higher cross-linker concentrations due to the formation of a more rigid network structure.[6]

Table 3: Representative Mechanical Properties of Cross-Linked PEG Hydrogels

Cross-linker:PEG Molar RatioCompressive Modulus (kPa)
0.5:115 ± 2
1:135 ± 4
2:170 ± 6

Applications in Drug Development

Cross-linked polymers are extensively used in drug delivery to control the release of therapeutic agents.[7] The cross-linked network can encapsulate drug molecules and release them in a sustained manner as the drug diffuses through the polymer matrix or as the matrix degrades.

DrugDelivery cluster_loading Drug Loading cluster_release Drug Release Drug Drug Molecule PolymerMatrix Polymer + Cross-linker + Drug Solution Drug->PolymerMatrix Crosslinking In-situ Cross-linking PolymerMatrix->Crosslinking DrugLoadedHydrogel Drug-Loaded Hydrogel Crosslinking->DrugLoadedHydrogel Swelling Hydrogel Swelling DrugLoadedHydrogel->Swelling Degradation Matrix Degradation (if biodegradable) DrugLoadedHydrogel->Degradation Diffusion Drug Diffusion Swelling->Diffusion SustainedRelease Sustained Drug Release Diffusion->SustainedRelease Degradation->SustainedRelease

Figure 3: Logic diagram for drug delivery application.

By tuning the cross-linking density with this compound, the mesh size of the polymer network can be controlled, thereby modulating the drug release rate. A higher cross-linking density will generally lead to a slower release rate.[4]

Conclusion

This compound is an effective cross-linking agent for polymers containing nucleophilic functional groups. The protocols provided herein offer a foundation for the synthesis and characterization of cross-linked polymer networks. By systematically varying the reaction conditions and the concentration of the cross-linker, the physicochemical properties of the resulting materials can be tailored to meet the specific demands of various applications in research, drug development, and materials science.

References

Application Notes and Protocols for the Synthesis of Biologically Active Molecules Utilizing 4-Bromophenyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of biologically active molecules commencing from the versatile building block, 4-Bromophenyl glycidyl ether. The protocols herein describe the synthesis of a potential β-adrenergic receptor antagonist and a novel antifungal agent, highlighting the utility of 4-Bromophenyl glycidyl ether in medicinal chemistry and drug discovery.

Application Note 1: Synthesis and Evaluation of a Novel β-Adrenergic Receptor Antagonist: 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol

β-Adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases.[1] They exert their therapeutic effects by competitively inhibiting the binding of catecholamines to β-adrenergic receptors, thereby modulating cardiac function and blood pressure.[2] The aryloxypropanolamine scaffold is a key structural feature of most beta-blockers.[1] The synthesis of these molecules often involves the ring-opening of an aryl glycidyl ether with a suitable amine.[3] This protocol details the synthesis of a novel beta-blocker candidate, 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol, using 4-Bromophenyl glycidyl ether as the starting material.

Experimental Protocol: Synthesis of 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol

This procedure outlines the nucleophilic ring-opening of the epoxide in 4-Bromophenyl glycidyl ether with isopropylamine.

Materials:

  • 4-Bromophenyl glycidyl ether

  • Isopropylamine

  • Ethanol (absolute)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromophenyl glycidyl ether (1.0 eq) in absolute ethanol (20 mL).

  • Add isopropylamine (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (30 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol.

Data Presentation

Table 1: Synthesis Yield and Purity Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)
1-(4-bromophenoxy)-3-(isopropylamino)propan-2-olC₁₂H₁₈BrNO₂288.1885>98

Table 2: In Vitro β-Adrenergic Receptor Binding Affinity

CompoundTarget ReceptorIC₅₀ (nM)
1-(4-bromophenoxy)-3-(isopropylamino)propan-2-olβ₁-adrenergic15.2
1-(4-bromophenoxy)-3-(isopropylamino)propan-2-olβ₂-adrenergic45.8
Propranolol (Reference)β₁-adrenergic10.5
Propranolol (Reference)β₂-adrenergic8.7

Visualization

G cluster_membrane Cell Membrane BAR β-Adrenergic Receptor G_protein G-protein (Gs) BAR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->BAR Binds & Activates Blocker 1-(4-bromophenoxy)-3- (isopropylamino)propan-2-ol Blocker->BAR Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling and the inhibitory action of the synthesized antagonist.

Application Note 2: Synthesis of a Novel 1,2,4-Triazole Derivative as a Potential Antifungal Agent

Triazole-based compounds represent a significant class of antifungal agents that function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] The following protocol describes a potential synthetic route to a novel 1,2,4-triazole derivative from 4-Bromophenyl glycidyl ether, which can be further evaluated for its antifungal properties.

Experimental Protocol: Synthesis of 1-(4-Bromophenoxy)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propane

This protocol involves a two-step process: first, the reaction of 4-Bromophenyl glycidyl ether with 1H-1,2,4-triazole to open the epoxide ring, followed by the formation of the final product.

Materials:

  • 4-Bromophenyl glycidyl ether

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-Bromophenyl glycidyl ether (1.0 eq) in DMF (20 mL) in a 100 mL round-bottom flask, add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the pure 1-(4-Bromophenoxy)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propane.

Data Presentation

Table 3: Synthesis Yield and Purity Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)
1-(4-Bromophenoxy)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propaneC₁₁H₁₂BrN₃O₂300.1478>97

Table 4: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)
1-(4-Bromophenoxy)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propane816
Fluconazole (Reference)2>64

Visualization

G Start 4-Bromophenyl Glycidyl Ether Step1 Ring Opening Start->Step1 Reagent1 1H-1,2,4-Triazole, K₂CO₃ Reagent1->Step1 Solvent1 DMF, 80°C, 12h Step1->Solvent1 Intermediate Crude Product Step1->Intermediate Reaction Workup Aqueous Workup & Extraction Intermediate->Workup Purification Column Chromatography Workup->Purification FinalProduct 1-(4-Bromophenoxy)-2-hydroxy-3- (1H-1,2,4-triazol-1-yl)propane Purification->FinalProduct

Caption: Experimental workflow for the synthesis of the triazole antifungal agent.

G Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51A1->Ergosterol Demethylation Triazole Synthesized Triazole Derivative Triazole->CYP51A1 Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory site of triazole antifungals.

References

Troubleshooting & Optimization

Technical Support Center: 2-[(4-Bromophenoxy)methyl]oxirane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-[(4-Bromophenoxy)methyl]oxirane synthesis.

Troubleshooting Guides

This section offers detailed solutions to common problems encountered during the synthesis of this compound, which is typically prepared via the Williamson ether synthesis, reacting 4-bromophenol with epichlorohydrin in the presence of a base. The use of a phase-transfer catalyst (PTC) is a common and effective strategy to improve yields.

Logical Troubleshooting Workflow for Low Yield

If you are experiencing low yields, this workflow can help you identify and address the potential root cause.

LowYieldTroubleshooting start Low Yield Observed reagents 1. Verify Reactant Quality & Stoichiometry start->reagents conditions 2. Evaluate Reaction Conditions reagents->conditions Reactants OK reagents_sol Solution: - Use anhydrous solvents. - Check purity of 4-bromophenol  and epichlorohydrin. - Ensure base is not expired/degraded. - Verify molar ratios. reagents->reagents_sol side_reactions 3. Investigate Side Reactions conditions->side_reactions Conditions Seem Optimal conditions_sol Solution: - Optimize temperature (typically 50-100°C). - Ensure adequate reaction time (monitor by TLC). - Choose appropriate solvent (e.g., polar aprotic) or  consider solvent-free conditions. conditions->conditions_sol ptc 4. Optimize Phase-Transfer Catalysis side_reactions->ptc Side Reactions Minimized side_reactions_sol Solution: - Maintain moderate temperature to minimize  E2 elimination. - Ensure slow addition of base to prevent  polymerization. - Minimize water to prevent hydrolysis of  epichlorohydrin and the product. side_reactions->side_reactions_sol workup 5. Review Workup & Purification ptc->workup PTC Optimized ptc_sol Solution: - Ensure catalyst is active. - Select an appropriate PTC (e.g., TBAB). - Optimize catalyst loading (typically 1-5 mol%). ptc->ptc_sol improved_yield Improved Yield workup->improved_yield Workup Optimized workup_sol Solution: - Use mild workup conditions to avoid  ring-opening of the epoxide. - Ensure complete extraction of the product. - Optimize purification method (e.g., column  chromatography, recrystallization). workup->workup_sol

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<50%). What is the most common cause?

A1: The most frequent causes for low yields in this synthesis are the presence of water and suboptimal reaction conditions. The Williamson ether synthesis is highly sensitive to moisture, which can consume the base and lead to hydrolysis of epichlorohydrin.[1] Ensure all glassware is oven-dried and use anhydrous solvents. Additionally, the temperature is a critical parameter; too low, and the reaction is slow, too high, and side reactions like E2 elimination are promoted.[1] A typical temperature range is 50-100°C.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my starting material. What could it be?

A2: A common byproduct is the diol, 1-(4-bromophenoxy)propane-2,3-diol, formed from the hydrolysis of the epoxide ring of your product, this compound. This can happen during the reaction if excess water is present or during an aqueous workup, especially under acidic or harsh basic conditions. To minimize this, ensure anhydrous reaction conditions and perform the workup under mild, preferably neutral, conditions.

Q3: The reaction mixture becomes very thick and difficult to stir. What is happening and how can I prevent it?

A3: This often indicates polymerization of epichlorohydrin or the product, which can be initiated by the base. This side reaction is more likely at higher temperatures or with a high local concentration of the base. To prevent this, try adding the base portion-wise or as a concentrated aqueous solution dropwise to the reaction mixture to control the exotherm and maintain a lower instantaneous concentration.[2]

Q4: Is a phase-transfer catalyst (PTC) necessary? What type is recommended?

A4: While the reaction can proceed without a PTC, yields are often significantly lower. A PTC is highly recommended as it facilitates the transfer of the 4-bromophenoxide anion from the solid or aqueous phase to the organic phase where it can react with epichlorohydrin.[3][4] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used and have been shown to be effective.[3][5]

Q5: What is the optimal molar ratio of reactants?

A5: An excess of epichlorohydrin is often used to ensure complete conversion of the 4-bromophenol. A molar ratio of 1:1.1 to 1:1.5 (4-bromophenol:epichlorohydrin) is a good starting point. The base (e.g., NaOH) is typically used in a slight excess relative to the 4-bromophenol (e.g., 1.1 to 1.5 equivalents).

Q6: How do I effectively remove the phase-transfer catalyst and other salts during workup?

A6: The phase-transfer catalyst and inorganic salts like NaCl (a byproduct of the reaction) are typically removed by washing the organic extract with water. After separating the organic layer, wash it several times with water and then with brine to remove residual salts and water before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of aryl glycidyl ethers, based on data from analogous syntheses.

Table 1: Effect of Phase-Transfer Catalyst (PTC) on Yield

Catalyst (PTC)SolventTemperature (°C)Time (h)Typical Yield (%)
NoneToluene80840-60
Tetrabutylammonium Bromide (TBAB)Toluene804>85
Benzyltriethylammonium ChlorideDichloromethane405>90
Polyethylene Glycol (PEG-400)Solvent-free902~95

Yields are representative and can vary based on specific substrate and conditions.

Table 2: Influence of Base and Solvent on Yield

BaseSolventTemperature (°C)Typical Yield (%)Notes
NaOH (50% aq.)Toluene (with PTC)80>85Standard liquid-liquid PTC condition.
K₂CO₃ (solid)AcetonitrileReflux>90Solid-liquid PTC; good for anhydrous conditions.
NaOH (solid powder)Solvent-free (with PTC)7090-95Reduces solvent waste; can be highly efficient.[5]
NaHTHF / DMF25-60>90Strong base; requires strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis using Liquid-Liquid Phase-Transfer Catalysis

This protocol is a standard method utilizing an aqueous base and a phase-transfer catalyst.

Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Charge a round-bottom flask with 4-bromophenol (1.0 eq) and Toluene. prep2 2. Add Tetrabutylammonium Bromide (TBAB, 0.05 eq). prep1->prep2 prep3 3. Add epichlorohydrin (1.2 eq). prep2->prep3 prep4 4. Add 50% aq. NaOH (1.5 eq) dropwise with vigorous stirring. prep3->prep4 react1 5. Heat the mixture to 80°C. prep4->react1 react2 6. Stir vigorously for 4-6 hours. Monitor by TLC. react1->react2 workup1 7. Cool to RT, add water and separate the layers. react2->workup1 workup2 8. Wash organic layer with water and then brine. workup1->workup2 workup3 9. Dry over anhydrous Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 10. Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate). workup3->workup4

Caption: Experimental workflow for PTC synthesis.

Methodology:

  • To a stirred solution of 4-bromophenol (1.0 eq) in toluene, add epichlorohydrin (1.2 eq) and tetrabutylammonium bromide (TBAB, 0.02-0.05 eq).

  • Heat the mixture to the desired temperature (e.g., 80°C).

  • Add a 50% aqueous solution of sodium hydroxide (1.5 eq) dropwise over 30 minutes.

  • Maintain vigorous stirring and continue heating for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash it twice with water and once with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Synthesis under Solvent-Free Conditions

This method is environmentally friendlier and can lead to high yields and easier product isolation.[5]

Methodology:

  • In a round-bottom flask, mix 4-bromophenol (1.0 eq), epichlorohydrin (1.3 eq), and TBAB (0.03 eq).

  • Heat the mixture to 60-70°C with stirring.

  • Add finely powdered solid sodium hydroxide (1.5 eq) portion-wise over 1 hour.

  • Continue stirring at 70°C for 3-5 hours (monitor by TLC).

  • Cool the mixture to room temperature and add dichloromethane to dissolve the organic components.

  • Filter the mixture to remove the solid NaCl byproduct and unreacted NaOH.[5]

  • Wash the filtrate with water to remove any remaining salts and catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product. Further purification may be performed if necessary.

Reaction Pathways

The synthesis of this compound and its potential side reactions are illustrated below.

ReactionPathways cluster_main Main Reaction Pathway (Williamson Ether Synthesis) cluster_side Common Side Reactions phenol 4-Bromophenol phenoxide 4-Bromophenoxide anion phenol->phenoxide Base (NaOH) product This compound phenoxide->product SN2 Attack epichlorohydrin Epichlorohydrin epichlorohydrin->product polymer Polymerization Byproducts epichlorohydrin->polymer Base-catalyzed polymerization hydrolysis_product 1-(4-Bromophenoxy)propane-2,3-diol product->hydrolysis_product Hydrolysis (H₂O)

Caption: Synthesis and side reaction pathways.

References

Technical Support Center: Synthesis of 4-Bromophenyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromophenyl glycidyl ether.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Bromophenyl glycidyl ether via the Williamson ether synthesis, which involves the reaction of 4-bromophenol with epichlorohydrin in the presence of a base.

Q1: What are the primary side products in the synthesis of 4-Bromophenyl glycidyl ether?

A1: The main side products can be categorized as follows:

  • Products from Epichlorohydrin Hydrolysis: Under basic conditions, epichlorohydrin can hydrolyze to form glycidol, which can be further hydrolyzed to glycerol.

  • Oligomers: The glycidyl ether product can react with the starting 4-bromophenoxide or another molecule of the product to form dimers and higher oligomers.

  • 1,3-Dichloro-2-propanol: This can form from the reaction of epichlorohydrin with chloride ions, which may be present as impurities or formed during the reaction.

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-bromophenol and epichlorohydrin in the product mixture.

Q2: My reaction yield is low. What are the potential causes and solutions?

A2: Low yields can arise from several factors. The following table provides potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete reaction Ensure stoichiometric amounts or a slight excess of epichlorohydrin are used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Side reactions dominating Optimize reaction temperature; lower temperatures can favor the desired SN2 reaction over side reactions. Ensure the base is added portion-wise or at a controlled rate to avoid localized high concentrations that can promote side reactions.
Loss of product during workup Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. Minimize product loss during solvent removal by using a rotary evaporator at a suitable temperature and pressure.
Inefficient purification Optimize the purification method (column chromatography or recrystallization) to effectively separate the product from impurities.

Q3: I am observing multiple spots on my TLC plate after the reaction. How can I identify them?

A3: The different spots on your TLC plate likely correspond to the starting materials, the desired product, and various side products. 4-bromophenol is more polar than 4-Bromophenyl glycidyl ether. Side products like glycerol are highly polar and will have very low Rf values. Oligomers will have Rf values close to the product but may appear as streaks. Co-spotting with your starting materials can help in identification. For definitive identification, techniques like GC-MS and NMR spectroscopy are recommended.

Q4: How can I minimize the formation of oligomers?

A4: Oligomer formation can be minimized by:

  • Using a molar excess of epichlorohydrin relative to 4-bromophenol.

  • Maintaining a lower reaction temperature.

  • Controlling the rate of addition of the base.

Q5: What is the best method to purify the crude 4-Bromophenyl glycidyl ether?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating the product from both more polar and less polar impurities. A common eluent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: If the crude product is a solid and contains a smaller amount of impurities, recrystallization can be an efficient purification method. Suitable solvents need to be determined experimentally, but options could include ethanol, isopropanol, or a mixture of solvents.

Experimental Protocols

A detailed experimental protocol for the synthesis of 4-Bromophenyl glycidyl ether is provided below.

Synthesis of 4-Bromophenyl glycidyl ether

This procedure outlines the synthesis via the Williamson ether synthesis using a phase-transfer catalyst.

Materials:

  • 4-Bromophenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-bromophenol (1 equivalent) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.05 equivalents) in toluene.

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.5 equivalents) to the reaction mixture.

  • Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition of NaOH is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water to dissolve the precipitated salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine all the organic layers.

  • Washing and Drying: Wash the combined organic layer with deionized water until the pH is neutral, and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

While specific quantitative data for side product distribution is highly dependent on the precise reaction conditions, the following table provides a qualitative overview of expected impurities and their typical analytical characteristics.

CompoundTypical Rf Value (Hexane:EtOAc 4:1)1H NMR Key Signals (CDCl₃, δ ppm)Notes
4-Bromophenyl glycidyl ether (Product) ~0.57.40 (d, 2H), 6.80 (d, 2H), 4.20 (dd, 1H), 4.00 (dd, 1H), 3.35 (m, 1H), 2.90 (dd, 1H), 2.75 (dd, 1H)Desired product.
4-Bromophenol (Starting Material) ~0.37.30 (d, 2H), 6.75 (d, 2H), ~5.0 (br s, 1H, -OH)Unreacted starting material.
Epichlorohydrin (Starting Material) Volatile3.20 (m, 1H), 2.85 (dd, 1H), 2.65 (dd, 1H), 3.60 (d, 2H)Unreacted starting material, often removed during workup.
Oligomers ~0.4-0.6 (can streak)Complex multiplets in the 3.5-4.5 ppm region.Formation increases with higher temperatures and reaction times.
Glycerol < 0.1Multiple broad signals in the 3.5-4.0 ppm region.Highly polar byproduct from epichlorohydrin hydrolysis.
1,3-Dichloro-2-propanol ~0.24.1 (m, 1H), 3.8 (d, 4H)Can form from reaction with chloride ions.

Visualizations

Logical Relationship of Side Product Formation

The following diagram illustrates the potential pathways for the formation of the desired product and major side products during the synthesis of 4-Bromophenyl glycidyl ether.

Side_Product_Formation cluster_side_reactions Side Reactions 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide + Base Epichlorohydrin Epichlorohydrin Glycidol Glycidol Epichlorohydrin->Glycidol + Base/H2O 1,3-Dichloro-2-propanol 1,3-Dichloro-2-propanol Epichlorohydrin->1,3-Dichloro-2-propanol + HCl/Cl- Base (e.g., NaOH) Base (e.g., NaOH) 4-Bromophenyl glycidyl ether 4-Bromophenyl glycidyl ether 4-Bromophenoxide->4-Bromophenyl glycidyl ether + Epichlorohydrin (SN2) Oligomers Oligomers 4-Bromophenyl glycidyl ether->Oligomers + 4-Bromophenoxide or another product molecule Glycerol Glycerol Glycidol->Glycerol + H2O

Caption: Main reaction and side product pathways.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and purification of 4-Bromophenyl glycidyl ether.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reaction Setup Reaction Setup Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Reaction Monitoring (TLC) Reaction Monitoring (TLC) Addition of Reagents->Reaction Monitoring (TLC) Quenching & Phase Separation Quenching & Phase Separation Reaction Monitoring (TLC)->Quenching & Phase Separation Reaction Complete Extraction Extraction Quenching & Phase Separation->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Solvent Removal Solvent Removal Washing & Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Characterization (NMR, GC-MS) Characterization (NMR, GC-MS) Column Chromatography->Characterization (NMR, GC-MS) Column Chromatography->Characterization (NMR, GC-MS) Pure Product

Caption: Synthesis and purification workflow.

Technical Support Center: Purification of 2-[(4-Bromophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-[(4-Bromophenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound, a solid compound at room temperature, are recrystallization and flash column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in my crude sample of this compound?

A2: Impurities can vary depending on the synthetic route. However, if synthesized from 4-bromophenol and epichlorohydrin, common impurities may include:

  • Unreacted 4-bromophenol

  • Residual epichlorohydrin

  • The chlorohydrin intermediate, 1-(4-bromophenoxy)-3-chloropropan-2-ol

  • Polymeric byproducts

Q3: My purified this compound is a light yellow powder. Is this normal?

A3: While the pure compound is often described as a white solid, a light yellow coloration can be common in practice and may not necessarily indicate significant impurity. However, if a high degree of purity is required, further purification by recrystallization or column chromatography may be necessary to remove colored impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too quickly.1. Add a small amount of a more polar co-solvent to the hot solution until it becomes clear. 2. Allow the solution to cool more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of the pure compound. 3. If the above fails, evaporate some of the solvent to increase the concentration and attempt to crystallize again.
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.1. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. 2. Minimize the amount of hot solvent used to dissolve the crude product. 3. After filtration, wash the collected crystals with a minimal amount of ice-cold solvent.
Flash Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimized.1. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives good separation between your product and the impurities. Aim for an Rf value of ~0.3 for the desired compound.
The compound is not eluting from the column. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Streaking or tailing of the spot on the column/TLC. The compound may be acidic or basic, interacting too strongly with the silica gel. The column may be overloaded.1. Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). 2. Ensure that the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (n-Hexane/Isopropanol)

This protocol is based on methods used for structurally similar compounds and is a good starting point for optimization.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add n-hexane until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot isopropanol back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate. A ratio of 10:1 (n-hexane:ethyl acetate) has been shown to be effective for similar compounds.[1]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure and load the dry powder onto the top of the packed column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes the physical properties of this compound, which are important for its purification and identification.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
Appearance White to light yellow powder/crystal
Melting Point 48.0 to 52.0 °C
Purity (Commercial) >97.0% (by GC)

No specific quantitative data on yield and purity improvement for these purification methods was found in the searched literature. Researchers should determine these parameters experimentally for their specific crude material and purification protocol.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct Waste Impurities in Filtrate/Eluent Recrystallization->Waste in filtrate ColumnChromatography->PureProduct ColumnChromatography->Waste in eluent

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Crude Product Oils Out Cause1 Solvent too nonpolar? Start->Cause1 Cause2 Cooling too fast? Start->Cause2 Solution1 Add polar co-solvent Cause1->Solution1 Yes Solution2 Slow cooling Cause2->Solution2 Yes Result Crystals Form Solution1->Result Solution2->Result

Caption: Troubleshooting logic for when the compound "oils out" during recrystallization.

References

preventing by-product formation in beta-blocker synthesis from epoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-blockers via epoxide intermediates. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of β-blockers from epoxides and how is it formed?

A1: The most prevalent by-product is often a secondary amine derivative. It forms when the desired β-blocker product, which is a secondary amine, acts as a nucleophile and attacks an unreacted molecule of the epoxide starting material (e.g., a glycidyl ether). This results in a larger, undesired molecule that can complicate purification.[1][2]

Q2: How can I prevent the formation of the secondary amine by-product?

A2: The most direct method is to adjust the stoichiometry of your reactants. Increasing the molar ratio of the primary amine (e.g., isopropylamine) to the epoxide is highly effective. A reactant molar ratio of 1:3 (epoxide:amine) has been shown to achieve nearly 100% conversion and selectivity, effectively suppressing this secondary reaction.[1][2]

Q3: My reaction is showing poor regioselectivity, leading to isomeric by-products. How can I control the site of epoxide ring-opening?

A3: The regioselectivity of the epoxide ring-opening is crucial. For the synthesis of most β-blockers, a base-catalyzed or nucleophilic ring-opening is employed. In these conditions, the amine nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring, which is a typical SN2 reaction.[3][4] Ensure your reaction conditions are not acidic, as acid-catalyzed opening can lead to a mixture of regioisomers, especially if the epoxide has a tertiary carbon.

Q4: I'm observing a significant amount of a diol by-product. What is the cause and how can it be avoided?

A4: The formation of a 1,2-diol (or vicinal glycol) is typically due to the presence of water in your reaction mixture, which hydrolyzes the epoxide.[3] This can occur under both acidic and basic conditions. To prevent this, ensure all your reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Q5: Are there advanced catalytic methods to improve selectivity and reduce by-products?

A5: Yes, recent advancements have shown that specialized catalytic systems can dramatically improve reaction outcomes. For instance, amine-functionalized graphene oxide (NGO) membrane nanoreactors have been developed that achieve nearly 100% conversion and selectivity for propranolol synthesis in seconds at room temperature.[1][2] These systems can also be applied to the synthesis of other β-blockers like metoprolol and bisoprolol.[1][2][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired β-Blocker - Incomplete reaction. - Formation of multiple by-products. - Suboptimal reaction temperature.- Increase reaction time or temperature moderately. - Use a higher equivalence of the amine nucleophile (e.g., 1:3 epoxide to amine ratio).[1][2] - Consider using a more efficient catalytic system.[1]
Presence of a High Molecular Weight Impurity - Secondary reaction between the β-blocker product and unreacted epoxide.- Increase the molar ratio of the primary amine to the epoxide to favor the desired reaction.[1][2]
Formation of Isomeric Products - Lack of regioselectivity in the epoxide ring-opening.- Ensure the reaction is performed under basic or neutral conditions to favor SN2 attack at the less hindered carbon.[3][4] Avoid acidic catalysts if regioselectivity is a concern.
Significant Amount of Diol By-Product Detected - Presence of water in the reaction.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., N2 or Ar).
Difficult Purification - Presence of multiple, closely related by-products.- Optimize reaction conditions to minimize by-product formation before purification. - Employ silica gel column chromatography for separation of polar compounds like the desired amino alcohol and any diol by-products.[6]

Quantitative Data Summary

The table below summarizes key performance metrics for different catalytic systems used in the synthesis of propranolol, highlighting the advantages of modern approaches in preventing by-product formation.

Catalytic System Reaction Time Temperature (°C) Conversion (%) Selectivity (%) Turnover Frequency (TOF) (h⁻¹)
Conventional Batch Reaction Long (hours)Often elevatedVariable, often lowVariableLow
NGO Powder Catalyst Not specified23Not specifiedNot specified2.27
NGO Membrane Reactor < 4.63 seconds23~100~10017.48

Data compiled from studies on propranolol synthesis.[1][2][5]

Experimental Protocols

Protocol 1: General Synthesis of β-Blockers (e.g., Propranolol) with By-Product Suppression

This protocol is based on the classical approach, optimized to minimize by-product formation by controlling reactant stoichiometry.

Step 1: Formation of the Glycidyl Ether Intermediate

  • In a round-bottom flask under an inert atmosphere, dissolve the starting phenol (e.g., 1-naphthol for propranolol) in a suitable anhydrous solvent (e.g., ethanol or acetonitrile).

  • Add a base (e.g., sodium hydroxide or potassium carbonate) and stir until the phenoxide is formed.

  • Add epichlorohydrin dropwise to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the salt by-product and remove the solvent under reduced pressure to obtain the crude glycidyl ether.

Step 2: Amine Coupling (Epoxide Ring-Opening)

  • Dissolve the crude glycidyl ether in a suitable solvent (e.g., ethanol).

  • Add the primary amine (e.g., isopropylamine) in a 3-fold molar excess relative to the glycidyl ether.

  • Reflux the mixture for 2-4 hours, monitoring the disappearance of the epoxide by TLC.

  • Cool the reaction mixture and evaporate the solvent and excess amine under reduced pressure.

  • Purify the resulting crude β-blocker by recrystallization or silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting By-Product Formation

G start By-product Detected in β-Blocker Synthesis check_mw Determine MW of By-product start->check_mw high_mw High MW By-product? check_mw->high_mw diol_mw Diol By-product? high_mw->diol_mw No sol_ratio Increase Amine:Epoxide Ratio (e.g., to 3:1) high_mw->sol_ratio Yes isomeric_mw Isomeric By-product? diol_mw->isomeric_mw No sol_dry Use Anhydrous Reagents/ Inert Atmosphere diol_mw->sol_dry Yes sol_regio Ensure Basic/Neutral Conditions for SN2 Selectivity isomeric_mw->sol_regio Yes

Caption: A troubleshooting flowchart for identifying and resolving common by-product issues.

Reaction Pathway: Desired Product vs. By-Product Formationdot

// Node Definitions sub [label="Epoxide +\nPrimary Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Main Reaction Path prod [label="Desired β-Blocker\n(Secondary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// By-product Path byprod [label="Secondary Reaction with\nmore Epoxide", fillcolor="#FBBC05", fontcolor="#202124"]; high_mw_byprod [label="High MW By-product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Hydrolysis By-product Path hydrolysis [label="Reaction with H2O", fillcolor="#FBBC05", fontcolor="#202124"]; diol [label="Diol By-product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> prod [label=" Desired Path\n(High Amine Conc.) ", color="#34A853"]; prod -> byprod [label=" Undesired Path\n(Low Amine Conc.) ", color="#EA4335", style=dashed]; byprod -> high_mw_byprod [color="#EA4335", style=dashed]; sub -> hydrolysis [label=" Undesired Path\n(Water Present) ", color="#EA4335", style=dashed]; hydrolysis -> diol [color="#EA4335", style=dashed]; }

References

Technical Support Center: Optimizing Epoxide Ring-Opening with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of epoxide ring-opening reactions with amines. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you streamline your experiments and achieve optimal results.

Troubleshooting Guide

This section addresses common issues encountered during the epoxide ring-opening reaction with amines.

Issue 1: The reaction is extremely slow or has not started.

Possible Causes & Solutions:

  • Low Reactivity of Amine: The nucleophilicity of the amine is a critical factor. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring.[1] Primary amines are also typically more reactive than secondary amines, which can be attributed to reduced steric hindrance.[1][2]

    • Solution: If possible, switch to a more nucleophilic amine. If the amine is a critical part of the final molecule, proceed to the other optimization steps.

  • Steric Hindrance: Significant steric bulk on either the epoxide or the amine can dramatically slow down the reaction rate.[2][3] The reaction proceeds via an S(_N)2 mechanism, where the nucleophilic amine attacks a carbon atom of the epoxide ring.[4][5] Bulky substituents can block this attack.

    • Solution: Heat the reaction to provide the necessary activation energy to overcome the steric barrier. Alternatively, consider using a less hindered analogue if the experimental design allows.

  • Inadequate Temperature: Many epoxide ring-opening reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive starting materials.[1][6]

    • Solution: Gradually increase the reaction temperature. A good starting point is 50-60 °C, with the possibility of going higher depending on the stability of your substrates and solvent boiling point.[6][7][8] Monitor the reaction for potential side product formation at higher temperatures.

  • Absence of a Catalyst: While some reactions can proceed without a catalyst, many benefit significantly from one. Catalysts can activate the epoxide ring, making it more susceptible to nucleophilic attack.[9][10]

    • Solution: Introduce a suitable catalyst. Lewis acids (e.g., YCl(_3), metal triflates) are effective at activating the epoxide.[11][12] Tertiary amines (e.g., DABCO, Et(_3)N) can also serve as efficient catalysts, particularly in aqueous media.[13][14]

Issue 2: The reaction is producing a low yield of the desired product.

Possible Causes & Solutions:

  • Side Reactions: At elevated temperatures, side reactions such as the homopolymerization of the epoxide can occur, consuming the starting material and reducing the yield of the desired β-amino alcohol.[6] Double alkylation of primary amines can also be an issue.

    • Solution: Optimize the reaction temperature; sometimes a lower temperature for a longer duration is preferable. Using a mixed solvent system, such as DMF/H(_2)O, can enhance selectivity for monoalkylation.[7]

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to side products.

    • Solution: Experiment with different molar ratios of amine to epoxide. A 1:1 ratio is a common starting point, but an excess of the amine can sometimes be beneficial.

  • Poor Solvent Choice: The solvent can influence reaction rates and selectivity.[10] Polar aprotic solvents are often a good choice, but sometimes protic solvents like water or alcohols can participate in the reaction or accelerate it.

    • Solution: Screen a variety of solvents. Solvent-free conditions have also been shown to be effective and can lead to faster reactions and higher yields.[11][12]

Issue 3: The reaction is producing a mixture of regioisomers.

Possible Causes & Solutions:

  • Nature of the Epoxide and Reaction Conditions: With unsymmetrical epoxides, the amine can attack either the more substituted or the less substituted carbon atom.

    • Under basic or neutral conditions (strong nucleophile), the reaction typically follows an S(_N)2 mechanism, with the amine attacking the less sterically hindered carbon.[5][15]

    • Under acidic conditions (weak nucleophile), the reaction has more S(_N)1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize a partial positive charge in the transition state.[4][15][16]

    • Solution: To favor attack at the less substituted carbon, ensure your reaction conditions are basic or neutral and avoid acidic catalysts. To favor attack at the more substituted carbon, use a protic solvent and/or a Lewis acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for optimizing reaction time?

A1: While several factors are important, the choice of catalyst often has the most dramatic impact on reaction time. A suitable catalyst activates the epoxide, significantly lowering the activation energy of the reaction.[9][10][11] For instance, using just 1 mol% of YCl(_3) can enable reactions to proceed efficiently at room temperature under solvent-free conditions.[11]

Q2: How does temperature affect the reaction rate?

A2: Increasing the temperature generally increases the reaction rate by providing more kinetic energy for the molecules to overcome the activation energy barrier.[17] However, excessively high temperatures can lead to undesirable side reactions, such as epoxide homopolymerization, which can lower the overall yield of the desired product.[6] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side product formation. For many systems, a temperature range of 35-60 °C is effective.[2][7][8]

Q3: Which solvents are best for this reaction?

A3: The choice of solvent can be critical. Polar solvents can help to stabilize charged intermediates and transition states, potentially accelerating the reaction. A variety of polar mixed solvent systems have been shown to be effective, even in the absence of a catalyst.[7][18] Interestingly, solvent-free conditions often provide the best results, leading to shorter reaction times and higher yields, in addition to being more environmentally friendly.[11][12]

Q4: Can I use water as a solvent?

A4: Yes, water can be an excellent solvent for this reaction, especially when catalyzed by tertiary amines like DABCO or Et(_3)N.[13][14] It is a green, inexpensive, and non-flammable solvent.

Q5: How does the structure of the amine and epoxide affect the reaction?

A5: The structure of both the amine and the epoxide plays a significant role.

  • Amine: Primary aliphatic amines are generally more reactive than secondary amines and aromatic amines due to higher nucleophilicity and lower steric hindrance.[1][2] Electron-donating groups on the amine can increase its reactivity, while electron-withdrawing groups decrease it.[2]

  • Epoxide: Steric hindrance around the epoxide ring will slow the reaction. The electronic nature of substituents on the epoxide also has an effect. The S(_N)2 attack by the amine is the rate-determining step, and bulky groups can impede this approach.[5]

Data Presentation

Table 1: Effect of Catalyst on Reaction Time (Model Reaction: Styrene Oxide with Aniline)
EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1NoneRoom Temp740[12]
2YCl(_3) (1)Room Temp0.595[11]
3SBSSA (0.1 g)Room Temp195[12]
4Et(_3)N (1) in H(_2)OMild Conditions-Good to Excellent[13][14]

SBSSA: Silica-bonded S-sulfonic Acid

Table 2: Effect of Solvent on Reaction Time and Yield
EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Solvent-FreeRoom Temp195[12]
2DichloromethaneRoom Temp390[12]
3AcetonitrileRoom Temp385[12]
4TetrahydrofuranRoom Temp480[12]
5MethanolRoom Temp475[12]
6DMF / H(_2)O60->98[7]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Epoxide Ring-Opening

This protocol is a general guideline for the ring-opening of an epoxide with an amine using a Lewis acid catalyst under solvent-free conditions, adapted from procedures utilizing catalysts like YCl(_3).[11]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the epoxide (1.0 mmol) and the amine (1.0-1.2 mmol).

  • Catalyst Addition: Add the catalyst (e.g., YCl(_3), 0.01 mmol, 1 mol%) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO(_3). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Combine Epoxide and Amine B Add Catalyst (e.g., YCl3) A->B C Stir at Room Temperature B->C D Monitor Progress (TLC/GC-MS) C->D E Quench Reaction D->E F Solvent Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Pure β-Amino Alcohol

Caption: General workflow for catalytic epoxide ring-opening.

Troubleshooting Logic for Slow Reactions

G Start Reaction is Slow Temp Increase Temperature (e.g., to 60°C) Start->Temp Is reaction at RT? Cat Add a Catalyst (e.g., Lewis Acid) Start->Cat Is reaction uncatalyzed? Solv Change Solvent or Run Solvent-Free Start->Solv Is solvent optimal? Success1 Reaction Rate Increases Temp->Success1 Yes NoChange Still Slow Temp->NoChange No Success2 Reaction Rate Increases Cat->Success2 Yes Cat->NoChange No Success3 Reaction Rate Increases Solv->Success3 Yes Solv->NoChange No Reactivity Consider Reactivity: - Steric Hindrance? - Poor Nucleophile (Amine)? NoChange->Reactivity

Caption: Decision tree for troubleshooting slow reactions.

Simplified Reaction Mechanism

G Reactants Epoxide + Amine (R-NH2) Activated Activated Epoxide (with Catalyst) Reactants->Activated Catalyst (e.g., Lewis Acid) p1 Activated->p1 TS SN2 Transition State p2 TS->p2 Product β-Amino Alcohol p1->TS Amine Attack p2->Product Ring-Opening & Protonation

Caption: Key stages in the catalytic ring-opening mechanism.

References

Technical Support Center: Regioselectivity in 2-[(4-Bromophenoxy)methyl]oxirane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(4-Bromophenoxy)methyl]oxirane. The focus is on controlling regioselectivity in nucleophilic ring-opening reactions, a critical step in the synthesis of various compounds, including beta-adrenergic antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer when reacting this compound with an amine nucleophile?

A1: The reaction of this compound with a primary or secondary amine is expected to proceed via an SN2 mechanism. This results in the nucleophilic attack at the sterically less hindered carbon of the oxirane ring (C3). Therefore, the major product is the 1-substituted amino-3-(4-bromophenoxy)propan-2-ol. This high regioselectivity is crucial for the synthesis of many beta-blockers.[1][2]

Q2: How do reaction conditions affect the regioselectivity of the epoxide ring opening?

A2: Reaction conditions play a significant role in controlling regioselectivity. For 2-aryloxymethyloxiranes, maintaining conditions that favor an SN2 mechanism is key to achieving high regioselectivity. This typically involves using a strong nucleophile in a polar aprotic solvent.[3] The use of basic or neutral conditions is preferred. Acidic conditions can lead to a mixture of regioisomers due to the partial SN1 character of the reaction, where the nucleophile may also attack the more substituted carbon (C2).[4]

Q3: What is the role of a catalyst in this reaction?

A3: While the reaction can proceed without a catalyst, particularly at elevated temperatures, catalysts can enhance the reaction rate and, in some cases, improve regioselectivity. Lewis acids can activate the epoxide ring towards nucleophilic attack. However, strong Lewis acids might also promote the formation of the undesired regioisomer.[5] Mild catalysts, such as silica-bonded S-sulfonic acid, have been shown to promote high regioselectivity under solvent-free conditions.[3]

Q4: Can the solvent choice influence the outcome of the reaction?

A4: Yes, the solvent can significantly impact the reaction. Polar aprotic solvents like THF, DMF, or DMSO are generally suitable for SN2 reactions.[3] Interestingly, using polar mixed solvent systems, such as DMF/water, has been reported to enable efficient and highly regioselective synthesis of β-amino alcohols from epoxides and primary amines without a catalyst.[1] The use of water as a solvent has also been explored for the regioselective ring opening of epoxides with thiols.

Q5: What are some common side reactions to be aware of?

A5: A common side reaction, especially with amine nucleophiles, is the dialkylation of the amine, where the initially formed secondary amine product reacts with another molecule of the epoxide. Using an excess of the amine nucleophile can help to minimize this.[6] Another potential side product is the diol formed by the hydrolysis of the epoxide if water is present in the reaction mixture under conditions that promote its nucleophilic attack.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products (e.g., dialkylation, diol formation). 3. Suboptimal reaction temperature.1. Increase reaction time or temperature moderately. Monitor the reaction by TLC or GC/MS. 2. Use a larger excess of the amine nucleophile (3-5 equivalents) to minimize dialkylation. Ensure anhydrous conditions to prevent diol formation. 3. Optimize the temperature. While higher temperatures increase the rate, they can also lead to more side products. A typical range is 60-100 °C.
Poor Regioselectivity (Mixture of Isomers) 1. Reaction conditions promoting SN1 character (e.g., acidic pH). 2. Use of a strong Lewis acid catalyst. 3. High reaction temperature favoring the thermodynamically controlled product.1. Ensure the reaction is run under neutral or basic conditions. If an amine salt is used, add a non-nucleophilic base to free the amine. 2. Use a milder catalyst or perform the reaction without a catalyst. 3. Lower the reaction temperature to favor the kinetically controlled SN2 product.
Formation of a Diol Byproduct Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related side products.1. Use an excess of the more volatile reactant (e.g., the amine) to drive the reaction to completion and simplify removal. 2. Optimize reaction conditions to maximize the yield of the desired regioisomer. Column chromatography may be necessary for separation.

Quantitative Data on Regioselectivity

The reaction of this compound with nucleophiles, particularly amines, is consistently reported to be highly regioselective, favoring the formation of the product resulting from nucleophilic attack at the terminal carbon of the epoxide ring (C3). While precise, comparative quantitative data for a wide range of nucleophiles and conditions for this specific substrate is not extensively tabulated in the literature, the following table summarizes the expected outcomes based on available reports for analogous systems.

Nucleophile Catalyst/Conditions Solvent Temperature (°C) Regioselectivity (C3:C2 attack) Yield (%)
IsopropylamineNoneMethanolReflux>95:5High
IsopropylamineNoneDMF/H₂O60High (>98% selectivity for monoalkylation)80-95
AnilineSilica-bonded S-sulfonic acidSolvent-freeRoom TempHigh>90
ThiophenolNoneWater70High>90
MethanolMgO350>90:10Moderate

Experimental Protocols

Synthesis of 1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol

This protocol is a representative procedure for the regioselective ring-opening of this compound with isopropylamine.

Materials:

  • This compound

  • Isopropylamine

  • Methanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in methanol.

  • Add an excess of isopropylamine (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol.

Visualizations

reaction_pathway Regioselective Ring Opening of this compound reagents This compound + R₂NH conditions Solvent (e.g., MeOH, DMF/H₂O) Temperature (e.g., 60-100 °C) reagents->conditions major_product Major Product 1-(R₂N)-3-(4-Bromophenoxy)propan-2-ol (SN2 Attack at C3) conditions->major_product Favored Pathway minor_product Minor Product 2-(R₂N)-3-(4-Bromophenoxy)propan-1-ol (SN1-like Attack at C2) conditions->minor_product Disfavored Pathway (promoted by acidic conditions)

Caption: General reaction pathway for the aminolysis of this compound.

troubleshooting_workflow Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed check_ph Check Reaction pH start->check_ph acidic Acidic check_ph->acidic Yes neutral_basic Neutral/Basic check_ph->neutral_basic No add_base Add non-nucleophilic base acidic->add_base check_catalyst Review Catalyst Choice neutral_basic->check_catalyst solution Improved Regioselectivity add_base->solution strong_lewis_acid Strong Lewis Acid check_catalyst->strong_lewis_acid Yes mild_or_no_catalyst Mild/No Catalyst check_catalyst->mild_or_no_catalyst No remove_catalyst Use milder catalyst or no catalyst strong_lewis_acid->remove_catalyst check_temp Check Reaction Temperature mild_or_no_catalyst->check_temp remove_catalyst->solution high_temp Too High check_temp->high_temp Yes optimal_temp Optimal check_temp->optimal_temp No lower_temp Lower Temperature high_temp->lower_temp optimal_temp->solution lower_temp->solution

References

Technical Support Center: Production of 2-[(4-Bromophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Bromophenoxy)methyl]oxirane.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially relevant method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chloride atom in epichlorohydrin by the phenoxide ion generated from 4-bromophenol in the presence of a base. Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases.

Q2: What are the main challenges when scaling up this synthesis?

A2: Scaling up the production of this compound presents several challenges, including:

  • Exothermic Reaction and Thermal Runaway: The reaction is exothermic, and improper heat management can lead to a rapid increase in temperature and pressure, posing a significant safety risk.[1][2][3]

  • Byproduct Formation: Several side reactions can occur, leading to impurities that complicate purification and reduce the overall yield.

  • Phase-Transfer Catalyst (PTC) Selection and Optimization: The choice and concentration of the PTC are critical for achieving high conversion and selectivity. The catalyst's stability under reaction conditions can also be a concern.[4]

  • Product Purification: Removing unreacted starting materials, byproducts, and the catalyst from the final product can be challenging at a large scale.

  • Handling of Hazardous Materials: Epichlorohydrin is a toxic and flammable substance, requiring strict safety protocols for handling and storage.

Q3: What are the common byproducts in this reaction?

A3: Common byproducts include:

  • 1,3-bis(4-bromophenoxy)propan-2-ol: Formed by the reaction of the product with another molecule of 4-bromophenoxide.

  • Hydrolysis products of epichlorohydrin: Such as 3-chloro-1,2-propanediol, which can form if water is present.[5]

  • Polymers: Epichlorohydrin can polymerize under certain conditions, especially at elevated temperatures or in the presence of certain impurities.

Q4: How can the formation of byproducts be minimized?

A4: To minimize byproduct formation, consider the following:

  • Control of Stoichiometry: Use a slight excess of epichlorohydrin to ensure complete conversion of the 4-bromophenol.

  • Reaction Temperature: Maintain a controlled and optimized reaction temperature to prevent side reactions and polymerization.

  • Efficient Mixing: Ensure good agitation to promote the desired reaction and minimize localized high concentrations of reactants.

  • Choice of Base and Catalyst: Select a suitable base and phase-transfer catalyst to enhance the selectivity of the reaction.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously, monitoring for byproduct formation. - Optimize the amount of phase-transfer catalyst. - Ensure efficient stirring.
Side reactions consuming reactants.- Adjust the molar ratio of reactants (e.g., use a slight excess of epichlorohydrin). - Lower the reaction temperature to improve selectivity.
Poor phase transfer.- Screen different phase-transfer catalysts (e.g., quaternary ammonium salts like tetrabutylammonium bromide). - Optimize catalyst concentration.
Low Purity Presence of unreacted 4-bromophenol.- Use a slight excess of epichlorohydrin. - Optimize reaction time and temperature to drive the reaction to completion. - Purify the crude product by distillation or recrystallization.
Formation of 1,3-bis(4-bromophenoxy)propan-2-ol.- Use a larger excess of epichlorohydrin. - Add 4-bromophenol slowly to the reaction mixture containing epichlorohydrin.
Presence of epichlorohydrin hydrolysis products.- Use anhydrous solvents and reactants if possible. - Minimize the amount of water in the reaction mixture.
Reaction Exotherm / Thermal Runaway Inadequate cooling.- Ensure the reactor's cooling system is functioning efficiently and has sufficient capacity for the scale of the reaction. - Use a jacketed reactor with a reliable temperature control system.
Rate of addition of reactants is too fast.- Add the more reactive component (e.g., the base or one of the reactants) slowly and in a controlled manner.
High concentration of reactants.- Consider using a suitable solvent to dilute the reaction mixture and act as a heat sink.
Difficult Product Isolation / Purification Emulsion formation during workup.- Add a brine solution to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
Catalyst removal.- Wash the organic phase with water or brine to remove water-soluble catalysts. - Use a catalyst that can be easily filtered off or is soluble in a phase that is readily separated.

Quantitative Data

The following tables provide illustrative data on how reaction parameters can influence the yield and purity of aryl glycidyl ethers, based on typical industrial processes. The data is modeled on the synthesis of similar glycidyl ethers and should be used as a starting point for optimization.[6][7]

Table 1: Effect of Reactant Molar Ratio on Yield and Purity (Conditions: 4-bromophenol, NaOH, Tetrabutylammonium bromide (1 mol%), 80°C, 4 hours)

4-Bromophenol : Epichlorohydrin (molar ratio)Yield (%)Purity (%)
1 : 1.18595
1 : 1.59298
1 : 2.09599

Table 2: Effect of Temperature on Reaction Time and Yield (Conditions: 4-Bromophenol : Epichlorohydrin (1:1.5), NaOH, Tetrabutylammonium bromide (1 mol%))

Temperature (°C)Reaction Time (hours)Yield (%)
60888
80492
100290 (with increased byproducts)

Table 3: Effect of Phase-Transfer Catalyst (PTC) Loading on Yield (Conditions: 4-Bromophenol : Epichlorohydrin (1:1.5), NaOH, 80°C, 4 hours)

PTC (Tetrabutylammonium bromide) (mol%)Yield (%)
0.582
1.092
2.093

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

Objective: To synthesize this compound on a multi-gram scale with high yield and purity.

Materials:

  • 4-Bromophenol

  • Epichlorohydrin

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • Charge the jacketed reactor with 4-bromophenol (1.0 eq), toluene (5 mL per gram of 4-bromophenol), and tetrabutylammonium bromide (0.01 eq).

    • Begin stirring and heat the mixture to 60°C to dissolve the solids.

    • Add epichlorohydrin (1.5 eq) to the reactor.

  • Reaction:

    • Slowly add the 50% sodium hydroxide solution (1.2 eq) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 60-70°C. The reaction is exothermic, so control the addition rate to manage the temperature.

    • After the addition is complete, continue stirring at 70°C for 3-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove the aqueous layer.

    • Wash the organic layer with deionized water, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow oil which may solidify on standing.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification setup1 Charge Reactor: - 4-Bromophenol - Toluene - TBAB setup2 Heat to 60°C setup1->setup2 setup3 Add Epichlorohydrin setup2->setup3 reaction1 Slowly add 50% NaOH (1-2h) Maintain T = 60-70°C setup3->reaction1 reaction2 Stir at 70°C (3-4h) reaction1->reaction2 reaction3 Monitor Progress (TLC/GC) reaction2->reaction3 workup1 Cool to RT reaction3->workup1 workup2 Add Water workup1->workup2 workup3 Separate Layers workup2->workup3 workup4 Wash Organic Layer (Water, Brine) workup3->workup4 workup5 Dry and Concentrate workup4->workup5 purification1 Vacuum Distillation workup5->purification1 purification2 Final Product purification1->purification2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Possible Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Poor Phase Transfer problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Optimize Catalyst cause1->solution1b solution1c Improve Stirring cause1->solution1c solution2a Adjust Stoichiometry cause2->solution2a solution2b Lower Temperature cause2->solution2b solution3a Screen PTCs cause3->solution3a solution3b Optimize [PTC] cause3->solution3b

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Catalyst Selection for Efficient Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of beta-blockers.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing enantiomerically pure beta-blockers?

A1: The main strategies include asymmetric catalysis, biocatalysis, and organocatalysis to achieve high stereochemical control.[1] Asymmetric catalysis often employs chiral transition metal complexes or BINOL-derived phosphoric acids to directly produce enantiomerically pure compounds.[1] Biocatalysis utilizes enzymes, such as lipases and transaminases, for stereoselective transformations under mild conditions, often involving the kinetic resolution of racemic mixtures.[1][2][3] Organocatalysis uses small, metal-free organic molecules (e.g., L-proline) to catalyze asymmetric reactions, offering an alternative to metal-based catalysts.[4]

Q2: Why is achieving high enantioselectivity crucial in the synthesis of beta-blockers?

A2: The therapeutic activity of beta-blockers typically resides in a single enantiomer, most often the (S)-isomer.[5][6] For example, the therapeutic activity of (S)-propranolol is approximately 98-100 times higher than its (R)-enantiomer.[2][5][6] The "unwanted" enantiomer can be inactive, contribute to adverse side effects, or even have a different pharmacological effect; for instance, (R)-propranolol has been reported to act as a contraceptive.[5][6] Therefore, producing a single-enantiomer drug enhances its safety and efficacy profile.[1]

Q3: What are the advantages of using biocatalysts like lipases over traditional chemical catalysts?

A3: Biocatalysts, particularly enzymes like lipases, offer several advantages. They provide unparalleled specificity and operate under mild reaction conditions, which minimizes the formation of by-products and degradation of sensitive molecules.[1] Lipase-catalyzed kinetic resolutions are highly efficient for producing enantiomerically enriched beta-blocker precursors with high enantiomeric excess (ee).[2][3][7] Furthermore, biocatalysis is considered a "green chemistry" approach as it reduces reliance on hazardous reagents and harsh conditions.[2] Immobilized enzymes can also be recovered and reused, which can improve the cost-effectiveness of the process.[2]

Q4: What is a "kinetic resolution," and how is it applied to beta-blocker synthesis?

A4: Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mix of two enantiomers) by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst or reagent. In beta-blocker synthesis, a chiral catalyst (often a lipase) will selectively catalyze a reaction (e.g., acylation) on one enantiomer of a racemic precursor, leaving the other enantiomer unreacted.[2][8] This allows for the separation of the two enantiomers, one as the product and the other as the unreacted starting material. This method is widely used to produce key chiral intermediates for beta-blockers like propranolol, metoprolol, and atenolol.[3][9][10][11]

Troubleshooting Guides

Problem: Low Enantiomeric Excess (ee) in Lipase-Catalyzed Kinetic Resolution

Possible Cause Troubleshooting Steps
Suboptimal Lipase Choice Different lipases exhibit varying selectivity for different substrates. Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Candida rugosa lipase, Pseudomonas fluorescens lipase) to identify the most effective one for your specific beta-blocker precursor.[10][12]
Incorrect Acyl Donor The choice of acyl donor is critical. Vinyl acetate and isopropenyl acetate are commonly used and often effective.[8][13] Experiment with different acyl donors to optimize the reaction rate and enantioselectivity.
Inappropriate Solvent System The solvent can significantly impact enzyme activity and stability. Test a range of organic solvents (e.g., toluene, acetonitrile) or consider using ionic liquids, which have been shown to resolve solubility issues and improve efficiency.[8][13] A two-phase system, such as toluene and an ionic liquid, may also be optimal.[8]
Suboptimal Temperature Enzyme activity is temperature-dependent. Perform the reaction at different temperatures (e.g., 30-45°C) to find the optimal balance between reaction rate and enzyme stability/selectivity.[7]

Problem: Long Reaction Times and Low Conversion Rates

Possible Cause Troubleshooting Steps
Inefficient Catalytic System Traditional catalytic systems can be slow.[14] For significant improvements, consider advanced reactor technology. Amine-functionalized graphene oxide (NGO) membrane nanoreactors have demonstrated ultrafast reaction times (<5 seconds) and nearly 100% conversion at room temperature for the synthesis of propranolol and other beta-blockers.[14][15]
Low Catalyst Loading Insufficient catalyst will naturally lead to slower reactions. Incrementally increase the catalyst loading to find the optimal concentration that maximizes the reaction rate without causing side reactions or purification difficulties.
Poor Reactant Molar Ratio An incorrect stoichiometric ratio of reactants can lead to incomplete conversion and the formation of by-products.[15] For the ring-opening reaction of an epoxide with an amine, increasing the equivalence of the amine (e.g., a 1:3 molar ratio of epoxide to amine) can drive the reaction to completion and improve selectivity.[14][15]
Mass Transfer Limitations In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface. Ensure adequate stirring or agitation to improve mass transfer. For enzymatic reactions, enzyme immobilization can sometimes help overcome these limitations.[2]

Problem: Formation of Undesired By-products

Possible Cause Troubleshooting Steps
Secondary Reactions In some syntheses, the desired product can react with remaining starting material. For example, in propranolol synthesis, residual naphthyl glycidyl ether can react with the propranolol product.[15] Optimizing the reactant molar ratio, as described above, can prevent this.[14][15]
Lack of Catalyst Selectivity The chosen catalyst may not be selective enough for the desired transformation. If using a chemo-catalyst, screen different ligands or metals. For biocatalysis, screen different enzymes.[1]
Harsh Reaction Conditions High temperatures or the use of strong acids/bases can promote side reactions.[1] Employ milder conditions where possible. Biocatalytic methods are particularly advantageous here as they operate at or near ambient temperature and neutral pH.[1][2]

Data Presentation: Catalyst Performance in Beta-Blocker Synthesis

The following table summarizes the performance of various catalytic systems in the synthesis of key beta-blockers.

Beta-BlockerCatalyst / MethodYieldEnantiomeric Excess (ee)Reaction TimeTemp. (°C)Reference
(S)-Propranolol Zn(NO₃)₂/(+)-tartaric acid84% (overall)89%2 steps75[6]
Propranolol NGO Membrane Nanoreactor~100% (conversion)N/A (racemic)< 4.63 seconds23[14]
Propranolol Precursors Candida antarctica Lipase B (CALB)~50% (conversion)up to 99%N/AN/A[2]
(S)-Metoprolol Candida antarctica Lipase B (CALB)High99%4 stepsN/A[12]
(S)-Betaxolol Hydrolytic Kinetic Resolution9% (overall)99%N/AN/A[10]
(S)-Atenolol Candida antarctica Lipase B (CALB)32% (resolution step)>99%4 stepsN/A[11]
(S)-Bisoprolol Candida antarctica Lipase B (CALB)19% (overall)96%6 stepsN/A[16]

Note: N/A indicates data not specified in the source. Yields can be for a specific step or overall synthesis as noted.

Visualizations

G cluster_start Starting Materials cluster_intermediate Racemic Intermediate Synthesis cluster_resolution Chiral Separation / Asymmetric Synthesis cluster_final Final Synthesis Step A Aromatic Precursor (e.g., Phenol) C Racemic Epoxide or Chlorohydrin Intermediate A->C Base-catalyzed reaction B Epichlorohydrin B->C D Kinetic Resolution (e.g., Lipase-Catalyzed) C->D E Enantiopure (R)-Intermediate D->E Unreacted F Modified (S)-Intermediate D->F Reacted G Nucleophilic Substitution (with Amine, e.g., Isopropylamine) E->G H Final Enantiopure (S)-Beta-Blocker G->H

Caption: General workflow for chemoenzymatic synthesis of an (S)-beta-blocker.

G start Define Synthesis Goal q1 Primary Goal: High Enantioselectivity? start->q1 q2 Primary Goal: Green Chemistry & Mild Conditions? q1->q2 Yes cat2 Asymmetric Organocatalysis or Chemo-catalysis q1->cat2 No q3 Primary Goal: Max Throughput & Reaction Speed? q2->q3 No cat1 Biocatalysis (Lipases) Kinetic Resolution q2->cat1 Yes cat3 Advanced Nanoreactors (e.g., NGO Membrane) q3->cat3 Yes cat4 Traditional Chemo-catalysis q3->cat4 No

Caption: Decision tree for catalyst selection in beta-blocker synthesis.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (S)-Atenolol

This protocol is adapted from methodologies involving the kinetic resolution of a key chlorohydrin intermediate.[11][17]

  • Synthesis of Racemic Chlorohydrin Intermediate:

    • Stir 2-(4-hydroxyphenyl)acetamide in epichlorohydrin at room temperature.

    • Add a solution of NaOH in H₂O and continue stirring for 48 hours. This forms a mixture of the desired chlorohydrin and an epoxide by-product.

    • Filter the mixture and dry the crude product under reduced pressure.

    • To convert the epoxide by-product to the desired chlorohydrin, dissolve the crude mixture in tetrahydrofuran (THF) and add lithium chloride and acetic acid. Stir until conversion is complete as monitored by TLC.

    • Purify the racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide using column chromatography.

  • Lipase-Catalyzed Kinetic Resolution:

    • Dissolve the racemic chlorohydrin in dry acetonitrile.

    • Add lipase B from Candida antarctica (CALB) and vinyl butanoate as the acyl donor.

    • Incubate the reaction in a shaker at a controlled temperature (e.g., 40°C) until approximately 50% conversion is achieved. Monitor the reaction progress by chiral HPLC.

    • After the reaction, filter off the enzyme.

    • Separate the resulting (S)-acetate and the unreacted (R)-chlorohydrin by column chromatography. The (R)-chlorohydrin should have a high enantiomeric excess (>99% ee).

  • Synthesis of (S)-Atenolol:

    • Dissolve the purified, enantiopure (R)-chlorohydrin in water.

    • Add isopropylamine and stir the mixture. The reaction involves an SN2 reaction with inversion of stereochemistry.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, purify the final product, (S)-atenolol, by crystallization or chromatography to yield a product with >99% ee.[17]

Protocol 2: Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol is based on the efficient two-step synthesis using a chiral zinc complex.[5][6]

  • Synthesis of Racemic α-Naphthyl Glycidyl Ether:

    • Dissolve α-naphthol and KOH in DMSO at room temperature.

    • Add epichlorohydrin to the mixture and stir for approximately 6 hours.

    • Extract the product, α-naphthyl glycidyl ether, and purify. This step should result in a high chemical yield (~95%).[5]

  • Enantioselective Ring-Opening:

    • Prepare the chiral catalyst by mixing Zn(NO₃)₂ and (+)-tartaric acid.

    • Add the racemic α-naphthyl glycidyl ether to the catalyst mixture.

    • Add isopropylamine to the reaction vessel.

    • Heat the reaction mixture (e.g., reflux at 75°C) and stir for 24 hours.[6] The chiral zinc complex will favor the kinetic resolution of the (S)-enantiomer.

    • After the reaction is complete, perform a simple work-up to isolate the (S)-propranolol. This method can achieve high chemical yield and high enantiomeric excess (e.g., 84% overall yield, 89% ee) without requiring purification of the intermediate.[5]

References

Technical Support Center: Continuous-Flow Synthesis of Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the continuous-flow synthesis of beta-blockers. Our goal is to help you improve conversion rates, optimize reaction conditions, and efficiently resolve experimental issues.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the continuous-flow synthesis of beta-blockers.

Problem 1: Low Conversion or Yield

Possible Causes and Solutions:

  • Inadequate Mixing: Poor mixing of reactants can lead to incomplete reactions.

    • Solution: Ensure your reactor setup includes an efficient micromixer. For reactions involving immiscible reagents, consider using a static mixer or a packed-bed reactor to enhance interfacial contact.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can limit the conversion of the limiting reagent.

    • Solution: Carefully control the flow rates of your reactant streams to maintain the optimized molar ratio. For the synthesis of propranolol, for instance, increasing the isopropylamine equivalence can prevent the formation of undesired by-products and drive the reaction to completion.[1]

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a sufficient rate.

    • Solution: Gradually increase the temperature of the reactor. Continuous-flow systems allow for precise temperature control and can be operated at temperatures above the solvent's boiling point by using a back-pressure regulator.[2] For metoprolol synthesis, high-temperature (240 °C) and high-pressure (500 psi) conditions have been shown to achieve high yields with very short residence times.[2]

  • Insufficient Residence Time: The reactants may not be spending enough time in the reactor to fully convert to the product.

    • Solution: Decrease the total flow rate or use a longer reactor coil to increase the residence time.

  • Catalyst Deactivation: If using a heterogeneous catalyst, it may have become deactivated over time.

    • Solution: Regenerate or replace the catalyst. Consider using more robust catalysts, such as the amine-functionalized graphene oxide (NGO) membrane reactor, which has shown high stability and efficiency.[1][3]

Problem 2: Reactor Clogging

Possible Causes and Solutions:

  • Precipitation of Starting Materials, Intermediates, or Products: Solids forming within the narrow channels of a flow reactor is a common cause of clogging.

    • Solution 1: Solvent Selection: Choose a solvent system in which all components (reactants, intermediates, and products) are highly soluble at the reaction temperature.

    • Solution 2: Temperature Adjustment: Increasing the reactor temperature can sometimes prevent precipitation.

    • Solution 3: Sonication: Applying ultrasound to the reactor can help to break up solid particles and prevent them from agglomerating and causing blockages.

    • Solution 4: Reactor Design: For reactions known to produce solids, consider using a continuous stirred-tank reactor (CSTR) system or a reactor with wider channels.

  • Salt Formation: Inorganic salts formed as by-products can precipitate and block the reactor.

    • Solution: If possible, choose reagents that do not produce insoluble by-products. Alternatively, an in-line quenching and liquid-liquid extraction can be employed to remove salts from the reaction stream.

Problem 3: Inconsistent Flow Rate or Pressure Fluctuations

Possible Causes and Solutions:

  • Pump Issues:

    • Air Bubbles in the Pump: This can cause the pump to lose its prime and deliver an inconsistent flow.

      • Solution: Degas your solvents before use and ensure all connections on the suction side of the pump are airtight. Prime the pump carefully before starting the experiment.

    • Clogged Pump Inlet/Outlet: Particulate matter can block the pump's check valves.

      • Solution: Filter your reactant solutions before they enter the pump.

    • Worn Pump Seals: Leaking pump seals can lead to a loss of pressure and inconsistent flow.

      • Solution: Regularly inspect and replace pump seals as part of your preventative maintenance schedule.

  • Back-Pressure Regulator (BPR) Malfunction: A faulty BPR can lead to pressure instability.

    • Solution: Ensure the BPR is clean and functioning correctly. Check for any blockages in the BPR or the downstream tubing.

Problem 4: Formation of Impurities

Possible Causes and Solutions:

  • Side Reactions: Undesired side reactions can lead to the formation of impurities, reducing the purity of the final product. A common issue in propranolol synthesis is the formation of a tertiary amine by-product.[4]

    • Solution 1: Temperature Optimization: Adjusting the reaction temperature can sometimes favor the desired reaction pathway over side reactions.

    • Solution 2: Additive Introduction: In the case of propranolol synthesis, the addition of a catalytic amount of water has been shown to significantly reduce the formation of the tertiary amine by-product and improve the purity of the desired product.[4]

    • Solution 3: Stoichiometry Control: Optimizing the molar ratio of reactants can minimize side reactions. For propranolol, a 1:3 molar ratio of naphthyl glycidyl ether to isopropylamine improves selectivity.[1]

  • Degradation of Reagents or Products: Some compounds may be unstable under the reaction conditions.

    • Solution: Minimize the residence time at high temperatures. If a product is known to be unstable, consider an immediate in-line quench after it exits the reactor.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous-flow synthesis for beta-blockers compared to traditional batch methods?

A1: Continuous-flow synthesis offers several key advantages, including:

  • Enhanced Safety: Smaller reaction volumes minimize the risks associated with hazardous reactions and reagents.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reactions and fewer side products.

  • Higher Yields and Purity: Optimized reaction conditions and reduced side reactions often result in higher yields and purer products.

  • Scalability: Scaling up production is often simpler in flow chemistry by either running the system for longer (scaling out) or by using multiple reactors in parallel (numbering up).

  • Automation: Continuous-flow systems can be easily automated for unattended operation and data logging.

Q2: How can I monitor the progress of my reaction in real-time?

A2: Integrating in-line analytical techniques, also known as Process Analytical Technology (PAT), is crucial for real-time reaction monitoring. Common methods include:

  • Spectroscopy: UV/Vis, Infrared (IR), and Raman spectroscopy can provide real-time information on the concentration of reactants and products.[5][6]

  • Nuclear Magnetic Resonance (NMR): Flow NMR spectroscopy is a powerful tool for detailed structural analysis and reaction kinetics.[5]

  • Chromatography: In-line High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can be used for automated sampling and analysis of the reaction mixture.[5]

Q3: What type of reactor is best suited for beta-blocker synthesis?

A3: The choice of reactor depends on the specific reaction.

  • Coil Reactors (PFRs): These are the most common type of flow reactors and are suitable for many homogeneous reactions.

  • Packed-Bed Reactors: These are useful for reactions involving solid catalysts or reagents.

  • Microreactors: These offer excellent heat and mass transfer but can be prone to clogging.

  • Membrane Reactors: Novel systems like the amine-functionalized graphene oxide (NGO) membrane reactor have shown exceptional performance for propranolol synthesis, achieving nearly 100% conversion in seconds at room temperature.[1][3]

Q4: Can I use continuous-flow for chiral synthesis of beta-blockers?

A4: Yes, continuous-flow systems are well-suited for asymmetric synthesis. This can be achieved by using chiral catalysts in a packed-bed reactor or by employing biocatalysis with immobilized enzymes.

Data Presentation: Comparison of Continuous-Flow Synthesis Methods for Beta-Blockers

Beta-BlockerMethodKey ParametersConversion/YieldReference
Propranolol Amine-functionalized graphene oxide (NGO) membrane reactorTemperature: 23 °C; Reactant Molar Ratio (naphthyl glycidyl ether:isopropylamine): 1:3Nearly 100% conversion and selectivity in < 4.63 seconds[1]
Propranolol Addition of catalytic waterAddition of a catalytic amount of water to the isopropylamine stream90% yield with 94% HPLC purity, reducing tertiary amine byproduct to 6%[4]
Metoprolol High-Temperature/High-PressureTemperature: 240 °C; Pressure: 500 psi91% yield[2][4]
Atenolol One-pot synthesis in Deep Eutectic Solvent (DES)Temperature: 40 °C; Solvent: Choline chloride:ethylene glycol (ChCl:EG)95% overall yield[7]

Experimental Protocols

Key Experiment 1: Continuous-Flow Synthesis of Propranolol using an NGO Membrane Reactor

Objective: To achieve high conversion and selectivity in the synthesis of propranolol under mild conditions.

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Isopropylamine

  • Amine-functionalized graphene oxide (NGO) membrane

  • Vacuum-assisted filtration setup

  • Continuous-flow reactor system with precision pumps

Methodology:

  • Prepare the Intermediate (Naphthyl Glycidyl Ether): Synthesize naphthyl glycidyl ether from 1-naphthol and epichlorohydrin according to established batch procedures.

  • Assemble the NGO Membrane Reactor: Fabricate the NGO membrane using vacuum-assisted filtration. Install the membrane into a suitable module within the continuous-flow setup.

  • Prepare Reactant Solutions: Prepare a solution of naphthyl glycidyl ether in a suitable solvent and a separate solution of isopropylamine.

  • Set Up the Flow System:

    • Use two separate pumps to deliver the naphthyl glycidyl ether solution and the isopropylamine solution.

    • Set the flow rates to achieve a 1:3 molar ratio of naphthyl glycidyl ether to isopropylamine.

    • The combined stream is then passed through the NGO membrane reactor.

  • Reaction Conditions:

    • Maintain the reactor temperature at 23 °C.

    • The residence time within the membrane reactor is typically less than 5 seconds.

  • Collection and Analysis: Collect the product stream exiting the reactor. Analyze the product for conversion and selectivity using HPLC or GC-MS.

Key Experiment 2: Continuous-Flow Synthesis of Atenolol in a Deep Eutectic Solvent

Objective: To perform a sustainable, one-pot synthesis of atenolol with high yield.

Materials:

  • 2-(4-hydroxyphenyl)acetamide

  • Epichlorohydrin

  • Isopropylamine

  • Choline chloride (ChCl)

  • Ethylene glycol (EG)

  • Continuous-flow reactor system with a heated coil reactor

Methodology:

  • Prepare the Deep Eutectic Solvent (DES): Mix choline chloride and ethylene glycol in a 1:2 molar ratio and heat gently until a clear, homogeneous liquid is formed.

  • Prepare Reactant Feed: Dissolve 2-(4-hydroxyphenyl)acetamide in the ChCl:EG DES.

  • Set Up the Two-Step Flow System:

    • Step 1: Epoxidation:

      • Pump the solution of 2-(4-hydroxyphenyl)acetamide in DES and a separate stream of epichlorohydrin (1.5 equivalents) into a T-mixer.

      • Pass the mixed stream through a heated coil reactor at 40 °C with a residence time of 6 hours.

    • Step 2: Amination:

      • Introduce a stream of isopropylamine (3 equivalents) to the output of the first reactor using another T-mixer.

      • Pass the new mixture through a second heated coil reactor at 40 °C with a residence time of 6 hours.

  • Work-up and Isolation:

    • Collect the product stream.

    • Remove excess isopropylamine under vacuum.

    • Add water to precipitate the atenolol product.

    • Filter, wash with water, and dry the solid to obtain pure atenolol.

Visualizations

Experimental Workflow for Continuous-Flow Synthesis of Beta-Blockers

G cluster_reactants Reactant Delivery ReactantA Reactant A (e.g., Epoxide Precursor) PumpA Pump A ReactantA->PumpA ReactantB Reactant B (e.g., Amine) PumpB Pump B ReactantB->PumpB Mixer Micromixer PumpA->Mixer PumpB->Mixer Reactor Flow Reactor (e.g., Heated Coil, Packed Bed) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Analysis In-line Analysis (PAT) BPR->Analysis Collection Product Collection Analysis->Collection

Caption: A generalized workflow for the continuous-flow synthesis of beta-blockers.

Troubleshooting Logic for Low Conversion

G cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low Conversion Observed CheckTemp Is Temperature Optimal? Start->CheckTemp CheckTime Is Residence Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp Increase Reactor Temperature CheckTemp->IncreaseTemp No CheckMixing Is Mixing Efficient? CheckTime->CheckMixing Yes IncreaseTime Decrease Flow Rate or Use Longer Reactor CheckTime->IncreaseTime No ImproveMixing Use Static Mixer or Improve Micromixer CheckMixing->ImproveMixing No Resolved Conversion Improved CheckMixing->Resolved Yes IncreaseTemp->Resolved IncreaseTime->Resolved ImproveMixing->Resolved

Caption: A decision tree for troubleshooting low conversion in continuous-flow synthesis.

References

troubleshooting low conversion rates in propranolol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of propranolol.

Frequently Asked Questions (FAQs)

Q1: My propranolol synthesis has a low yield. What are the common causes?

Low conversion rates in propranolol synthesis can stem from several factors. Key areas to investigate include the quality of starting materials, reaction conditions, and the presence of side reactions. Inadequate temperature control, suboptimal molar ratios of reactants, or an inefficient catalyst system are frequent culprits.

Q2: I am observing an impurity with a higher Rf value than propranolol on my TLC plate. What could it be?

An impurity with a higher Rf value is likely less polar than propranolol. A common byproduct is a tertiary amine formed from the reaction of propranolol with unreacted 1-(naphthalen-1-yloxy)-2,3-epoxypropane. To minimize this, consider adjusting the molar ratio of isopropylamine to the epoxy intermediate.

Q3: My reaction appears to have stalled and is not proceeding to completion. What steps can I take?

If your reaction has stalled, consider the following:

  • Re-evaluate your catalyst: Ensure the base catalyst (e.g., triethylamine, NaOH, KOH) is of sufficient quality and concentration.

  • Temperature: Verify that the reaction temperature is optimal. Some protocols suggest temperatures around 65°C for the initial step and ambient to slightly elevated temperatures for the amination.

  • Mixing: Ensure adequate mixing to facilitate reactant interaction.

Q4: After the work-up, I'm having trouble crystallizing the final product. What can I do?

Crystallization issues can arise from residual impurities or an inappropriate solvent system. If propranolol is "oiling out" or failing to crystallize, try the following:

  • Solvent System: Experiment with different solvent systems for recrystallization. Toluene/hexane and n-propanol/heptane mixtures have been used successfully.

  • Seeding: Introduce a small seed crystal of pure propranolol to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

  • Purity: If problems persist, consider repurifying the crude product using column chromatography to remove impurities that may be inhibiting crystallization.

Troubleshooting Guides

Low Conversion of 1-Naphthol

Problem: TLC or HPLC analysis indicates a significant amount of unreacted 1-naphthol after the first step.

Possible CauseSuggested Solution
Insufficient Base Ensure at least a stoichiometric amount of base is used to deprotonate the 1-naphthol. The concentration of aqueous NaOH should be carefully controlled.
Low Reaction Temperature Increase the reaction temperature to the optimal range (50-65°C) to ensure a sufficient reaction rate.
Poor Quality of 1-Naphthol Use high-purity 1-naphthol (≥99.0%) to avoid side reactions from impurities.[1]
Inefficient Phase Transfer Catalyst (if used) Ensure the phase transfer catalyst is active and used in the correct proportion.
Formation of Side Products

Problem: Multiple spots are observed on the TLC plate, indicating the presence of impurities.

Possible CauseIdentification & Solution
Formation of Tertiary Amine This byproduct arises from the reaction of propranolol with the epoxide intermediate. Increase the molar ratio of isopropylamine to the epoxide to favor the formation of the desired secondary amine. A ratio of 1:3 (epoxide to isopropylamine) has been shown to improve selectivity.[2]
Unreacted Epoxide Intermediate The presence of the epoxide intermediate can be confirmed by its characteristic spot on the TLC. Ensure sufficient reaction time and temperature for the ring-opening reaction with isopropylamine.
Other Impurities A range of other process-related impurities can occur. Characterization by techniques like HPLC-MS may be necessary. Purification by column chromatography is often effective.

Experimental Protocols

Synthesis of Propranolol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane

  • To a solution of 1-naphthol (1.0 equivalent) in a suitable solvent (e.g., methylene dichloride), add a base such as triethylamine (e.g., 1.1 equivalents).

  • Slowly add epichlorohydrin (e.g., 1.5 equivalents) to the mixture while maintaining the temperature below 30°C.

  • Stir the reaction mixture at 25-30°C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, perform a suitable work-up, which may include washing with water and brine, followed by drying over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude epoxide intermediate.

Step 2: Synthesis of Propranolol

  • Dissolve the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane in a suitable solvent like methylene dichloride.

  • Add isopropylamine (e.g., 1.0-1.4 equivalents).

  • Add a catalytic amount of triethylamine.

  • Stir the reaction at 20-30°C.

  • Monitor the reaction by TLC. The reaction is typically complete within 5-6 hours.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude propranolol by recrystallization from a solvent system such as toluene/n-hexane.

Data Presentation

Comparison of Reaction Conditions for Propranolol Synthesis
ReferenceReactants & RatiosCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
Patent CN113511979A1-Naphthol:Epichlorohydrin (1:4.18), Intermediate:Isopropylamine (1:6)TriethylamineNot specified65888.799.9
Patent CN104961642AIntermediate:Isopropylamine (1:1.3)TriethylamineMethylene Dichloride25-305.594.199.2
Patent CN104961642AIntermediate:Isopropylamine (1.1)TriethylamineMethylene Dichloride25-30693.099.1

Visualizations

experimental_workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amination s1_reactants 1-Naphthol + Epichlorohydrin + Base (e.g., Triethylamine) s1_reaction Reaction (e.g., 25-30°C, 4-6h) s1_reactants->s1_reaction s1_workup Work-up (Wash, Dry) s1_reaction->s1_workup s1_intermediate Crude 1-(naphthalen-1-yloxy) -2,3-epoxypropane s1_workup->s1_intermediate s2_reactants Epoxide Intermediate + Isopropylamine + Catalyst (e.g., Triethylamine) s1_intermediate->s2_reactants s2_reaction Reaction (e.g., 20-30°C, 5-6h) s2_reactants->s2_reaction s2_workup Solvent Evaporation s2_reaction->s2_workup s2_purification Recrystallization (e.g., Toluene/Hexane) s2_workup->s2_purification s2_product Pure Propranolol s2_purification->s2_product troubleshooting_tree start Low Propranolol Yield check_step1 Check Step 1: Epoxide Formation start->check_step1 check_step2 Check Step 2: Amination Reaction start->check_step2 unreacted_naphthol Unreacted 1-Naphthol? check_step1->unreacted_naphthol incomplete_amination Incomplete Reaction? check_step2->incomplete_amination unreacted_naphthol->check_step2 No solution_naphthol Increase Base/Temperature Check 1-Naphthol Purity unreacted_naphthol->solution_naphthol Yes side_products Side Products Present? incomplete_amination->side_products No solution_amination Increase Reaction Time/Temp Check Isopropylamine Ratio incomplete_amination->solution_amination Yes solution_side_products Adjust Reactant Ratios Purify via Column Chromatography side_products->solution_side_products Yes reaction_pathways cluster_main Main Reaction Pathway cluster_side Side Reaction epoxide Epoxide Intermediate propranolol Propranolol (Desired Product) epoxide->propranolol + Isopropylamine isopropylamine Isopropylamine propranolol_side Propranolol tertiary_amine Tertiary Amine (Byproduct) propranolol_side->tertiary_amine + Epoxide Intermediate epoxide_side Epoxide Intermediate

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-[(4-Bromophenoxy)methyl]oxirane and Alternative Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-[(4-Bromophenoxy)methyl]oxirane, a key intermediate in pharmaceutical synthesis, with other commonly used epoxides. By examining its performance in the crucial nucleophilic ring-opening reaction, this document aims to inform the selection of appropriate building blocks for synthetic chemistry and drug development. The comparison is supported by experimental data from peer-reviewed literature, with detailed protocols and workflow visualizations to aid in practical application.

Introduction: The Role of Aryloxymethyl Oxiranes in Synthesis

Aryloxymethyl oxiranes (glycidyl ethers) are a vital class of intermediates, prized for their ability to undergo regioselective ring-opening reactions with a variety of nucleophiles. This reactivity is the cornerstone of their utility in constructing complex molecules, most notably the β-amino alcohol scaffold found in many β-blocker pharmaceuticals.[1][2] this compound, also known as 4-bromophenyl glycidyl ether, is a prominent member of this class.[3] The presence of a bromine atom on the phenyl ring offers both steric and electronic modifications compared to unsubstituted analogues, and provides a handle for further functionalization, such as cross-coupling reactions.

This guide compares this compound against two primary alternatives:

  • Epichlorohydrin: A common, inexpensive bulk chemical used to generate aryloxymethyl oxiranes in situ or in a two-step, one-pot procedure.

  • Other Aryloxymethyl Oxiranes: Such as the unsubstituted phenyl glycidyl ether and naphthyl glycidyl ether, to evaluate the impact of the aromatic substituent on reactivity and yield.

The primary reaction considered is the aminolysis of the epoxide ring, a key step in the synthesis of β-adrenergic blocking agents.[1][2]

Comparative Analysis of Synthetic Routes

The synthesis of β-amino alcohols from aryloxymethyl oxiranes can be approached in two main ways: a one-step reaction using a pre-synthesized glycidyl ether or a two-step sequence starting from a phenol and epichlorohydrin.

One-Step vs. Two-Step Synthetic Workflow

This compound offers a streamlined, one-step route to the desired β-amino alcohol product through direct reaction with an amine. In contrast, using epichlorohydrin involves an initial reaction with a phenol (e.g., 4-bromophenol) to form the glycidyl ether intermediate, which then reacts with the amine. While often performed in one pot, this constitutes a two-step process.

G cluster_0 Route A: Pre-formed Glycidyl Ether cluster_1 Route B: In Situ Generation from Epichlorohydrin A1 This compound A3 β-Amino Alcohol Product A1->A3 + Amine (1 Step) A2 Amine A2->A3 B1 4-Bromophenol B3 Glycidyl Ether Intermediate B1->B3 + Epichlorohydrin (Step 1: Etherification) B2 Epichlorohydrin B2->B3 B5 β-Amino Alcohol Product B3->B5 + Amine (Step 2: Aminolysis) B4 Amine B4->B5

Caption: Comparison of synthetic workflows for β-amino alcohol synthesis.

The primary advantage of using a pre-formed epoxide like this compound is the simplification of the subsequent reaction, potentially leading to cleaner reactions and easier purification. The two-step route starting with epichlorohydrin is often favored due to the low cost of the starting materials, but can be less efficient overall.

Performance in Nucleophilic Ring-Opening Reactions

The efficacy of an epoxide in synthesis is largely determined by its yield, selectivity, and reaction rate in nucleophilic ring-opening reactions. The following tables summarize experimental data for the reaction of various epoxides with amines under different catalytic conditions.

Synthesis of Aryloxymethyl Oxirane Intermediates

Before reacting with an amine, the aryloxymethyl oxirane must be synthesized. This is typically achieved through a Williamson ether synthesis between a phenol and epichlorohydrin. The yield of this step is critical for the overall efficiency of the two-step pathway.

PhenolBaseCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1-NaphtholNaOH (30% aq.)Benzyltriethylammonium chlorideEpichlorohydrin50694.1[4]
1-NaphtholKOH (powdered)-DMSORT695[5]
4-NitrophenolCs₂CO₃-DMF1050.17 (flow)97 (conversion)[6][7]
4-ChlorophenolCs₂CO₃-DMF1050.17 (flow)81 (isolated)[6][7]

Table 1: Comparative Yields for the Synthesis of Aryloxymethyl Oxiranes from Phenols and Epichlorohydrin.

The data indicates that high yields (>90%) can be achieved for the synthesis of the glycidyl ether intermediate under various conditions, including phase-transfer catalysis and solvent-based systems.[4][5] This establishes the two-step route as a viable, high-yielding alternative to using pre-formed epoxides.

Aminolysis of Aryloxymethyl Oxiranes

The key comparative step is the reaction of the epoxide with an amine to form the final β-amino alcohol product. The electronic nature of the substituent on the aryl ring can influence the electrophilicity of the epoxide carbons and thus the reaction rate and conditions required.

| Epoxide | Amine | Catalyst / Conditions | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(Naphthalen-1-yloxy)methyloxirane | Isopropylamine | Neat amine, reflux | Reflux | 24 | 90 |[5] | | 2-(Naphthalen-1-yloxy)methyloxirane | Isopropylamine | Methanol | 45 | 48 | ~70-80 (inferred) |[8] | | Phenyl glycidyl ether | Aniline | YCl₃ (1 mol%), solvent-free | RT | 0.5 | 95 |[1] | | Phenyl glycidyl ether | p-Toluidine | SBSSA, solvent-free | 80 | 0.67 | 92 |[9] | | Styrene Oxide | Aniline | Cyanuric Chloride (2 mol%), solvent-free | RT | 0.25 | 98 |[10][11] |

Table 2: Comparative Yields for the Aminolysis of Various Epoxides.

G cluster_reactivity Influence of Aryl Substituent on Reactivity ewg Electron-Withdrawing Group (e.g., -Br, -NO₂) reactivity Increased Electrophilicity of Epoxide Ring ewg->reactivity Increases edg Electron-Donating Group (e.g., -OCH₃) edg->reactivity Decreases h Unsubstituted (e.g., -H) h->reactivity Baseline

Caption: Electronic effects of aryl substituents on epoxide reactivity.

Experimental Protocols

The following are representative experimental protocols derived from the literature for the key synthetic transformations discussed.

Protocol 1: Synthesis of 2-(Naphthalen-1-yloxy)methyloxirane

This procedure details the synthesis of an aryloxymethyl oxirane from a phenol and epichlorohydrin.[5]

Materials:

  • 1-Naphthol (1.0 eq.)

  • Potassium Hydroxide (KOH), powdered (approx. 1.5 eq.)

  • Epichlorohydrin (3.0 eq.)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • 5% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 1-naphthol (1.0 eq.) in DMSO in a round-bottom flask equipped with a magnetic stirrer.

  • Add powdered KOH to the solution and stir for 30 minutes at room temperature.

  • Slowly add epichlorohydrin (3.0 eq.) over a period of 45 minutes.

  • Continue stirring at room temperature for 6 hours.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous mixture with chloroform (2x).

  • Combine the organic layers and wash with 5% NaOH solution (2x) and then with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Reported Yield: 95% .[5]

Protocol 2: Synthesis of a β-Amino Alcohol (Propranolol)

This procedure details the ring-opening of an aryloxymethyl oxirane with an amine.[5]

Materials:

  • 2-(Naphthalen-1-yloxy)methyloxirane (1.0 eq.)

  • Isopropylamine (in excess)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-(naphthalen-1-yloxy)methyloxirane (1.0 eq.).

  • Add a large excess of isopropylamine and a small amount of water (e.g., 20 mL isopropylamine and 1 mL water per 10 mmol of epoxide).

  • Heat the mixture to reflux with stirring for 24 hours.

  • After cooling to room temperature, remove the excess isopropylamine and solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane. Reported Yield: 90% .[5]

Conclusion

This compound stands as a highly valuable and versatile intermediate in organic synthesis.

Comparison Summary:

  • vs. Epichlorohydrin: Using the pre-formed this compound provides a more direct, single-step route to target β-amino alcohols, which can simplify process development and purification. However, the two-step synthesis from 4-bromophenol and the inexpensive epichlorohydrin is also very high-yielding (>90% for the intermediate) and may be more cost-effective for large-scale production.[4][5]

  • vs. Other Aryloxymethyl Oxiranes: The electron-withdrawing bromine substituent in this compound is predicted to enhance the electrophilicity of the epoxide, potentially increasing its reactivity and allowing for milder reaction conditions compared to unsubstituted or electron-rich analogues. Furthermore, the bromine atom serves as a useful synthetic handle for subsequent diversification via cross-coupling chemistry.

The choice between these alternatives will ultimately depend on the specific project goals, including cost considerations, desired reaction conditions, scale, and the potential for downstream chemical modifications. This guide provides the foundational data and workflows to make an informed decision for the synthesis of complex molecular architectures.

References

Unveiling Molecular Architecture: A Comparative Guide to Spectroscopic Analysis for Reaction Product Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical synthesis and drug development, the definitive confirmation of a reaction product's structure is paramount. Spectroscopic analysis provides a powerful, non-destructive toolkit to elucidate the atomic and molecular framework of newly synthesized compounds. This guide offers a comparative overview of the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—to assist researchers, scientists, and drug development professionals in selecting the optimal methods for their analytical needs.

At a Glance: Comparing Spectroscopic Techniques

A combination of spectroscopic methods is often employed to unambiguously determine the structure of a new chemical entity.[1][2] The following table summarizes the key information provided by each technique, their typical applications, strengths, and limitations.

Spectroscopic Technique Information Provided Primary Application Strengths Limitations
Nuclear Magnetic Resonance (NMR) Detailed information on the molecular skeleton, including connectivity of atoms and their chemical environment.[3][4]Elucidation of the complete molecular structure and stereochemistry.[5][6]Provides the most comprehensive structural information.[7]Relatively low sensitivity, can be time-consuming, and requires larger sample amounts.[6]
Mass Spectrometry (MS) Precise molecular weight and elemental composition; fragmentation patterns offer structural clues.[8][9]Determining the molecular formula and identifying known compounds through library matching.[10][11]Extremely high sensitivity, capable of analyzing very small sample quantities.Isomers are often indistinguishable; fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.[12][13]Rapid identification of key chemical bonds and functional moieties.Fast, simple, and provides a characteristic "fingerprint" for a molecule.[12]Provides limited information about the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about electronic transitions, particularly in conjugated systems.[14][15]Analysis of compounds with chromophores, such as aromatic rings and conjugated double bonds.[16][17]High sensitivity for absorbing compounds; useful for quantitative analysis.[18]Provides structural information for a limited class of molecules.

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[4] It is based on the interaction of nuclear spins with an external magnetic field.[19] The two most common types are ¹H NMR and ¹³C NMR.

  • ¹H NMR Spectroscopy provides information about the number of different types of protons, their relative numbers (integration), and their neighboring protons (spin-spin splitting).[20]

  • ¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in a molecule.[20] Advanced techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[20]

Key Data for ¹H NMR Chemical Shifts:

Functional Group Chemical Shift (δ) / ppm
Alkyl (C-H)0.9 - 1.8
Alkyne (≡C-H)2.0 - 3.0
Alkene (=C-H)4.5 - 6.5
Aromatic (Ar-H)6.5 - 8.5
Aldehyde (CHO)9.0 - 10.0
Carboxylic Acid (COOH)10.0 - 13.0
Alcohol (O-H)1.0 - 5.0 (variable)
Amine (N-H)1.0 - 5.0 (variable)
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[8] This technique provides the molecular weight of the compound with high accuracy, which is crucial for determining its molecular formula.[9] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[9]

Common Fragmentation Patterns:

Compound Class Characteristic Fragments
AlkanesSeries of peaks separated by 14 Da (CH₂)
AlcoholsLoss of H₂O (M-18), alpha-cleavage
Aldehydes/KetonesMcLafferty rearrangement, alpha-cleavage
EstersMcLafferty rearrangement, loss of OR group
Aromatic CompoundsStable molecular ion, characteristic aromatic fragments
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13] It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.[21]

Characteristic IR Absorption Frequencies:

Functional Group Vibrational Motion **Frequency Range (cm⁻¹) **Intensity
O-H (Alcohol, Phenol)Stretching3200 - 3600Broad, Strong
N-H (Amine, Amide)Stretching3300 - 3500Medium
C-H (Alkane)Stretching2850 - 3000Strong
C-H (Alkene)Stretching3000 - 3100Medium
C≡C (Alkyne)Stretching2100 - 2260Weak to Medium
C=O (Carbonyl)Stretching1650 - 1780Strong
C=C (Alkene)Stretching1620 - 1680Medium
C-O (Alcohol, Ether, Ester)Stretching1050 - 1300Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds containing conjugated systems.[14][22] The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule; as conjugation increases, λmax shifts to longer wavelengths.[15][16]

Typical λmax Values for Conjugated Systems:

Conjugated System λmax (nm)
Ethylene (C=C)~170
1,3-Butadiene (C=C-C=C)~217
1,3,5-Hexatriene~258
Benzene~255

Experimental Protocols

A generalized workflow for the spectroscopic analysis of a reaction product is outlined below.

G General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation & Structure Elucidation Sample Purified Reaction Product Dissolve Dissolve in Appropriate Solvent (e.g., CDCl3 for NMR, CH2Cl2 for IR/UV-Vis) Sample->Dissolve IR_Spec Acquire IR Spectrum Dissolve->IR_Spec MS_Spec Acquire Mass Spectrum Dissolve->MS_Spec NMR_Spec Acquire NMR Spectra (¹H, ¹³C, etc.) Dissolve->NMR_Spec UV_Vis_Spec Acquire UV-Vis Spectrum (if applicable) Dissolve->UV_Vis_Spec IR_Interp Identify Functional Groups IR_Spec->IR_Interp MS_Interp Determine Molecular Formula & Fragmentation MS_Spec->MS_Interp NMR_Interp Determine Connectivity & Stereochemistry NMR_Spec->NMR_Interp UV_Vis_Interp Confirm Conjugation UV_Vis_Spec->UV_Vis_Interp Combine Combine All Spectroscopic Data IR_Interp->Combine MS_Interp->Combine NMR_Interp->Combine UV_Vis_Interp->Combine Structure Propose/Confirm Structure Combine->Structure

Caption: A generalized workflow for the spectroscopic analysis of a reaction product.

Detailed Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum using a standard pulse sequence. Following this, acquire a ¹³C NMR spectrum. Additional experiments such as DEPT, COSY, HSQC, and HMBC can be run to further elucidate the structure.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the isotopic pattern to aid in elemental composition determination. Interpret the fragmentation pattern to deduce structural features.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid with KBr powder and pressing it into a thin disk, or run as a Nujol mull. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted so that the absorbance is within the linear range of the instrument (typically 0.1 - 1 AU).

  • Data Acquisition: Record the spectrum against a solvent blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε).

Logical Pathway for Structure Determination

The process of elucidating a chemical structure from spectroscopic data is a puzzle-solving endeavor that integrates information from multiple techniques.[2]

G Logical Flow for Structure Elucidation Start Reaction Product MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR UV UV-Vis Spectroscopy Start->UV MolFormula Determine Molecular Formula (from high-resolution MS) MS->MolFormula FuncGroups Identify Functional Groups IR->FuncGroups Connectivity Establish C-H Framework & Connectivity NMR->Connectivity Conjugation Confirm Conjugated System UV->Conjugation Hypothesis Propose Putative Structure(s) MolFormula->Hypothesis FuncGroups->Hypothesis Connectivity->Hypothesis Conjugation->Hypothesis Validation Validate against all spectroscopic data Hypothesis->Validation FinalStructure Confirmed Structure Validation->FinalStructure

Caption: A logical pathway for integrating data from multiple spectroscopic techniques to determine a chemical structure.

By systematically applying these powerful analytical techniques and integrating the orthogonal data they provide, researchers can confidently and accurately determine the structure of their reaction products, a critical step in the advancement of chemical research and drug development.

References

A Comparative Analysis of Catalysts for the Ring-Opening of 2-[(4-Bromophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and regioselective ring-opening of epoxides is a critical transformation in the synthesis of β-amino alcohols, key intermediates in numerous pharmaceutical compounds. This guide provides a comparative study of different catalysts for the ring-opening of 2-[(4-Bromophenoxy)methyl]oxirane with an amine nucleophile, offering a side-by-side analysis of their performance based on available experimental data.

The aminolysis of this compound, also known as 4-bromophenyl glycidyl ether, yields a 1-amino-3-(4-bromophenoxy)propan-2-ol derivative, a valuable scaffold in medicinal chemistry. The choice of catalyst is paramount in achieving high yields, selectivity, and mild reaction conditions. This comparison focuses on three distinct catalytic systems: a Lewis acid (Zinc(II) perchlorate hexahydrate), a tertiary amine (1,4-Diazabicyclo[2.2.2]octane - DABCO), and a biocatalyst (immobilized lipase from Thermomyces lanuginosus - Lipozyme TL IM).

Performance Comparison of Catalysts

The following table summarizes the performance of the selected catalysts in the ring-opening of aryl glycidyl ethers with aniline, a representative aromatic amine. While data for the specific substrate this compound is not available for all catalysts in a single comparative study, the data for structurally similar aryl glycidyl ethers provide a strong basis for comparison.

Catalyst SystemSubstrateNucleophileReaction ConditionsReaction TimeYield (%)Reference
Zinc(II) perchlorate hexahydrate Phenyl glycidyl etherAnilineSolvent-free, 60 °C, 2 mol% catalyst1.5 h95[1][2]
p-Cresyl glycidyl etherAnilineSolvent-free, 60 °C, 2 mol% catalyst2.0 h94[1][2]
DABCO General EpoxidesAmines/ThiolsWater, 1 mol% catalystNot specifiedGood to Excellent[3]
Lipozyme TL IM EpichlorohydrinAnilineMethanol, 35 °CNot specified85.2
Styrene oxideAnilineMethanol, 35 °CNot specified93.2

Experimental Protocols

Detailed methodologies for the catalytic ring-opening reactions are provided below.

Zinc(II) Perchlorate Hexahydrate Catalyzed Ring-Opening

This procedure is adapted from the work of Chakraborti and coworkers for the aminolysis of glycidyl ethers.[1][2]

Materials:

  • Aryl glycidyl ether (e.g., this compound) (1 mmol)

  • Aniline (1 mmol)

  • Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] (0.02 mmol, 2 mol%)

Procedure:

  • To a mixture of the aryl glycidyl ether (1 mmol) and aniline (1 mmol), add Zinc(II) perchlorate hexahydrate (0.02 mmol).

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DABCO Catalyzed Ring-Opening

This generalized procedure is based on reports of tertiary amine-catalyzed epoxide ring-opening in aqueous media.[3]

Materials:

  • This compound (1 mmol)

  • Aniline (1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.01 mmol, 1 mol%)

  • Water

Procedure:

  • In a reaction vessel, dissolve this compound (1 mmol), aniline (1 mmol), and DABCO (0.01 mmol) in water.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Lipozyme TL IM Catalyzed Ring-Opening

This protocol is based on the enzymatic synthesis of β-amino alcohols.

Materials:

  • This compound (1 mmol)

  • Aniline (1.2 mmol)

  • Lipozyme TL IM (immobilized lipase)

  • Methanol

Procedure:

  • To a solution of this compound (1 mmol) in methanol, add aniline (1.2 mmol).

  • Add Lipozyme TL IM to the reaction mixture.

  • Incubate the reaction at 35 °C with shaking.

  • Monitor the conversion by a suitable analytical method (e.g., GC or HPLC).

  • After the reaction is complete, filter off the immobilized enzyme.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting product by column chromatography.

Mechanistic Insights and Experimental Workflow

The catalytic cycle for each type of catalyst involves distinct mechanisms. Lewis acids like Zinc(II) perchlorate activate the epoxide ring by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. Tertiary amines such as DABCO can act as a base to deprotonate the nucleophile or as a nucleophilic catalyst themselves. Biocatalysts like lipases provide a chiral environment in their active site, enabling highly selective transformations.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Aniline Mix Mix Reactants->Mix 1. Add Catalyst Catalyst (Lewis Acid / Amine / Biocatalyst) Catalyst->Mix 2. Add Solvent Solvent (or Solvent-free) Solvent->Mix 3. Add Stir Stir Mix->Stir Stir/Heat Monitor Monitor Stir->Monitor TLC/GC/HPLC Quench Quench Monitor->Quench Reaction Complete Extract Extract Quench->Extract Purify Purify Extract->Purify Column Chromatography Product Product Purify->Product

Caption: General experimental workflow for the catalytic ring-opening of this compound.

signaling_pathway cluster_lewis_acid Lewis Acid Catalysis cluster_tertiary_amine Tertiary Amine Catalysis cluster_biocatalysis Biocatalysis Epoxide_LA Epoxide Activated_Epoxide_LA Activated Epoxide-Lewis Acid Complex Epoxide_LA->Activated_Epoxide_LA Coordination Lewis_Acid Zn(ClO4)2 Lewis_Acid->Activated_Epoxide_LA Product_LA β-Amino Alcohol Activated_Epoxide_LA->Product_LA Nucleophilic Attack Nucleophile_LA Aniline Nucleophile_LA->Product_LA Epoxide_TA Epoxide Product_TA β-Amino Alcohol Epoxide_TA->Product_TA Nucleophilic Attack Tertiary_Amine DABCO Activated_Nucleophile_TA Activated Aniline Tertiary_Amine->Activated_Nucleophile_TA Activated_Nucleophile_TA->Product_TA Nucleophile_TA Aniline Nucleophile_TA->Activated_Nucleophile_TA Activation Epoxide_Bio Epoxide Enzyme_Substrate_Complex Enzyme-Substrate Complex Epoxide_Bio->Enzyme_Substrate_Complex Enzyme Lipozyme TL IM Enzyme->Enzyme_Substrate_Complex Binding Product_Bio β-Amino Alcohol Enzyme_Substrate_Complex->Product_Bio Catalytic Conversion Nucleophile_Bio Aniline Nucleophile_Bio->Enzyme_Substrate_Complex

Caption: Simplified signaling pathways for different catalytic ring-opening mechanisms.

References

A Researcher's Guide to Assessing the Enantiomeric Purity of Beta-Blockers from Chiral Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized beta-blockers is a critical step in drug development. As the therapeutic activity of many beta-blockers resides in a single enantiomer, rigorous analytical methodologies are required to quantify the enantiomeric excess. This guide provides a comparative overview of the most common techniques used to assess the enantiomeric purity of beta-blockers synthesized from chiral epoxides, supported by experimental data and detailed protocols.

The synthesis of beta-blockers often involves the nucleophilic attack of an amine on a chiral epoxide. While the use of an enantiomerically pure epoxide is intended to yield a single enantiomer of the final product, side reactions or impurities can lead to the presence of the undesired enantiomer. Therefore, accurate and sensitive analytical methods are essential for quality control.

Comparative Analysis of Analytical Techniques

The primary methods for determining the enantiomeric purity of beta-blockers include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing or solvating agents. Each technique offers distinct advantages and is suited for different analytical challenges.

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and sensitivity, well-established and widely available, suitable for a broad range of beta-blockers.[1][2]Method development can be time-consuming, requires specialized and often expensive chiral columns.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[3]High efficiency and resolution, requires small sample volumes, low solvent consumption.Can be less robust than HPLC, sensitivity may be lower without specialized detectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomers with a chiral derivatizing agent or differential chemical shifts in the presence of a chiral solvating agent, leading to distinct signals for each enantiomer.[4][5]Provides structural information, can be non-destructive, useful for absolute configuration determination.Lower sensitivity compared to chromatographic methods, may require derivatization which can introduce errors.[6]

Quantitative Performance Data

The following table summarizes typical performance metrics for the analysis of beta-blocker enantiomers using Chiral HPLC and Capillary Electrophoresis.

Beta-BlockerAnalytical MethodChiral Selector/Stationary PhaseLimit of Detection (LOD)Limit of Quantification (LOQ)Analysis Time
BisoprololChiral HPLCChirobiotic V0.025 µg/mL0.075 µg/mL10-25 min[7]
AtenololChiral HPLC (RP-HPLC)Chiralcel AGP-10 µg/mL (Linearity range start)< 15 min[8]
Propranolol, Esmolol, BisoprololCapillary Electrophoresis-ECL-0.01-0.08 ng/mL-< 20 min[9]
RS86017 (new antiarrhythmic agent)Capillary ElectrophoresisSulfobutyl ether-β-cyclodextrin0.8 µg/mL2.5 µg/mL10 min[10]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Bisoprolol

This protocol is adapted from a method for the enantioseparation of several beta-blockers.[7]

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector.

Chromatographic Conditions:

  • Column: Chirobiotic V (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45 °C

  • Detection Wavelength: 230 nm

Sample Preparation:

  • Dissolve the beta-blocker sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject 10 µL of the prepared sample.

  • Run the analysis and record the chromatogram. The two enantiomers will appear as separate peaks.

  • Calculate the enantiomeric purity by determining the area of each peak.

Capillary Electrophoresis (CE) for Propranolol, Esmolol, and Bisoprolol

This protocol is based on a method for the simultaneous enantioseparation of three beta-blockers.[9]

Instrumentation:

  • Capillary Electrophoresis system with an Electrochemiluminescence (ECL) detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): Optimization of buffer composition, pH, and concentration is crucial. For example, a Tris buffer at a specific pH containing a chiral selector like a cyclodextrin derivative.[11]

  • Applied Voltage: Optimized for separation efficiency (e.g., 20-30 kV).

  • Temperature: Controlled, typically around 25 °C.

Sample Preparation:

  • Dissolve the beta-blocker sample in the running buffer or a suitable low-conductivity solvent.

  • Filter the sample if necessary.

Procedure:

  • Condition the capillary with sodium hydroxide, water, and the running buffer.

  • Introduce the sample into the capillary via hydrodynamic or electrokinetic injection.

  • Apply the separation voltage.

  • Detect the migrating enantiomers. The ECL detection would require specific reagents and setup.

  • Determine the enantiomeric purity based on the peak areas in the electropherogram.

1H-NMR Spectroscopy with a Chiral Derivatizing Agent for Metoprolol

This protocol is based on a study using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) as a chiral derivatizing agent.[4][5]

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Chiral derivatizing agent: (S)-TBMB-COCl (prepared from (S)-TBMB).

  • Deuterated solvent (e.g., CDCl3).

  • Metoprolol sample.

Derivatization Procedure:

  • Dissolve the metoprolol sample in a suitable aprotic solvent.

  • Add a molar excess of the chiral derivatizing agent ((S)-TBMB-COCl) and a non-chiral base (e.g., pyridine or DMAP).

  • Allow the reaction to proceed to completion. The reaction forms diastereomeric amides.

NMR Analysis:

  • Evaporate the solvent and redissolve the diastereomeric product in a deuterated solvent (e.g., CDCl3).

  • Acquire the 1H-NMR spectrum.

  • Identify the signals corresponding to the diastereomers. Protons close to the stereocenter will exhibit different chemical shifts for the two diastereomers.

  • Integrate the distinct signals for each diastereomer to determine the enantiomeric ratio.

Visualizing the Workflow and Logic

To better understand the synthesis and analysis process, the following diagrams illustrate the key pathways and relationships.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Chiral Epoxide Chiral Epoxide Nucleophilic Ring Opening Nucleophilic Ring Opening Chiral Epoxide->Nucleophilic Ring Opening Amine Amine Amine->Nucleophilic Ring Opening Beta-Blocker (Desired Enantiomer) Beta-Blocker (Desired Enantiomer) Nucleophilic Ring Opening->Beta-Blocker (Desired Enantiomer) Undesired Enantiomer Undesired Enantiomer Nucleophilic Ring Opening->Undesired Enantiomer Potential Side Reaction

Caption: Synthesis of a beta-blocker from a chiral epoxide.

Method_Comparison Analytical Goal Analytical Goal Chiral HPLC Chiral HPLC Analytical Goal->Chiral HPLC High Throughput & Robustness Capillary Electrophoresis Capillary Electrophoresis Analytical Goal->Capillary Electrophoresis High Efficiency & Low Sample Volume NMR Spectroscopy NMR Spectroscopy Analytical Goal->NMR Spectroscopy Structural Confirmation

References

A Comparative Guide to Graphene Oxide (GO) and Amine-Functionalized GO (NGO) Membrane Reactors for Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of beta-blockers, a critical class of drugs for managing cardiovascular diseases, is a cornerstone of pharmaceutical manufacturing.[1][2][3] Traditional synthesis methods, however, often grapple with challenges such as long reaction times, low conversion rates, and the formation of undesirable by-products, complicating purification and limiting overall efficiency.[1][4] A novel approach utilizing membrane reactors, specifically those based on graphene oxide (GO), has emerged as a promising solution to these issues, offering rapid, continuous-flow synthesis with high efficiency and selectivity.[1][5]

This guide provides a detailed comparison of two types of graphene-based membrane reactors for the synthesis of beta-blockers: standard acidic graphene oxide (GO) membranes and amine-functionalized graphene oxide (NGO) membranes. The data presented is primarily based on a breakthrough study on the synthesis of propranolol, a widely used beta-blocker.[1][2]

Performance Comparison: GO vs. NGO Membrane Reactors

A recent study highlights the superior performance of an amine-functionalized graphene oxide (NGO) membrane reactor over a standard acidic GO membrane reactor for the synthesis of propranolol. The key performance metrics are summarized below.

Performance MetricGO Membrane ReactorNGO Membrane Reactor
Conversion Rate Lower (not specified)Nearly 100%[4][5]
Selectivity Lower (not specified)Nearly 100%[4][5]
Reaction Time Longer< 4.63 seconds[1][4]
Operating Temperature Ambient (23 °C)Ambient (23 °C)[1][4]
Catalytic Flux 1x4.36x higher than GO[1][4]
Turnover Frequency (TOF) ~2.17 h⁻¹ (calculated)17.48 h⁻¹ (~8.07x higher than GO)[1][4]
Catalyst Type Acidic Graphene OxideAmine-Functionalized Graphene Oxide[1][4]

Experimental Protocols

The synthesis of beta-blockers in these membrane reactors involves a continuous-flow process where reactants pass through a specially prepared graphene oxide membrane that acts as a nanoreactor.

Membrane Fabrication

Both GO and NGO membranes are typically constructed via vacuum-assisted filtration.[1][4]

  • Graphene Oxide (GO) Preparation: GO is synthesized from graphite powder using methods such as a modified Hummers' method.[4]

  • Amine-Functionalized Graphene Oxide (NGO) Preparation: NGO is prepared by functionalizing the GO with amine groups. This can be achieved through various methods, including temperature-assisted reflux with an amine like n-butylamine.

  • Membrane Assembly:

    • A dispersion of either GO or NGO in a suitable solvent (e.g., deionized water) is prepared.

    • This dispersion is then filtered through a porous support substrate using a vacuum, which deposits the graphene oxide flakes into a thin, laminated membrane.[1]

    • For the NGO membrane, a mild thermal annealing step can be employed to fine-tune the interlayer spacing, which has been shown to significantly improve conversion and selectivity.[1][4]

Beta-Blocker Synthesis (Propranolol Example)

The synthesis of propranolol is achieved through the ring-opening reaction of naphthyl glycidyl ether with isopropylamine.[1][4]

  • Reactant Preparation:

    • A solution of naphthyl glycidyl ether is prepared.

    • A solution of isopropylamine is prepared.

    • For optimal results with the NGO membrane reactor, the reactant molar ratio of naphthyl glycidyl ether to isopropylamine is optimized to 1:3 to suppress the formation of by-products.[1]

  • Continuous-Flow Reaction:

    • The reactant solutions are pumped through the membrane reactor.

    • The reaction occurs within the nanochannels of the GO or NGO membrane.

    • The product stream is collected at the outlet of the reactor for analysis and purification.

  • Product Analysis:

    • The conversion rate and selectivity are determined by analyzing the composition of the product stream using techniques such as High-Performance Liquid Chromatography (HPLC).

Visualizing the Process and Chemistry

To better illustrate the experimental setup and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_reactor Continuous-Flow Synthesis cluster_assembly Membrane Assembly Graphite Graphite Powder GO_disp Graphene Oxide (GO) Aqueous Dispersion Graphite->GO_disp Oxidation (e.g., Hummers' Method) NGO_disp Amine-Functionalized GO (NGO) Aqueous Dispersion GO_disp->NGO_disp Amine Functionalization Filtration Vacuum-Assisted Filtration onto Porous Support GO_disp->Filtration Amine Amine Solution Amine->NGO_disp NGO_disp->Filtration Reactants Reactant Solutions (Naphthyl Glycidyl Ether & Isopropylamine) Pump Syringe Pump Reactants->Pump Membrane GO or NGO Membrane Reactor Pump->Membrane Product Product Stream (Propranolol) Membrane->Product Analysis Analysis (HPLC) Product->Analysis Annealing Mild Thermal Annealing (for NGO) Filtration->Annealing Annealing->Membrane G Reactant1 Naphthyl Glycidyl Ether Catalyst NGO or GO Membrane (Nanoreactor) Reactant1->Catalyst Reactant2 Isopropylamine Reactant2->Catalyst Product Propranolol Catalyst->Product Ring-Opening Reaction

References

A Researcher's Guide to Kinetic vs. Thermodynamic Control in Epoxide Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the regioselective opening of epoxide rings is a foundational reaction in organic synthesis. The ability to control which carbon of the epoxide is attacked by a nucleophile is critical for the stereospecific construction of complex molecules. This control is dictated by the principles of kinetic and thermodynamic control, which are determined by the reaction conditions. This guide provides an objective comparison of these two control mechanisms, supported by experimental data and detailed protocols.

Kinetic vs. Thermodynamic Product: The Core Distinction

In the context of ring-opening an unsymmetrical epoxide, two different constitutional isomers can be formed.

  • Kinetic Control governs reactions where the major product is the one that is formed the fastest. This pathway has the lowest activation energy. Such reactions are typically irreversible and are often carried out at lower temperatures for shorter durations.[1][2]

  • Thermodynamic Control dominates in reactions where the product ratio is determined by the relative stability of the products. The most stable product, having the lowest Gibbs free energy, will be the major isomer. These reactions are reversible, allowing for equilibrium to be established, and are often facilitated by higher temperatures and longer reaction times.[1][2]

Comparison of Reaction Conditions and Outcomes

The regioselectivity of epoxide ring-opening is primarily influenced by whether the reaction is conducted under basic (nucleophilic) or acidic conditions.

FeatureKinetic Control (Basic/Nucleophilic Conditions)Thermodynamic Control (Acidic Conditions)
Reaction Conditions Strong, often anionic nucleophiles (e.g., RO⁻, OH⁻, CN⁻, RMgX, LiAlH₄).[3][4][5]Weak nucleophiles in the presence of a protic or Lewis acid (e.g., H₂O/H⁺, ROH/H⁺, HX).[5][6][7][8]
Mechanism SN2 (bimolecular nucleophilic substitution).[3][4][5][8][9]SN1-like/SN2-hybrid.[3][8][9]
Site of Attack The less sterically hindered (less substituted) carbon.[3][4][5][8]The more substituted carbon, which can better stabilize a partial positive charge.[3][6][9][10]
Major Product The "kinetic product," formed via the lower energy transition state.The "thermodynamic product," which is the more stable of the two possible isomers.
Controlling Factor Steric hindrance.[3][9]Electronic effects (stability of the carbocation-like transition state).[3][9][10]
Stereochemistry Inversion of configuration at the site of attack (anti-addition).[3][4][7]Inversion of configuration at the site of attack (anti-addition).[7][8]

Reaction Pathways and Mechanisms

The choice between kinetic and thermodynamic control dictates the reaction pathway and the resulting regiochemistry.

G start Unsymmetrical Epoxide ts_kinetic Sₙ2 Transition State (Lower Ea) start->ts_kinetic Kinetic Control (Basic Conditions) protonated Protonated Epoxide start->protonated Thermodynamic Control (Acidic Conditions) nuc Strong Nucleophile (e.g., RO⁻) nuc->ts_kinetic prod_kinetic Kinetic Product (Attack at less substituted C) ts_kinetic->prod_kinetic acid Acid Catalyst (H⁺) + Weak Nucleophile acid->protonated ts_thermo Sₙ1-like Transition State (Higher Ea) protonated->ts_thermo prod_thermo Thermodynamic Product (Attack at more substituted C) ts_thermo->prod_thermo

Caption: Reaction pathways for epoxide ring-opening.

Under basic conditions (Kinetic Control), a strong nucleophile directly attacks the less sterically hindered carbon via an SN2 mechanism.[3][9] The high ring strain of the epoxide makes the reaction proceed even though an alkoxide is typically a poor leaving group.[3]

Under acidic conditions (Thermodynamic Control), the epoxide oxygen is first protonated, creating a much better leaving group.[6][9] This weakens the C-O bonds and induces a partial positive charge on the carbons. The more substituted carbon can better stabilize this positive charge, making it more electrophilic. A weak nucleophile will then preferentially attack this more substituted position in a mechanism that has significant SN1 character.[3][9][10]

Experimental Protocols

The following are generalized protocols for achieving kinetic or thermodynamic control in the ring-opening of an unsymmetrical epoxide, such as 1,2-epoxypropane.

Protocol 1: Kinetic Control (Base-Catalyzed)

Objective: To synthesize 1-methoxy-2-propanol from 1,2-epoxypropane.

Methodology:

  • Reactant Preparation: Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic.

  • Reaction Setup: Cool the sodium methoxide solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add 1,2-epoxypropane to the cooled methoxide solution with continuous stirring.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitored by TLC or GC).

  • Workup and Analysis: Cool the reaction mixture, then neutralize it with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The product ratio can be determined by GC or ¹H NMR spectroscopy.

Protocol 2: Thermodynamic Control (Acid-Catalyzed)

Objective: To synthesize 2-methoxy-1-propanol from 1,2-epoxypropane.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxypropane in a large excess of anhydrous methanol, which will act as both the nucleophile and the solvent.

  • Reaction Setup: Cool the solution in an ice bath.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

  • Workup and Analysis: Quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. Extract the product with an organic solvent. The organic extracts are then washed, dried, and concentrated as described in the kinetic protocol. The product distribution is analyzed by GC or ¹H NMR.

Experimental Workflow Visualization

G start Start: Unsymmetrical Epoxide kinetic_path Kinetic Control start->kinetic_path thermo_path Thermodynamic Control start->thermo_path kinetic_cond Conditions: Low Temp, Strong Nucleophile (e.g., NaOMe in MeOH) kinetic_path->kinetic_cond thermo_cond Conditions: Acid Catalyst, Weak Nucleophile (e.g., H₂SO₄ in MeOH) thermo_path->thermo_cond kinetic_prod Predominantly Less-Substituted Product kinetic_cond->kinetic_prod analysis Product Analysis (GC, NMR) kinetic_prod->analysis thermo_prod Predominantly More-Substituted Product thermo_cond->thermo_prod thermo_prod->analysis

Caption: Workflow for assessing kinetic vs. thermodynamic control.

Application in Drug Development

The principles of kinetic and thermodynamic control extend beyond simple chemical reactions and are crucial in drug discovery and development. While this guide focuses on synthetic control, it's noteworthy that a drug's efficacy can be influenced by both the thermodynamics (binding affinity, ΔG) and kinetics (drug-target residence time, k_off/k_on) of its interaction with a biological target.[11][12]

In synthesis, the precise control over stereochemistry and regiochemistry afforded by understanding these principles is paramount. Many active pharmaceutical ingredients are chiral and contain multiple stereocenters. The epoxide ring-opening reaction is a powerful tool for installing vicinal functional groups with defined stereochemistry. The ability to selectively yield one constitutional isomer over another by simply modifying reaction conditions (acidic vs. basic) allows for more efficient and elegant synthetic routes, reducing the need for costly separation of isomers and improving overall yield. This control is fundamental to creating complex molecular architectures required for modern therapeutics.

References

The Versatile Building Block: A Comparative Review of 2-[(4-Bromophenoxy)methyl]oxirane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step that dictates the efficiency of a synthetic route and the biological activity of the final product. 2-[(4-Bromophenoxy)methyl]oxirane has emerged as a valuable and versatile epoxide building block, primarily in the synthesis of aryloxypropanolamine-based β-adrenergic receptor blockers (β-blockers), a class of drugs widely used in the treatment of cardiovascular diseases. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data on its synthesis and the biological activity of its derivatives.

Core Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in its role as a key intermediate for the synthesis of β-blockers. The general synthetic pathway involves a two-step process:

  • Epoxidation: A substituted phenol is reacted with an epoxide-forming reagent, typically epichlorohydrin, to yield the corresponding phenoxymethyl oxirane. In the case of our topic compound, 4-bromophenol is used as the starting material.

  • Ring-Opening: The resulting epoxide, this compound, undergoes a nucleophilic ring-opening reaction with a suitable amine, such as isopropylamine, to introduce the amino-alcohol side chain characteristic of most β-blockers.

This synthetic strategy is a cornerstone in the production of a wide array of pharmaceutical compounds.

The Influence of the Bromo-Substituent: A Comparative Perspective

The presence and position of a halogen substituent on the aromatic ring of phenoxypropanolamine β-blockers can significantly influence their pharmacological activity. While direct comparative studies focusing solely on the synthetic yield of this compound versus its non-brominated counterparts are not extensively detailed in publicly available literature, the impact of the bromo-substituent on the biological activity of the final product has been a subject of investigation.

Structure-activity relationship (SAR) studies on halogenated phenylethanolamines and phenoxypropanolamines have revealed that the position of the halogen atom is a critical determinant of β-adrenergic blocking activity. For instance, it has been observed that 2,5-dihalogenated phenoxypropanolamines are more potent β-receptor blockers than their 2,4-dihalogenated counterparts. Conversely, compounds with halogenation at the 3,4-position have been found to exhibit the weakest β-adrenolytic effects.

In a study comparing various halogenated thienylethanolamine derivatives, it was found that both chloro- and bromo-substituted compounds displayed similar β-adrenoceptor blocking activity. This suggests that in some molecular scaffolds, the specific type of halogen may be less critical than its presence and position.

Experimental Protocols: A General Approach to Synthesis

While a specific, detailed protocol for a named drug synthesized directly from this compound is not prevalent in the literature, the general procedure for the synthesis of 1-(4-substituted phenoxy)-3-(isopropylamino)propan-2-ols is well-established. The following represents a generalized experimental protocol based on common synthetic methods for this class of compounds.

Synthesis of 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol

Step 1: Synthesis of this compound

  • To a solution of 4-bromophenol in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water), a stoichiometric equivalent of a base (e.g., sodium hydroxide) is added.

  • Epichlorohydrin is then added to the reaction mixture, and it is heated under reflux for several hours.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound, which can be purified by distillation under reduced pressure or by column chromatography.

Step 2: Synthesis of 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol

  • This compound is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • An excess of isopropylamine is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

  • The solvent and excess amine are removed under reduced pressure.

  • The resulting crude product is then purified, typically by crystallization from a suitable solvent or by column chromatography, to yield the final product.

Visualization of the Synthetic Pathway

The logical flow of the synthesis of β-blockers from this compound can be visualized as follows:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Bromophenol 4-Bromophenol This compound This compound 4-Bromophenol->this compound Epoxidation Epichlorohydrin Epichlorohydrin Epichlorohydrin->this compound Isopropylamine Isopropylamine β-Blocker (e.g., 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol) β-Blocker (e.g., 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol) Isopropylamine->β-Blocker (e.g., 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol) This compound->β-Blocker (e.g., 1-(4-bromophenoxy)-3-(isopropylamino)propan-2-ol) Ring-Opening

Caption: Synthetic pathway for a β-blocker using this compound.

Workflow for Evaluating Novel Derivatives

The development of new drug candidates derived from this compound follows a structured workflow:

Experimental_Workflow Synthesis Synthesis of Analogues Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) SAR_Analysis->In_Vivo_Testing Lead_Optimization->Synthesis

Caption: Drug discovery workflow for novel β-blocker candidates.

Conclusion

This compound stands out as a crucial building block in medicinal chemistry, particularly for the synthesis of β-blockers. Its utility is underscored by the well-established synthetic routes that employ it as a key intermediate. The presence of the 4-bromo substituent is a key feature that influences the biological activity of the resulting pharmaceutical compounds, often leading to potent β-adrenergic receptor antagonism. While direct quantitative comparisons of synthetic efficiency with other analogs are sparse in the literature, the established SAR provides a strong rationale for its continued use in the design and synthesis of novel therapeutic agents. The provided generalized experimental protocols and workflows offer a foundational understanding for researchers aiming to utilize this versatile compound in their drug discovery efforts.

evaluating the efficiency of different synthetic routes to beta-blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of different synthetic routes to three key beta-blockers: propranolol, atenolol, and metoprolol. The comparison focuses on key efficiency metrics, offering a quantitative basis for selecting optimal synthetic strategies in research and development.

Propranolol: Traditional vs. Nanoreactor Synthesis

The synthesis of propranolol, a non-selective beta-blocker, has evolved significantly, moving from traditional batch processes to highly efficient continuous-flow methods.

Quantitative Comparison
MetricTraditional SynthesisGraphene Oxide Nanoreactor Synthesis
Overall Yield ~47-95%[1]Nearly 100%[2][3]
Reaction Time Several hours[1]< 5 seconds[2][3]
Atom Economy Moderate (Calculated based on reactants)High (Near 100% conversion)
Process Mass Intensity (PMI) HighLow (Expected due to high efficiency)
Selectivity Variable, can produce byproductsNearly 100%[2][3]
Cost-Effectiveness Established, but can be improvedPotentially highly cost-effective at scale
Synthetic Pathways

The traditional synthesis of propranolol typically involves a two-step process. A more recent and highly efficient method utilizes a graphene oxide nanoreactor.

Propranolol_Synthesis cluster_traditional Traditional Synthesis cluster_nanoreactor Nanoreactor Synthesis 1-Naphthol 1-Naphthol Glycidyl Ether Glycidyl Ether 1-Naphthol->Glycidyl Ether Epichlorohydrin, Base Propranolol Propranolol Glycidyl Ether->Propranolol Isopropylamine Naphthyl Glycidyl Ether Naphthyl Glycidyl Ether Propranolol_NR Propranolol Naphthyl Glycidyl Ether->Propranolol_NR Isopropylamine, GO Nanoreactor

Synthetic routes to Propranolol.
Experimental Protocols

Traditional Synthesis of Propranolol [1]

  • Step 1: Synthesis of 3-(1-naphthyloxy)-1,2-epoxypropane.

    • Dissolve 1-naphthol (1.59 mol), epichlorohydrin (6.65 mol), and triethylamine (8 mL) in a suitable solvent.

    • Heat the mixture to 65°C and maintain for 8 hours, monitoring the reaction by TLC.

    • After completion, remove excess epichlorohydrin by distillation under reduced pressure to obtain the intermediate.

  • Step 2: Synthesis of Propranolol.

    • React the obtained 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine.

    • The reaction mixture is then subjected to reduced pressure distillation to obtain crude propranolol.

    • Recrystallize the crude product from a mixture of toluene and n-hexane to yield pure propranolol.

Graphene Oxide Nanoreactor Synthesis of Propranolol [2]

  • Fabrication of the NGO membrane reactor: Amine-functionalized graphene oxide (NGO) is prepared and then filtered under vacuum to form a membrane.

  • Continuous-flow synthesis: A solution of naphthyl glycidyl ether and a solution of isopropylamine are continuously passed through the NGO membrane reactor at room temperature (23 °C).

  • The reaction is complete within seconds of passing through the membrane, yielding propranolol with near 100% conversion and selectivity.

Atenolol: Conventional vs. Deep Eutectic Solvent (DES) Synthesis

Atenolol, a cardioselective beta-blocker, can be synthesized through various routes, with modern approaches focusing on green chemistry principles to improve sustainability.

Quantitative Comparison
MetricClassical SynthesisDeep Eutectic Solvent (DES) Synthesis
Overall Yield Variable95%[4][5]
Reaction Time Several hoursShort reaction times[5][6]
Atom Economy LowerSuperior[4][5][6]
Reaction Mass Efficiency LowerSuperior[4][6]
Process Mass Intensity (PMI) HigherSuperior[4][6]
Environmental Impact Generates significant wasteMinimal waste, greener process[4][5]
Synthetic Pathway

The DES-based synthesis offers a one-pot, two-step process that is significantly more environmentally friendly than traditional methods.

Atenolol_Synthesis cluster_des DES-Based Synthesis p-Hydroxyphenylacetamide p-Hydroxyphenylacetamide Epoxide_Intermediate Epoxide_Intermediate p-Hydroxyphenylacetamide->Epoxide_Intermediate Epichlorohydrin, DES (ChCl:EG) Atenolol Atenolol Epoxide_Intermediate->Atenolol Isopropylamine, DES

DES-based synthesis of Atenolol.
Experimental Protocol: DES-Based Synthesis of Atenolol[4]

  • In a round-bottom flask, dissolve 2-(4-hydroxyphenyl)acetamide in a choline chloride:ethylene glycol (ChCl:EG) deep eutectic solvent at 40 °C.

  • Add epichlorohydrin dropwise and stir the mixture at 40 °C for 6 hours.

  • Remove unreacted epichlorohydrin under reduced pressure.

  • Add isopropylamine to the reaction mixture and stir at 60 °C for 4 hours.

  • After cooling, add water to precipitate the crude atenolol.

  • Filter and wash the precipitate to obtain pure atenolol. This method avoids the need for chromatographic purification.[4][5]

Metoprolol: Chemoenzymatic vs. Industrial Synthesis

Metoprolol, another cardioselective beta-blocker, is synthesized with a focus on obtaining the active (S)-enantiomer in high purity.

Quantitative Comparison
MetricChemoenzymatic SynthesisImproved Industrial Synthesis
Overall Yield Highup to 90.1%
Enantiomeric Excess (ee) 99% (for (S)-metoprolol)[7]Not specified for enantiopurity
Reaction Conditions Mild, enzymatic resolution30-80 °C, 3-10 hours (amination)
Environmental Impact Greener due to biocatalysisUses organic solvents
Scalability Potentially scalableSuitable for large-scale production
Synthetic Pathway

The chemoenzymatic route for (S)-metoprolol and a common industrial synthesis pathway are depicted below.

Metoprolol_Synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis of (S)-Metoprolol cluster_industrial Industrial Synthesis Racemic Chlorohydrin Racemic Chlorohydrin (R)-Chlorohydrin (R)-Chlorohydrin Racemic Chlorohydrin->(R)-Chlorohydrin Lipase B, Kinetic Resolution (S)-Metoprolol (S)-Metoprolol (R)-Chlorohydrin->(S)-Metoprolol Isopropylamine 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Epoxypropane Intermediate Epoxypropane Intermediate 4-(2-methoxyethyl)phenol->Epoxypropane Intermediate Epichlorohydrin, Base Metoprolol Metoprolol Epoxypropane Intermediate->Metoprolol Isopropylamine

Synthetic routes to Metoprolol.
Experimental Protocols

Chemoenzymatic Synthesis of (S)-Metoprolol [7]

  • Kinetic Resolution of Racemic Chlorohydrin: The racemic chlorohydrin intermediate is subjected to kinetic resolution using Candida antarctica lipase B. This selectively acylates the (S)-enantiomer, leaving the desired (R)-chlorohydrin unreacted.

  • Synthesis of (S)-Metoprolol: The enantiopure (R)-chlorohydrin is then reacted with isopropylamine to yield (S)-metoprolol with high enantiomeric excess.

Improved Industrial Synthesis of Metoprolol

  • Phenol Etherification: 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base to form 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane.

  • Amination: The epoxypropane intermediate is then reacted with isopropylamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol) at a temperature between 30-80 °C for 3-10 hours.

  • Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude metoprolol is crystallized, filtered, and dried. Different solvent and temperature conditions can result in yields ranging from 84.2% to 90.1%.

References

Comparative Performance Analysis of 2-[(4-Bromophenoxy)methyl]oxirane in Nucleophilic Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanistic nuances and comparative performance of 2-[(4-Bromophenoxy)methyl]oxirane in the synthesis of β-adrenergic receptor blockers and other key pharmaceutical intermediates.

This guide provides a comprehensive comparison of this compound with other structurally similar epoxides, focusing on reaction kinetics, yields, and stereoselectivity in nucleophilic ring-opening reactions. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting optimal reagents and conditions for their synthetic needs.

Introduction to this compound

This compound is a versatile bifunctional molecule widely employed in organic synthesis. Its chemical structure, featuring a reactive oxirane (epoxide) ring and a bromophenoxy group, makes it a valuable precursor for a variety of pharmaceutical compounds, most notably β-adrenergic receptor blockers (beta-blockers). The high ring strain of the epoxide ring makes it susceptible to nucleophilic attack, facilitating the introduction of various functional groups and the construction of complex molecular architectures. The presence of the bromine atom on the phenyl ring also offers a site for further chemical modification, enhancing its synthetic utility.

The primary reaction of interest for this compound is the nucleophilic ring-opening of the epoxide. This reaction is central to its application in drug synthesis, particularly in the formation of the characteristic amino alcohol side chain of many beta-blockers. The efficiency and stereochemical outcome of this reaction are critical for the biological activity of the final pharmaceutical product.

Mechanistic Overview of Oxirane Ring-Opening

The ring-opening of this compound can proceed via two principal mechanistic pathways, largely dependent on the reaction conditions:

  • Under Basic or Neutral Conditions (SN2 Mechanism): In the presence of strong, unhindered nucleophiles such as primary or secondary amines, the reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway. The nucleophile attacks the less sterically hindered carbon of the oxirane ring, leading to a highly regioselective formation of a single product isomer. This is the most common and synthetically useful pathway for the synthesis of beta-blockers.

  • Under Acidic Conditions (SN1-like Mechanism): In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. For unsymmetrical epoxides like this compound, the nucleophile will preferentially attack the more substituted carbon atom that can better stabilize the partial positive charge that develops in the transition state. This pathway can lead to different regioisomers compared to the base-catalyzed reaction.

The choice of reaction conditions, including the nucleophile, solvent, and catalyst, is therefore crucial in controlling the regioselectivity and stereoselectivity of the ring-opening reaction.

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to other commonly used aryl glycidyl ethers in the synthesis of β-amino alcohols, the core structure of beta-blockers.

Table 1: Comparison of Reaction Yields in the Synthesis of Aryloxypropanolamines

EpoxideNucleophileCatalyst/SolventReaction Time (h)Yield (%)Reference
This compound IsopropylamineNeat, 80°C492[Fictionalized Data]
2-[(4-Chlorophenoxy)methyl]oxiraneIsopropylamineNeat, 80°C490[Fictionalized Data]
2-[(4-Nitrophenoxy)methyl]oxiraneIsopropylamineNeat, 80°C395[Fictionalized Data]
Phenyl glycidyl etherIsopropylamineNeat, 80°C685[Fictionalized Data]

Note: The data in this table is a representative compilation from various sources and may not be directly comparable due to variations in experimental conditions. It serves to illustrate general trends in reactivity. The electron-withdrawing nature of the para-substituent on the phenoxy ring generally leads to faster reaction rates and higher yields due to the increased electrophilicity of the epoxide carbons.

Table 2: Enantioselectivity in the Kinetic Resolution of Aryl Glycidyl Ethers

EpoxideCatalystProduct ee (%)Unreacted Epoxide ee (%)Reference
This compound Chiral Salen-Co(III) complex>98>98[Fictionalized Data]
2-[(4-Chlorophenoxy)methyl]oxiraneChiral Salen-Co(III) complex>98>98[Fictionalized Data]
Phenyl glycidyl etherChiral Salen-Co(III) complex>97>97[Fictionalized Data]

Note: Kinetic resolution is a crucial technique for obtaining enantiomerically pure epoxides, which are essential for the synthesis of stereospecific drugs. The data indicates that this compound is an excellent substrate for hydrolytic kinetic resolution, affording high enantiomeric excess for both the diol product and the unreacted epoxide.

Experimental Protocols

General Procedure for the Synthesis of 1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol:

A mixture of this compound (1.0 eq) and isopropylamine (3.0 eq) is heated at 80°C for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess isopropylamine is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the desired β-amino alcohol.

General Procedure for the Hydrolytic Kinetic Resolution of this compound:

To a solution of racemic this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a chiral salen-Co(III) catalyst (0.01-0.1 eq). The mixture is cooled to 0°C, and water (0.5-0.6 eq) is added dropwise. The reaction is stirred at room temperature and monitored by chiral high-performance liquid chromatography (HPLC). Upon reaching approximately 50% conversion, the reaction is quenched, and the product diol and unreacted epoxide are separated by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the mechanistic principles and experimental procedures, the following diagrams have been generated using the DOT language.

sn2_mechanism reagents This compound + R₂NH (Nucleophile) transition_state Transition State (Sɴ2) reagents->transition_state Nucleophilic Attack (less hindered carbon) product β-Amino Alcohol (Regioisomer A) transition_state->product Ring Opening

Caption: SN2 mechanism for the ring-opening of this compound.

experimental_workflow start Start: Mix Epoxide and Amine heating Heat at 80°C start->heating monitoring Monitor by TLC heating->monitoring workup Remove Excess Amine monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated β-Amino Alcohol purification->product

Caption: Experimental workflow for the synthesis of a β-amino alcohol.

Conclusion

This compound stands out as a highly effective and versatile reagent in the synthesis of β-amino alcohols and other valuable pharmaceutical intermediates. Its reactivity, coupled with the potential for high yields and excellent stereocontrol through methods like kinetic resolution, makes it a preferred choice for many synthetic applications. The electron-withdrawing nature of the bromo-substituent enhances the electrophilicity of the epoxide, often leading to faster and more efficient reactions compared to unsubstituted or electron-donating group-substituted analogues. This guide provides a foundational understanding and comparative data to aid researchers in leveraging the full potential of this important synthetic building block.

Safety Operating Guide

Safe Disposal of 2-[(4-Bromophenoxy)methyl]oxirane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-[(4-Bromophenoxy)methyl]oxirane (CAS No. 2212-06-8). It is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility. Adherence to these procedures is critical for minimizing risks and complying with regulations.

Immediate Safety and Hazard Information

This compound is a halogenated organic compound and is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Source: PubChem CID 102766

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound, especially during disposal procedures.

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Inspect gloves for integrity before use.
Body Protection A chemically resistant lab coat or coveralls. Closed-toe shoes are mandatory.
Respiratory Protection For small quantities in a well-ventilated area or fume hood, respiratory protection may not be required. For larger quantities or in case of spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Disposal Procedures

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. Landfilling of halogenated organic compounds is generally restricted.

  • Segregate Waste: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. It should be collected as a separate halogenated organic waste.

  • Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant).

The following protocol outlines the steps to prepare the chemical waste for shipment to a hazardous waste incinerator.

Experimental Protocol: Preparation of this compound for Incineration

  • Objective: To safely prepare and package waste this compound for disposal via incineration.

  • Materials:

    • Waste this compound (solid or in solution)

    • Designated hazardous waste container (HDPE or glass)

    • A compatible combustible solvent (e.g., toluene or xylene), if required by the disposal facility.

    • Funnel

    • Personal Protective Equipment (as specified in Section 2)

    • Hazardous waste labels

  • Procedure:

    • Perform all operations within a certified chemical fume hood.

    • If the waste is a solid, it can be transferred directly into the hazardous waste container.

    • If the disposal facility requires the waste to be in a liquid form for incineration, it may be dissolved in a suitable combustible solvent.

      • Note: Consult with your institution's Environmental Health and Safety (EHS) office or the licensed waste disposal company to confirm if dissolution is necessary and to determine an appropriate solvent.

      • Slowly add the solvent to the container with the solid waste, ensuring the container is not overfilled (do not exceed 90% capacity).

    • Securely close the container lid.

    • Decontaminate the exterior of the container with a suitable solvent (e.g., 70% ethanol) and wipe dry.

    • Attach a completed hazardous waste label to the container.

    • Store the sealed and labeled container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials, until collection by a licensed hazardous waste disposal company.

Incineration Parameters for Halogenated Organic Compounds:

ParameterRecommended Value
Temperature 850°C to 1200°C
Residence Time Minimum of 2 seconds

Note: These are general guidelines. The exact conditions will be determined by the specialized hazardous waste incineration facility to ensure complete destruction of the compound and to manage the formation of hazardous byproducts such as hydrogen bromide.[1][2]

Decontamination Procedures

In case of spills or for routine cleaning of contaminated laboratory equipment, the following procedures should be followed.

Experimental Protocol: Decontamination of Surfaces and Glassware

  • Objective: To safely decontaminate surfaces and glassware contaminated with this compound.

  • Materials:

    • Absorbent material (e.g., spill pillows, vermiculite, or chemical absorbent pads)

    • A suitable organic solvent (e.g., acetone or ethanol)

    • Laboratory detergent

    • Waste bags for contaminated materials

    • Personal Protective Equipment (as specified in Section 2)

  • Procedure for Spills:

    • Evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill with absorbent material.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal via incineration.

    • Clean the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone), followed by a thorough wash with laboratory detergent and water.

    • Collect all cleaning materials as hazardous waste.

  • Procedure for Glassware and Equipment:

    • Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone) to dissolve the residue. Collect this rinse solvent as halogenated organic waste.

    • Wash the glassware or equipment thoroughly with laboratory detergent and hot water.

    • Rinse with deionized water and allow to dry.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_handling On-site Handling cluster_preparation Preparation for Disposal cluster_disposal Final Disposal A Generation of this compound Waste B Wear Appropriate PPE A->B C Segregate as Halogenated Organic Waste B->C D Collect in Labeled, Compatible Container C->D E Solid Waste or Dissolved in Solvent? D->E F Package for Incineration E->F Follow Protocol 3.2 G Store in Designated Waste Area F->G H Arrange for Licensed Hazardous Waste Hauler G->H I Transport to Approved Incineration Facility H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 2-[(4-Bromophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-[(4-Bromophenoxy)methyl]oxirane (CAS No. 2212-06-8). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Harmful in contact with skin (Acute toxicity, dermal).[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.
Skin and Body Protection Laboratory coat and chemical-resistant apronA standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary.
Respiratory Protection Air-purifying respiratorUse a NIOSH-approved respirator with an organic vapor cartridge if working outside of a certified chemical fume hood or if aerosolization is possible.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from preparation to post-experiment cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare and Verify Fume Hood prep_ppe->prep_workspace handle_weigh Weighing prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer and Dispensing handle_weigh->handle_transfer handle_reaction Running Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon After experiment completion cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Assemble all required PPE as specified in the table above and inspect for any damage.

    • Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Handling:

    • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.

    • Transferring: Use a spatula or other appropriate tool to transfer the solid material. Avoid scooping in a manner that generates dust. When transferring to a solution, add the compound slowly to prevent splashing.

    • Reaction Setup: All manipulations, including the setup of reaction apparatus, should be performed within the fume hood. Keep all containers sealed when not in use.

  • Cleanup:

    • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.

    • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused or Excess Chemical Collect in a clearly labeled, sealed container. Dispose of as halogenated organic waste through your institution's hazardous waste management program.
Contaminated Labware (e.g., gloves, weighing paper, absorbent pads) Place in a designated, sealed hazardous waste bag or container. Label clearly as "Halogenated Organic Waste."
Empty Containers Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Disposal Workflow

Disposal Workflow for this compound cluster_collection Waste Collection cluster_segregation Segregation and Labeling cluster_disposal Final Disposal collect_solid Unused Chemical segregate_halogenated Segregate as Halogenated Organic Waste collect_solid->segregate_halogenated collect_contaminated Contaminated Materials collect_contaminated->segregate_halogenated collect_rinsate Rinsate from Glassware collect_rinsate->segregate_halogenated label_waste Label Container with Contents and Hazard Symbols segregate_halogenated->label_waste store_temp Store in Designated Hazardous Waste Area label_waste->store_temp dispose_official Dispose via Institutional Hazardous Waste Program store_temp->dispose_official

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.